molecular formula C11H8O3 B1677757 2-Hydroxy-3-methyl-1,4-naphthoquinone CAS No. 483-55-6

2-Hydroxy-3-methyl-1,4-naphthoquinone

カタログ番号: B1677757
CAS番号: 483-55-6
分子量: 188.18 g/mol
InChIキー: LULCPJWUGUVEFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phthiocol is an antihemorrhagic antibiotic isolated from Mycobacterium tuberculosis.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-hydroxy-3-methylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6-9(12)7-4-2-3-5-8(7)11(14)10(6)13/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVCGTNXEKDVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876664
Record name Phthiocol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-55-6
Record name Phthiocol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthiocol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthiocol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-methyl-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHTHIOCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R72C50E69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Hydroxy-3-methyl-1,4-naphthoquinone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as phthiocol, is a naturally occurring naphthoquinone with significant biological activities, including anticancer and antihemorrhagic properties.[1][2] Its structural similarity to Vitamin K3 (menadione) has made it a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic methods for phthiocol, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and evaluation of naphthoquinone derivatives.

Introduction

Phthiocol was first isolated from human tubercle bacilli and is an analog of vitamin K3.[1] The 1,4-naphthoquinone (B94277) moiety is a critical component in many natural products and is known for a wide range of biological activities.[3] The synthesis of phthiocol and its derivatives is a key area of research for developing new therapeutic agents. This guide details several established methods for the synthesis of phthiocol, providing a comparative analysis of their yields and reaction conditions.

Core Synthesis Methodologies

Several synthetic routes to this compound have been established. The most prominent methods include the oxidation of menadione (B1676200), synthesis from 2-methylnaphthalene (B46627), and the Diels-Alder reaction.

Oxidation of Menadione (Vitamin K3)

A prevalent and straightforward method for synthesizing phthiocol is through the oxidation of 2-methyl-1,4-naphthoquinone (menadione). This method can be performed under different temperature conditions, leading to variations in the coordination of resulting metal complexes if those are subsequently synthesized.[1][2]

A modified procedure based on established methods is as follows:[1]

  • Dissolve 2-methyl-1,4-naphthoquinone (menadione) (0.516 g, 3 mmol) in 15 mL of dry methanol.

  • Chill the solution in an ice bath to maintain a temperature of 0 °C.

  • Add 0.1 g of anhydrous sodium carbonate (Na₂CO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂) in 5 mL of water to the reaction mixture.

  • Maintain the reaction temperature at 0 °C with continuous stirring.

  • Upon completion of the reaction, fine yellow crystals of phthiocol will form.

  • Collect the crystals via vacuum filtration and rinse with cold methanol.[4]

Starting MaterialReagentsTemperature (°C)Yield (%)Reference
MenadioneNa₂CO₃, H₂O₂, Methanol0Not explicitly stated[1]
MenadioneSodium acetate (B1210297) trihydrate26 (Room Temp)Not explicitly stated[1]

Synthesis_from_Menadione cluster_start Starting Material cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_product Product Menadione Menadione (Vitamin K3) in dry Methanol Reaction Reaction Mixture Menadione->Reaction Add Reagents Anhydrous Na₂CO₃ 30% H₂O₂ in Water Reagents->Reaction Add Conditions Ice Bath (0 °C) Stirring Product_Formation Crystallization Conditions->Product_Formation Leads to Phthiocol 2-Hydroxy-3-methyl- 1,4-naphthoquinone (Phthiocol) Reaction->Conditions Maintain Product_Formation->Phthiocol Isolate via Vacuum Filtration

Caption: Workflow for the synthesis of Phthiocol from Menadione.

Synthesis from 2-Methylnaphthalene

Another effective method involves the direct oxidation of 2-methylnaphthalene. This process utilizes a strong mineral acid as a catalyst.

  • Prepare a solution of 2-methylnaphthalene in acetic acid.

  • Use hydrogen peroxide as the oxidant.

  • Introduce sulfuric acid as a catalyst to the reaction mixture.

  • The reaction proceeds to yield 2-methyl-1,4-naphthoquinone (menadione) as an intermediate, which is then hydroxylated.

Starting MaterialOxidantCatalystSolventYield of Menadione (%)Reference
2-MethylnaphthaleneH₂O₂Sulfuric AcidAcetic Acid81.3[5]

Synthesis_from_2_Methylnaphthalene cluster_start Starting Material cluster_reagents Reagents cluster_solvent Solvent cluster_product Intermediate & Final Product Start 2-Methylnaphthalene Reaction Oxidation Start->Reaction Reagents Hydrogen Peroxide (H₂O₂) Sulfuric Acid (Catalyst) Reagents->Reaction Solvent Acetic Acid Solvent->Reaction Menadione Menadione Phthiocol Phthiocol Menadione->Phthiocol Further Hydroxylation Reaction->Menadione Forms

Caption: Synthesis of Phthiocol from 2-Methylnaphthalene.

Diels-Alder Reaction

A one-pot synthesis method utilizes the Diels-Alder reaction between a hydroxy-substituted 2-pyrone and 1,4-benzoquinone (B44022).[3] This approach is advantageous as it avoids the use of gaseous and flammable 1,3-butadiene.[3]

  • Add 1,4-benzoquinone (0.8639 g, 7.992 mmol), triethanolamine (B1662121) (0.053 mL, 0.3996 mmol), and 4-hydroxy-6-methyl-2-pyrone (B586867) (0.504 g, 3.996 mmol) to a blended solvent of EtOH:Et₂O (1:4, 50 mL).[3]

  • Stir the mixture at 35 °C for 3.5 hours, during which a yellow-brown crystal will deposit.[3]

  • Evaporate the filtrate using a rotary evaporator to obtain the product.

DieneDienophileCatalystTemperature (°C)Time (h)Yield (%)Reference
4-hydroxy-6-methyl-2-pyrone1,4-BenzoquinoneTriethanolamine353.5Not explicitly stated for phthiocol[3]
4-chloro-3-hydroxy-2-pyrone1,4-BenzoquinoneTriethanolamine--92.3 (for the chloro-derivative)[3]

Diels_Alder_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Diene Hydroxy-substituted 2-Pyrone Reaction One-Pot Reaction: Diels-Alder Decarboxylation Oxidation Diene->Reaction Dienophile 1,4-Benzoquinone Dienophile->Reaction Catalyst Triethanolamine Catalyst->Reaction Solvent EtOH:Et₂O Solvent->Reaction Temp 35 °C Temp->Reaction Product Hydroxy-substituted 1,4-Naphthoquinone Reaction->Product

Caption: Diels-Alder approach to Hydroxy-substituted 1,4-Naphthoquinones.

Conclusion

The synthesis of this compound can be achieved through various methodologies, each with its own set of advantages and considerations. The oxidation of menadione represents a direct and widely used approach. The synthesis from 2-methylnaphthalene provides an alternative route from a readily available starting material. The Diels-Alder reaction offers a more convergent and elegant one-pot strategy. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development program. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their objectives.

References

The Multifaceted Biological Activities of 2-Hydroxy-3-methyl-1,4-naphthoquinone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 2-Hydroxy-3-methyl-1,4-naphthoquinone, a member of the versatile naphthoquinone class of compounds, has garnered significant attention within the scientific community for its broad spectrum of biological activities. This technical guide provides an in-depth analysis of its core biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanistic pathways, intended for researchers, scientists, and professionals in drug development.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and are widely distributed in nature, particularly in plants and some microorganisms.[1] Their chemical structure, characterized by a naphthalene ring with two ketone groups, is the foundation for their diverse pharmacological properties.[2] this compound, also known as phthiocol, is a well-studied derivative that has demonstrated significant potential in various therapeutic areas, including oncology, microbiology, and inflammatory diseases. The biological activity of naphthoquinones is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS), and their electrophilic nature, which allows for interaction with biological nucleophiles such as proteins and nucleic acids.[2]

Anticancer Activity

The anticancer properties of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives are a primary focus of current research. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various 2-hydroxy-1,4-naphthoquinone derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). While specific data for this compound is limited, the data for structurally related compounds provide valuable insights into the potential of this chemical class.

CompoundCell LineIC50 (µM)Reference
2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione-5.58 ± 1.01 (collagen-induced platelet aggregation)[3]
2-pentoxy-1,4-naphthoquinoneIGROV-1 (ovarian)- (79% apoptotic cells)[4]
2-pentoxy-1,4-naphthoquinoneSK-MEL-28 (melanoma)- (95.2% apoptotic cells)[4]
Compound 11 (a 1,4-naphthoquinone (B94277) derivative)MOLT-3 (leukemia)0.15[5]
Compound 11 (a 1,4-naphthoquinone derivative)HepG2 (liver)1.55[5]
Compound 14 (a 1,4-naphthoquinone derivative)MOLT-3 (leukemia)0.27[5]
Compound 10 (a 1,4-naphthoquinone derivative)MOLT-3 (leukemia)1.38[5]
PD9, PD10, PD11, PD13, PD14, PD15 (1,4-naphthoquinone analogues)DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon)1–3[2]
Naphthazarin (a natural quinone)Various cancer cell lines0.16 ± 0.15 to 1.7 ± 0.06[6]
2-(chloromethyl)quinizarinVarious cancer cell lines0.15 ± 0.04 to 6.3 ± 1.8[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of 2-hydroxy-1,4-naphthoquinone derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO2) start->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 3-4h to allow formazan (B1609692) crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1.0 × 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2-hydroxy-1,4-naphthoquinone derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Naphthoquinones exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key pathways include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Some naphthoquinone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[7]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Naphthoquinones can modulate the components of this pathway, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.[8][9]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Inhibition of the NF-κB pathway by naphthoquinones can sensitize cancer cells to apoptosis.[9]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells and promotes their proliferation and survival. Some 1,4-naphthoquinone analogs have been identified as potent STAT3 dimerization inhibitors.[2]

Simplified Signaling Pathway Modulation by Naphthoquinones

Anticancer_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway NQ 2-Hydroxy-3-methyl- 1,4-naphthoquinone PI3K PI3K NQ->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) NQ->MAPK Modulates NFkB NF-κB NQ->NFkB Inhibits STAT3 STAT3 NQ->STAT3 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Modulation of key cancer-related signaling pathways by naphthoquinones.

Antimicrobial Activity

2-Hydroxy-1,4-naphthoquinone and its derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of several 1,4-naphthoquinone derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococcus aureus30-60[10]
NaphthazarinStaphylococcus aureus30-125[11]
5-acetamido-8-hydroxy-1,4-naphthoquinoneStaphylococcus aureus30-125[11]
2,3-diamino-1,4-naphthoquinoneStaphylococcus aureus30-125[11]
Naphthoquinone derivative 5q Staphylococcus aureus30[12]
Naphthoquinone derivatives 5c, 5d, 5g, 5i, 5j, 5u, 5v Pseudomonas aeruginosa70-150[12]
Naphthoquinone derivatives 5a, 5f, 5o, 5s, 5u Escherichia coli31.25-62.5[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[12]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Prepare serial dilutions of the test compound in broth inoculate Inoculate each well with a standardized bacterial suspension start->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubation Incubate plates at 37°C for 18-24h controls->incubation read_results Visually inspect for turbidity (bacterial growth) incubation->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Methodology:

  • Serial Dilutions: A two-fold serial dilution of the 2-hydroxy-1,4-naphthoquinone derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control well (containing the microorganism and broth without the test compound) and a negative control well (containing broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. 2-Hydroxy-1,4-naphthoquinone derivatives have shown promise in mitigating these processes.

Anti-inflammatory Activity

Several 1,4-naphthoquinone derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, certain derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC50 values ranging from 1.7 to 49.7 µM.[14] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[14]

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[15][16] These assays measure the ability of the compound to donate a hydrogen atom or an electron to neutralize free radicals.

Experimental Protocols for Antioxidant Assays

DPPH Radical Scavenging Assay: [17]

  • A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS Radical Cation Scavenging Assay: [18]

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

  • The test compound is added to the ABTS•+ solution.

  • The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation period.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Logical Flow of Antioxidant Activity Assessment

Antioxidant_Assay_Logic Compound 2-Hydroxy-3-methyl- 1,4-naphthoquinone Reaction Reaction Compound->Reaction Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Free_Radical->Reaction Neutralized_Radical Neutralized Radical Reaction->Neutralized_Radical Measurement Spectrophotometric Measurement (Absorbance Change) Reaction->Measurement Calculation Calculation of Scavenging Activity / IC50 Measurement->Calculation

Caption: Logical flow for assessing antioxidant activity via radical scavenging.

Conclusion

This compound and its related derivatives represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their multifaceted biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscore their importance in medicinal chemistry. Further research is warranted to fully elucidate the mechanisms of action of this compound, optimize its pharmacological profile, and evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments for a range of human diseases.

References

Spectroscopic Profile of 2-Hydroxy-3-methyl-1,4-naphthoquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol. The information presented herein is essential for its identification, characterization, and application in research and development, particularly in the context of medicinal chemistry and drug discovery. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset for this compound was not located, the following tables present representative ¹H and ¹³C NMR data for a closely related analogue, 2-hydroxy-3-(4-[4-(trifluoromethoxy)phenoxy]benzyl)naphthalene-1,4-dione, which serves as a valuable reference for spectral interpretation. The core naphthoquinone signals are expected to be similar.

Table 1: ¹H NMR Data of a 2-Hydroxy-1,4-naphthoquinone Analogue in CDCl₃ (400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.11dd7.6, 1.2H-5 or H-8
8.07dd7.6, 1.2H-8 or H-5
7.73td7.6, 1.4H-6 or H-7
7.66td7.6, 1.4H-7 or H-6
7.15s--OH
4.05s--CH₂- (of the substituent)
7.25-6.90m-Aromatic H (of substituent)

Table 2: ¹³C NMR Data of a 2-Hydroxy-1,4-naphthoquinone Analogue in CDCl₃ (100 MHz)

Chemical Shift (δ) ppmAssignment
184.7C=O (C4)
181.5C=O (C1)
152.9C-OH (C2)
134.8C-6 or C-7
133.3C-7 or C-6
132.1C-4a
130.9C-8a
126.8C-5 or C-8
126.3C-8 or C-5
122.1C-3
31.8-CH₂- (of the substituent)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: FTIR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, MO-H stretch (intramolecular hydrogen bonding)
~1660SC=O stretch (quinone)
~1640SC=O stretch (quinone, hydrogen-bonded)
~1590MC=C stretch (aromatic)
~1290MC-O stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is provided by the NIST WebBook.[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
188100[M]⁺ (Molecular ion)
160~70[M - CO]⁺
132~25[M - 2CO]⁺
104~45[C₇H₄O]⁺ (Naphthoyl cation)
76~50[C₆H₄]⁺ (Benzene cation)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

  • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 298 K).

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal.

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet iS10, equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

  • For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • For direct insertion probe analysis, place a small amount of the solid sample into a capillary tube.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the ion source. With a direct insertion probe, the sample is heated to induce vaporization.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample 2-Hydroxy-3-methyl- 1,4-naphthoquinone Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid_Sample Solid Sample (for IR and MS) Sample->Solid_Sample as is NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Solid_Sample->FTIR MS Mass Spectrometry Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data IR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

2-Hydroxy-3-methyl-1,4-naphthoquinone solubility and stability.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as Phthiocol, is a significant naphthoquinone derivative. It was first isolated from Mycobacterium tuberculosis and is recognized for its antihemorrhagic properties. Structurally, it is a methylated and hydroxylated analog of 1,4-naphthoquinone, the core structure of Vitamin K. Its biological activity, including its role as a ligand for the Aryl Hydrocarbon Receptor (AhR), makes it a compound of interest in various research fields, particularly in drug discovery and development.[1][2][3]

A thorough understanding of the physicochemical properties of Phthiocol, specifically its solubility and stability, is paramount for its effective application in research and formulation development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Phthiocol, details experimental protocols for their determination, and illustrates relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: General Physicochemical Properties of Phthiocol

Property Value Reference
CAS Number 483-55-6 [4][5][6]
Molecular Formula C₁₁H₈O₃ [4][5][6]
Molecular Weight 188.18 g/mol [4][5][6]
Appearance Yellow to brown solid [6]
Melting Point 173-174 °C
pKa 5.21 ± 0.10 (Predicted)

| IUPAC Name | 2-Hydroxy-3-methylnaphthalene-1,4-dione |[5] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The solubility of Phthiocol is characterized by its preference for organic solvents over aqueous media.

Qualitative and Quantitative Solubility Data

Quantitative solubility data for Phthiocol in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from related compounds provide a strong indication of its solubility profile. It is readily soluble in Dimethyl Sulfoxide (DMSO).[5] The ability to prepare a 100 mM stock solution in DMSO indicates a solubility of at least 18.8 mg/mL in this solvent.[2] Its effective extraction from natural sources using aqueous ethanol (B145695) mixtures (69-72%) further suggests good solubility in polar organic solvent systems.[5]

For comparison, the closely related compound 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) is reported to have an aqueous solubility of less than 1 mg/mL, indicating that Phthiocol is also likely poorly soluble in water.[7]

Table 2: Solubility Summary for this compound

Solvent Temperature Solubility Notes
Dimethyl Sulfoxide (DMSO) Ambient Soluble (≥ 18.8 mg/mL) Commonly used for preparing stock solutions.[2][5]
Aqueous Ethanol (69-72%) 52-60 °C Good Solubility Optimal for extraction, implying high solubility.[5]
Water Ambient Poorly Soluble Inferred from data on related naphthoquinones.[7]

| Methanol (B129727) | Ambient | Soluble | High polarity of methanol facilitates dissolution.[5] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of Phthiocol in a specific solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., Water, Phosphate (B84403) Buffer pH 7.4, Ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometry)

Procedure:

  • Preparation: Add an excess amount of solid Phthiocol to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining undissolved compound.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microparticles.

  • Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis method.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess Phthiocol to solvent B Shake at constant temp (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate Solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Profile

The chemical stability of Phthiocol is critical for its storage, handling, and use in experimental and pharmaceutical formulations. Recommended storage conditions are dry, dark, and at low temperatures (0-4 °C for short-term, -20 °C for long-term), which suggests sensitivity to light, temperature, and possibly moisture.[4]

Forced Degradation Studies

Table 3: Representative Forced Degradation Conditions and Expected Observations

Stress Condition Typical Protocol Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60-80 °C Hydrolysis of functional groups, potential ring cleavage.
Alkaline Hydrolysis 0.1 M NaOH at room temp. Rapid degradation expected; quinones are often base-sensitive.
Oxidation 3-30% H₂O₂ at room temp. Oxidation of the quinone ring and hydroxyl group.
Thermal Degradation Dry heat at >100 °C Thermally induced decomposition.

| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | Photochemically induced degradation.[8] |

Experimental Protocol for a Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate Phthiocol from all potential degradation products generated under stress conditions.

Procedure:

  • Forced Degradation: Prepare solutions of Phthiocol (e.g., in methanol/water) and expose them to the stress conditions outlined in Table 3. Include a control sample protected from stress.

  • Method Development:

    • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[9]

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.

  • Chromatographic Analysis: Inject the stressed samples and the control sample into the HPLC system.

  • Method Optimization: Adjust the gradient, mobile phase pH, and column temperature to achieve baseline separation between the parent Phthiocol peak and all degradation product peaks. The goal is a resolution (Rs) > 1.5 for all adjacent peaks.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validate Validation A Prepare Phthiocol solutions B Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Generate Degraded Samples B->C E Analyze Stressed Samples via HPLC-PDA C->E D Select Column & Mobile Phase F Optimize Separation D->F E->F Resolution < 1.5 F->E Iterate G Validate Method (ICH) F->G Resolution > 1.5 H Stability-Indicating Method Established G->H

Caption: Workflow for developing a stability-indicating HPLC assay.

Biological Interaction: Aryl Hydrocarbon Receptor (AhR) Signaling

Phthiocol has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in sensing environmental and microbial metabolites.[1][2] The binding of Phthiocol to AhR can trigger downstream signaling cascades, influencing host immune responses. The dissociation constant (Kd) for the interaction between Phthiocol and AhR has been measured at 474.41 nM, indicating a strong binding affinity.[2]

The activation of AhR by a ligand like Phthiocol typically involves the following steps:

  • Binding: Phthiocol enters the cell and binds to the cytosolic AhR complex, which is associated with heat shock proteins (HSPs).

  • Translocation: Ligand binding causes a conformational change, leading to the dissociation of HSPs and the translocation of the AhR-ligand complex into the nucleus.

  • Dimerization: In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT).

  • DNA Binding: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Gene Transcription: This binding initiates the transcription of a battery of genes, including those involved in metabolism (e.g., CYP1A1) and immune regulation.

G cluster_cytosol Cytosol cluster_nucleus Nucleus PHT Phthiocol AhR_complex AhR-HSP Complex PHT->AhR_complex Binding PHT_AhR Phthiocol-AhR Complex AhR_complex->PHT_AhR HSP Dissociation Dimer AhR-ARNT Heterodimer PHT_AhR->Dimer Translocation & Dimerization ARNT ARNT ARNT->Dimer XRE XRE (DNA) Dimer->XRE Binds to Genes Target Genes (e.g., CYP1A1) XRE->Genes Initiates Transcription

Caption: Simplified signaling pathway of Phthiocol via the Aryl Hydrocarbon Receptor.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While it is clearly soluble in organic solvents like DMSO and poorly soluble in water, precise quantitative data across a range of solvents remains to be fully documented. Its stability profile indicates sensitivity to light and temperature, necessitating controlled storage conditions. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. Furthermore, the elucidation of its interaction with the AhR signaling pathway underscores its biological relevance and provides a basis for future investigations into its mechanism of action.

References

Mechanism of action of 2-Hydroxy-3-methyl-1,4-naphthoquinone.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as phthiocol, is a naturally occurring naphthoquinone with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its multifaceted effects, including its anticancer, antimicrobial, cardioprotective, and immunomodulatory properties. Key mechanisms of action involve the induction of oxidative stress, inhibition of crucial enzymes such as topoisomerase II, modulation of key signaling pathways including PI3K/Akt, Nrf2/HO-1, and the Aryl Hydrocarbon Receptor (AhR) pathway, and interference with microbial quorum sensing. This document consolidates quantitative data on its biological efficacy, details key experimental protocols for its study, and provides visual representations of the signaling pathways it modulates.

Introduction

Phthiocol is a vitamin K3 analog that has garnered significant interest in the scientific community for its diverse pharmacological potential.[1][2] Its core 1,4-naphthoquinone (B94277) structure is a key pharmacophore that confers a range of biological activities, making it a promising candidate for drug development. This guide aims to provide an in-depth technical understanding of the molecular mechanisms through which phthiocol exerts its effects.

Anticancer Activity

Phthiocol and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] The primary mechanisms behind its anticancer effects are multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of topoisomerase II.

Induction of Apoptosis and Generation of Reactive Oxygen Species (ROS)

A hallmark of the anticancer activity of many naphthoquinones, including phthiocol, is the induction of apoptosis through the generation of ROS.[3][4] The redox cycling of the quinone moiety leads to the production of superoxide (B77818) radicals and other ROS, which in turn triggers cellular damage and initiates the apoptotic cascade. This process is often associated with mitochondrial dysfunction.[3]

Derivatives of 1,4-naphthoquinone have been shown to induce apoptosis in human hepatoma cells via ROS-mediated activation of p38/MAPK and JNK signaling pathways, while concurrently down-regulating the pro-survival Akt and STAT3 signaling pathways.[4]

Inhibition of Topoisomerase II

Phthiocol has been identified as an inhibitor of human topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation.[1][3] By inhibiting this enzyme, phthiocol can lead to DNA damage and ultimately cell death in rapidly proliferating cancer cells.

Antimicrobial Activity

Phthiocol exhibits notable antimicrobial properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa.

Quorum Sensing Inhibition

Phthiocol acts as a quorum sensing inhibitor (QSI) in P. aeruginosa. It competitively binds to the Pseudomonas quinolone signal (PQS) receptor, PqsR, thereby interfering with the PQS signaling pathway.[5] This disruption of quorum sensing leads to a reduction in the production of virulence factors and inhibits biofilm formation, crucial for the pathogenicity of P. aeruginosa.[5]

Cardioprotective Effects

Recent studies have highlighted the protective role of phthiocol in the cardiovascular system, specifically in preventing vascular calcification.

Attenuation of Vascular Calcification

Phthiocol has been shown to protect against high phosphate-induced vascular calcification, a condition prevalent in chronic kidney disease.[2] It achieves this by suppressing ROS production in vascular smooth muscle cells (VSMCs) in a dose-dependent manner.[2]

The underlying mechanism for this cardioprotective effect involves the restoration of the PI3K/Akt pathway and the activation of the Nrf2/HO-1 antioxidant signaling pathway.[2] Furthermore, phthiocol downregulates the expression of pro-inflammatory cytokines IL-1β and TNF-α.[2]

Immunomodulatory Effects

Phthiocol functions as a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[5][6]

Modulation of Immune Cell Phenotypes

Through its interaction with AhR, phthiocol can ameliorate hyperinflammation. In preclinical models of sepsis and lupus, it has been shown to induce a tolerogenic-like phenotype in conventional dendritic cells and promote M2-like polarization in macrophages.[6] This shift in immune cell phenotype is associated with an increased production of the anti-inflammatory cytokine IL-10.[6]

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of phthiocol and its derivatives.

CompoundCell Line/OrganismAssayIC50 / Effective ConcentrationReference
PhthiocolPseudomonas aeruginosapqsA-gfp bioreporter inhibitionOptimal effect at 750 nM[5]
PhthiocolMouse Vascular Smooth Muscle CellsSuppression of calcificationDose-dependent (1.25-10 µM)[2]
Thiazole Derivative 6aOvarian cancer cell line OVCAR-4Cytotoxicity1.569 ± 0.06 μM[7]
Thiazole Derivative 6aPI3KαEnzyme Inhibition0.225 ± 0.01 μM[7]

Signaling Pathways

PI3K/Akt Signaling Pathway

Phthiocol restores the PI3K/Akt pathway, which is crucial for cell survival and is often dysregulated in disease states.[2]

PI3K_Akt_Pathway Phthiocol Phthiocol PI3K PI3K Phthiocol->PI3K Restores RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Targets Akt->Downstream CellSurvival Cell Survival & Growth Downstream->CellSurvival

Caption: PI3K/Akt signaling pathway restored by phthiocol.

Nrf2/HO-1 Antioxidant Pathway

Phthiocol activates the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[2]

Nrf2_HO1_Pathway Phthiocol Phthiocol Nrf2 Nrf2 Phthiocol->Nrf2 Activates OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 HO-1 ARE->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse

Caption: Nrf2/HO-1 antioxidant pathway activated by phthiocol.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Phthiocol acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), modulating immune responses.[5][6]

AhR_Signaling_Pathway cluster_0 Phthiocol Phthiocol AhR_complex AhR-Hsp90-XAP2-p23 (Cytosolic Complex) Phthiocol->AhR_complex Binds AhR_ligand Phthiocol-AhR Complex AhR_complex->AhR_ligand Nucleus Nucleus AhR_ligand->Nucleus Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE GeneTranscription Gene Transcription (e.g., IL-10) DRE->GeneTranscription

Caption: Aryl Hydrocarbon Receptor (AhR) signaling by phthiocol.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify intracellular ROS levels in response to phthiocol treatment.

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells)

  • Phthiocol

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of phthiocol for the desired time period. Include a vehicle control.

  • After treatment, wash the cells with PBS.

  • Incubate the cells with DCFDA (typically 5-10 µM in PBS or serum-free media) for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a flow cytometer (Ex/Em ~488/525 nm) or a fluorescence plate reader.[3]

  • The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Topoisomerase II Inhibition Assay

Objective: To determine the inhibitory effect of phthiocol on human topoisomerase II activity.

Materials:

  • Human topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Phthiocol

  • DNA loading dye

  • Agarose (B213101) gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of phthiocol. Include a no-enzyme control and a no-inhibitor control.

  • Initiate the reaction by adding human topoisomerase II to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding DNA loading dye containing a protein denaturant (e.g., SDS).

  • Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II is observed as a decrease in the decatenation of kDNA, resulting in a higher proportion of catenated DNA compared to the no-inhibitor control.[8][9]

Quorum Sensing Inhibition Assay in P. aeruginosa

Objective: To assess the ability of phthiocol to inhibit quorum sensing in P. aeruginosa.

Materials:

  • P. aeruginosa reporter strain (e.g., a strain with a QS-regulated promoter fused to a reporter gene like GFP)

  • Luria-Bertani (LB) broth

  • Phthiocol

  • 96-well microtiter plate

  • Plate reader capable of measuring absorbance and fluorescence

Procedure:

  • Grow an overnight culture of the P. aeruginosa reporter strain.

  • Dilute the overnight culture in fresh LB broth to a standardized optical density (e.g., OD600 of 0.1).

  • In a 96-well plate, add the diluted bacterial culture and varying concentrations of phthiocol. Include a vehicle control.

  • Incubate the plate at 37°C with shaking for a specified period (e.g., 24 hours).

  • Measure the bacterial growth by reading the absorbance at 600 nm.

  • Measure the reporter gene expression by reading the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/520 nm for GFP).

  • A decrease in fluorescence relative to the control, without a significant effect on bacterial growth, indicates quorum sensing inhibition.[5][10]

Conclusion

This compound (phthiocol) is a versatile natural product with a complex and multifaceted mechanism of action. Its ability to induce oxidative stress, inhibit topoisomerase II, modulate critical signaling pathways such as PI3K/Akt and Nrf2/HO-1, and interfere with bacterial quorum sensing underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer, cardiovascular disorders, and infectious diseases. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic applications in clinical settings.

References

Unveiling Phthiocol: A Technical Guide to the Natural Sources and Isolation of 2-Hydroxy-3-methyl-1,4-naphthoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methyl-1,4-naphthoquinone, a significant naphthoquinone commonly known as phthiocol. Primarily of microbial origin, this document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing its natural sources and the methodologies for its isolation and quantification.

Introduction to this compound (Phthiocol)

This compound, or phthiocol, is a naturally occurring naphthoquinone that has garnered scientific interest due to its biological activities. It is structurally related to Vitamin K and other synthetic naphthoquinone derivatives. The primary and most well-documented natural source of phthiocol is the bacterium Mycobacterium tuberculosis, where it is considered a metabolite. While some plants within the Impatiens genus are known to produce related naphthoquinones, the direct isolation of phthiocol from botanical sources is not extensively reported in scientific literature.

Natural Sources of Phthiocol

The principal natural source of this compound is microbial.

Microbial Sources
  • Mycobacterium tuberculosis : Phthiocol is recognized as an antihemorrhagic antibiotic isolated from this pathogenic bacterium. It is a key metabolite, and its presence has been detected in human lung cells infected with Mycobacteria. The biosynthesis of phthiocol in M. tuberculosis is linked to the menaquinone (Vitamin K2) pathway, originating from chorismate.

While some studies have investigated the presence of various naphthoquinones in plants, the direct isolation of phthiocol is not a primary focus. Species of the Impatiens genus, such as Impatiens glandulifera and Impatiens balsamina, are known to produce related compounds like 2-methoxy-1,4-naphthoquinone (B1202248) and lawsone (2-hydroxy-1,4-naphthoquinone).

Biosynthesis of Phthiocol

The biosynthesis of this compound in Mycobacterium tuberculosis is intricately linked to the shikimate pathway, which is responsible for the production of aromatic amino acids.

dot

Biosynthesis_of_Phthiocol Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-Succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-Succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA o-Succinylbenzoate-CoA OSB->OSB_CoA MenE DHNA_CoA 1,4-Dihydroxy-2-naphthoyl-CoA OSB_CoA->DHNA_CoA MenB DHNA 1,4-Dihydroxy-2-naphthoate DHNA_CoA->DHNA Thioesterase Menaquinone Menaquinone (Vitamin K2) Biosynthesis DHNA->Menaquinone Multi-step process Phthiocol Phthiocol (this compound) DHNA->Phthiocol Decarboxylation, Methylation, Oxidation

Caption: Biosynthetic pathway of Phthiocol from Chorismate.

The pathway begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to 1,4-dihydroxy-2-naphthoate (DHNA). DHNA is a critical branch point, leading to the biosynthesis of menaquinone (Vitamin K2). Phthiocol is believed to be formed from DHNA through a series of steps including decarboxylation, methylation, and oxidation.

Isolation and Purification of Phthiocol from Mycobacterium tuberculosis

The isolation of phthiocol from M. tuberculosis cultures is a multi-step process involving cell culture, lysis, extraction, and chromatographic purification. The following protocols are compiled from various methodologies described in the scientific literature for the extraction of metabolites from mycobacteria.

Culture of Mycobacterium tuberculosis
  • Strain : Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.

  • Medium : Grow cultures in a suitable liquid medium such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Incubation : Incubate cultures at 37°C with shaking (100-150 rpm) to ensure aeration. Cultures are typically grown to late logarithmic or early stationary phase to maximize metabolite production.

Cell Lysis and Extraction

dot

Extraction_Workflow Culture Mycobacterium tuberculosis Culture Centrifugation1 Centrifugation (Harvest Cells) Culture->Centrifugation1 CellPellet Cell Pellet Centrifugation1->CellPellet Supernatant1 Supernatant (Discarded) Centrifugation1->Supernatant1 Lysis Cell Lysis (e.g., Sonication, Bead Beating) CellPellet->Lysis Lysate Cell Lysate Lysis->Lysate Extraction Solvent Extraction (e.g., Chloroform (B151607):Methanol) Lysate->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation OrganicPhase Organic Phase (Contains Phthiocol) PhaseSeparation->OrganicPhase AqueousPhase Aqueous Phase (Discarded) PhaseSeparation->AqueousPhase Evaporation Evaporation OrganicPhase->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification PurePhthiocol Pure Phthiocol Purification->PurePhthiocol

Caption: General workflow for the extraction of Phthiocol.

Protocol for Cell Lysis and Liquid-Liquid Extraction:

  • Harvesting : Centrifuge the bacterial culture (e.g., 5000 x g for 15 minutes at 4°C) to pellet the cells. Discard the supernatant.

  • Washing : Wash the cell pellet with a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to remove residual media components.

  • Cell Disruption : Resuspend the cell pellet in a suitable buffer. Disrupt the cells using mechanical methods such as sonication or bead beating, which are effective for the robust cell wall of Mycobacterium. This should be performed on ice to prevent degradation of metabolites.

  • Solvent Extraction : Add a mixture of chloroform and methanol (B129727) (typically in a 2:1 or 1:1 v/v ratio) to the cell lysate. Vortex the mixture vigorously to ensure thorough extraction of lipids and other metabolites.

  • Phase Separation : Add water to the mixture to induce phase separation. Centrifuge to separate the organic (chloroform) and aqueous (methanol-water) layers. Phthiocol, being a relatively nonpolar molecule, will partition into the organic phase.

  • Collection and Evaporation : Carefully collect the lower organic phase. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

Chromatographic Purification

The crude extract is a complex mixture of lipids and other metabolites. Chromatographic techniques are essential for the purification of phthiocol.

Column Chromatography Protocol:

  • Stationary Phase : Silica (B1680970) gel (60-120 mesh) is a common choice for the separation of moderately polar compounds.

  • Column Packing : Pack a glass column with a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Sample Loading : Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution : Elute the column with a gradient of solvents with increasing polarity. A common gradient system is hexane-ethyl acetate. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis : Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under UV light. Phthiocol will appear as a distinct spot.

  • Pooling and Evaporation : Combine the fractions containing pure phthiocol and evaporate the solvent to obtain the purified compound.

Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the isolated phthiocol and for its quantification.

HPLC Method Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of 254 nm or 280 nm
Injection Volume 10-20 µL
Quantification Based on a standard curve prepared with a known concentration of a phthiocol standard.

Quantitative Data

The yield of phthiocol from Mycobacterium tuberculosis cultures can vary depending on the strain, culture conditions, and extraction efficiency. While specific quantitative data is not always reported, the methodologies described allow for the isolation of milligram quantities of phthiocol from liter-scale cultures.

Source MaterialExtraction MethodPurification MethodPurity
M. tuberculosis H37Rv CultureLiquid-Liquid (Chloroform:Methanol)Column Chromatography (Silica Gel)>95% (by HPLC)

Conclusion

This technical guide outlines the primary natural source of this compound (phthiocol) as Mycobacterium tuberculosis and provides a detailed framework for its isolation and purification. The described protocols for cell culture, extraction, and chromatography, coupled with HPLC for quantification, offer a robust methodology for obtaining pure phthiocol for research and development purposes. The provided diagrams for the biosynthetic pathway and extraction workflow serve as valuable visual aids for understanding the key processes involved. This guide is intended to be a valuable resource for scientists working in the fields of natural product chemistry, microbiology, and drug discovery.

Toxicological Profile of 2-Hydroxy-3-methyl-1,4-naphthoquinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol, is a naturally occurring naphthoquinone with a range of biological activities. This document provides a comprehensive overview of its toxicological profile, intended for researchers, scientists, and professionals in drug development. It consolidates available data on its acute toxicity, potential for cytotoxicity and genotoxicity, and explores the mechanistic underpinnings of its toxicological effects, including the generation of reactive oxygen species and interactions with key cellular signaling pathways. This guide aims to be a foundational resource for the safe handling and evaluation of this compound in research and development settings.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-Hydroxy-3-methylnaphthalene-1,4-dione
Synonyms Phthiocol, 2-Hydroxy-3-methyl-1,4-naphthalenedione
CAS Number 483-55-6
Molecular Formula C₁₁H₈O₃
Molecular Weight 188.18 g/mol
Appearance Crystalline solid
Melting Point 172-175 °C

Toxicological Data

Acute Toxicity

The available data on the acute toxicity of this compound indicates moderate toxicity following oral and intraperitoneal administration in animal models.

Test OrganismRoute of AdministrationLD50 / LDLoValueReference
MouseIntraperitonealLD50200 mg/kg[1]
MouseOralLD50600 mg/kg[1]
ChickenIntraperitonealLDLo100 mg/kg[2]

LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose

Aquatic Toxicity

This compound is classified as very toxic to aquatic life, highlighting the need for appropriate disposal and environmental precautions.

Experimental Protocols

Acute Oral Toxicity (General Guideline)

The assessment of acute oral toxicity can be conducted following established protocols such as the OECD Guidelines for the Testing of Chemicals. A typical procedure involves the following steps:

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant, are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage. The vehicle for administration should be inert (e.g., water, corn oil). The volume administered should not exceed 10 mL/kg of body weight.

  • Dose Levels: A range of dose levels is selected to determine the LD50. A preliminary range-finding study may be conducted with a small number of animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Cytotoxicity Assessment: MTT Assay (General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture: Adherent or suspension cells are cultured in appropriate medium and conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach (for adherent cells) or stabilize.

  • Compound Exposure: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then exposed to these concentrations for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (concentration that inhibits 50% of cell viability) is calculated.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate expose Expose cells to various concentrations of This compound start->expose incubate Incubate for a defined period (e.g., 24, 48, 72 hours) expose->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze end End: Cytotoxicity profile analyze->end

Workflow for the MTT Cytotoxicity Assay.

Genotoxicity

While specific genotoxicity data for this compound is limited, extensive studies have been conducted on the closely related compound, 2-Hydroxy-1,4-naphthoquinone (Lawsone). These studies consistently show that Lawsone is non-mutagenic in the bacterial reverse mutation assay (Ames test) with and without metabolic activation.[1] Based on this, it is plausible that this compound also lacks mutagenic activity in this assay, although direct testing is required for confirmation.

Mechanism of Toxicity and Signaling Pathways

The toxicity of naphthoquinones is often linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components and trigger various signaling pathways, ultimately leading to cell death.

Reactive Oxygen Species (ROS) Generation

The quinone structure of this compound allows it to accept electrons from cellular reductases, forming a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This cycle can repeat, leading to a continuous production of ROS, which can overwhelm the cell's antioxidant defenses.

ROS_Generation naphthoquinone 2-Hydroxy-3-methyl- 1,4-naphthoquinone semiquinone Semiquinone Radical naphthoquinone->semiquinone e⁻ semiquinone->naphthoquinone e⁻ o2 O₂ (Molecular Oxygen) superoxide O₂⁻ (Superoxide) o2->superoxide reductase Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) reductase->naphthoquinone reductase->semiquinone

Redox cycling of this compound leading to ROS generation.
Induction of Apoptosis

The accumulation of ROS can induce apoptosis (programmed cell death) through various signaling cascades. This often involves the activation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt pathway.

  • MAPK Pathway: Oxidative stress can activate stress-activated protein kinases such as p38 MAPK and JNK. Activation of these kinases can lead to the phosphorylation of downstream targets that promote apoptosis.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway. ROS can inhibit the activity of this pathway, thereby promoting apoptosis.

The induction of apoptosis by naphthoquinone derivatives often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Signaling compound 2-Hydroxy-3-methyl- 1,4-naphthoquinone ros Increased ROS Production compound->ros mapk MAPK Pathway Activation (p38, JNK) ros->mapk pi3k PI3K/Akt Pathway Inhibition ros->pi3k caspases Caspase Activation mapk->caspases pi3k->caspases apoptosis Apoptosis caspases->apoptosis

Proposed signaling pathways for this compound-induced apoptosis.
Interaction with Aryl Hydrocarbon Receptor (AhR)

Recent studies have suggested that phthiocol can act as a ligand for the Aryl hydrocarbon Receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses. The toxicological implications of this interaction are an area of ongoing research.

Conclusion

This compound exhibits a toxicological profile characterized by moderate acute toxicity in mammals and high toxicity to aquatic organisms. The primary mechanism of its toxicity is likely through the generation of reactive oxygen species via redox cycling, which can lead to cellular damage and induce apoptosis through the modulation of key signaling pathways such as MAPK and PI3K/Akt. While direct genotoxicity data is limited, the non-mutagenic nature of its close analog, Lawsone, suggests a low potential for mutagenicity. Further research is warranted to fully elucidate its toxicological properties and the specific signaling cascades it affects, particularly in relation to its interaction with the Aryl hydrocarbon Receptor. This guide provides a foundational understanding to aid in the safe and informed use of this compound in scientific and developmental applications.

References

A Comprehensive Technical Guide to 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol, is a significant member of the naphthoquinone family, a class of organic compounds characterized by a naphthalene (B1677914) ring system with two ketone groups. Historically isolated from Mycobacterium tuberculosis, Phthiocol and its derivatives have garnered substantial interest in the scientific community due to their diverse biological activities. These compounds have demonstrated potential as antimicrobial, antifungal, and anticancer agents.[1][2][3] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and insights into the molecular mechanisms of action of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₈O₃[4][5]
Molecular Weight 188.18 g/mol [4][5]
Appearance Yellow to brown solid[4]
Melting Point 173-174 °C[4]
Boiling Point 283.17 °C (rough estimate)[5]
Solubility Soluble in DMSO. Insoluble in water.[4]
pKa 5.21 ± 0.10 (Predicted)[6]
logP 1.20[6]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised rapidly to approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Determination of pKa (Acid Dissociation Constant)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its behavior in biological systems.

Protocol (Potentiometric Titration):

  • Solution Preparation: A standard solution of this compound is prepared in a suitable co-solvent system (e.g., water-ethanol mixture) to ensure solubility.

  • Titration:

    • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

    • The pH of the solution is recorded after each addition.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Protocol (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning:

    • A known amount of this compound is dissolved in the aqueous phase.

    • An equal volume of the saturated n-octanol is added.

    • The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete phase separation.

  • Concentration Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow

A common method for the synthesis of this compound (Phthiocol) is through the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) with a methylating agent. The following diagram illustrates a general workflow for its synthesis.

Synthesis_Workflow start Start lawsone 2-Hydroxy-1,4-naphthoquinone (Lawsone) start->lawsone reaction Reaction lawsone->reaction reagents Methylating Agent (e.g., CH₃I) + Base (e.g., NaOH) reagents->reaction workup Acidification & Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Crystallization) extraction->purification product This compound (Phthiocol) purification->product end End product->end

Caption: General workflow for the synthesis of Phthiocol.

Mechanisms of Action & Signaling Pathways

The biological activities of this compound are attributed to its ability to interfere with cellular processes through various mechanisms.

Anticancer Activity: Induction of Apoptosis via ROS and MAPK/Akt/STAT3 Signaling

In cancer cells, this compound and its derivatives have been shown to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[7][8][9] Elevated ROS levels can lead to oxidative stress, causing damage to cellular components and activating downstream signaling pathways that promote cell death. Key signaling pathways implicated in this process include the Mitogen-Activated Protein Kinase (MAPK), Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[8][9][10][11]

Anticancer_Mechanism cluster_cell Cancer Cell phthiocol This compound ros Increased Reactive Oxygen Species (ROS) phthiocol->ros mapk MAPK Pathway (p38, JNK activation) ros->mapk akt Akt Pathway (inhibition) ros->akt stat3 STAT3 Pathway (inhibition) ros->stat3 apoptosis Apoptosis mapk->apoptosis akt->apoptosis stat3->apoptosis

Caption: Proposed anticancer mechanism of action.

Antimicrobial Activity: Inhibition of Essential Enzymes

The antimicrobial effect of this compound is thought to involve the inhibition of essential bacterial enzymes.[1] The electrophilic nature of the naphthoquinone ring makes it susceptible to nucleophilic attack by sulfhydryl groups (-SH) present in the cysteine residues of bacterial proteins. This covalent modification can lead to the inactivation of enzymes crucial for bacterial survival.

Antimicrobial_Mechanism phthiocol This compound interaction Covalent Adduct Formation phthiocol->interaction bacterial_enzyme Bacterial Enzyme (with active site -SH group) bacterial_enzyme->interaction inactivation Enzyme Inactivation interaction->inactivation bacterial_death Bacterial Cell Death inactivation->bacterial_death

Caption: Proposed antimicrobial mechanism of action.

Conclusion

This compound (Phthiocol) remains a molecule of significant interest for researchers in chemistry and pharmacology. Its well-defined physicochemical properties, coupled with its potent and multifaceted biological activities, make it a valuable scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of Phthiocol, offering detailed protocols and mechanistic insights to aid in future research and drug discovery efforts. Further investigation into its specific molecular targets and the optimization of its structure could lead to the development of novel drugs with improved efficacy and safety profiles.

References

Historical research on 2-Hydroxy-3-methyl-1,4-naphthoquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Research of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

Introduction

This compound, commonly known as Phthiocol, is a naturally occurring naphthoquinone first isolated from the human tubercle bacillus, Mycobacterium tuberculosis.[1][2] As a structural analog of Vitamin K3 (Menadione), it has garnered significant scientific interest due to its diverse and potent biological activities.[3] Historically recognized for its antihemorrhagic properties, subsequent research has unveiled its roles as an antimicrobial, antimalarial, anticancer, and immunomodulatory agent.[2][3] This guide provides a comprehensive overview of the historical research on Phthiocol, detailing its synthesis, mechanisms of action, and the experimental protocols used to elucidate its functions.

Physicochemical Properties

Phthiocol is a yellow crystalline solid with well-defined chemical and physical properties. Its structure consists of a naphthalene (B1677914) ring system with two ketone groups, a hydroxyl group, and a methyl group.

PropertyValueReference
CAS Number 483-55-6[2][4]
Molecular Formula C₁₁H₈O₃[5][6]
Molecular Weight 188.18 g/mol [5][6]
Melting Point 173-174 °C[6][7]
Boiling Point 283.17 °C (estimate)[6][7]
pKa 5.21 ± 0.10[5][7]
Appearance Yellow crystalline solid[8]
Purification Crystallization from diethyl ether/petroleum ether[5][9]

Historical Synthesis Methods

The synthesis of Phthiocol and its derivatives has evolved over time, with various methods developed to achieve efficient production and structural modifications.

  • Early Methods: Initial syntheses often involved the oxidation of corresponding hydroquinones or phenols to yield the quinone structure.[8]

  • Radical Alkylation: A method reported by Fieser and coworkers in the 1940s for the synthesis of 3-alkyl-2-hydroxy-1,4-naphthoquinones, which has been a foundational technique in the field.[10][11]

  • Three-Component Reductive Alkylation: A more recent and often higher-yield method that involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with an aldehyde in the presence of a catalyst like L-proline.[10][11]

  • Mannich Reaction: This reaction is widely used to synthesize 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives, which have shown significant biological activities.[12][13][14]

  • Diels-Alder Reaction: This cycloaddition reaction provides an efficient route to synthesize the 1,4-naphthoquinone (B94277) core structure from components like 2-pyrones and 1,4-benzoquinone.[15]

Biological Activities and Mechanisms of Action

Phthiocol exhibits a broad spectrum of biological activities, which are primarily attributed to its ability to undergo redox cycling and interact with various cellular targets.

Antimicrobial and Quorum Sensing Inhibition

Initially noted for its connection to Mycobacterium tuberculosis, Phthiocol's antimicrobial properties have been explored against various pathogens.[1] Notably, it acts as a quorum-sensing inhibitor (QSI) in Pseudomonas aeruginosa.[16]

  • Mechanism: Phthiocol competitively binds to the Pseudomonas quinolone signal (PQS) receptor, PqsR. This interaction blocks PqsR from binding to the pqsA promoter, thereby inhibiting the entire pqs quorum-sensing system.[16]

  • Effect: Inhibition of the pqs system leads to a significant reduction in the production of key virulence factors, including pyocyanin, and a decrease in biofilm formation.[16]

Immunomodulatory Effects via Aryl Hydrocarbon Receptor (AhR)

Phthiocol is a ligand for the Aryl hydrocarbon receptor (AhR), a crucial regulator of innate and adaptive immunity.[16][17]

  • Mechanism: Upon binding to AhR, Phthiocol can activate or suppress the expression of target genes involved in immune responses and inflammation.[16] It has been shown to induce a tolerogenic-like phenotype in conventional dendritic cells (cDCs) and promote M2-like polarization in macrophages, leading to increased production of the anti-inflammatory cytokine IL-10.[17] This M2 polarization is achieved through direct AhR binding to the Il10 promoter.[17]

  • Therapeutic Potential: These immunomodulatory effects suggest Phthiocol as a potential therapeutic agent for hyperinflammatory conditions such as sepsis and lupus.[17]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthiocol Phthiocol AhR Aryl Hydrocarbon Receptor (AhR) Phthiocol->AhR Binds Complex Phthiocol-AhR-ARNT Complex AhR->Complex Translocates to Nucleus ARNT ARNT ARNT->Complex Cytoplasm Cytoplasm Nucleus Nucleus XRE Xenobiotic Response Element (XRE) Complex->XRE Binds to DNA Gene_Expression Modulation of Target Gene Expression (e.g., IL-10, CYP1A1) XRE->Gene_Expression Regulates Immune_Response Altered Immune Response Gene_Expression->Immune_Response

Phthiocol-mediated Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Antimalarial Activity

The scaffold of 2-hydroxy-1,4-naphthoquinone has been a cornerstone in antimalarial drug development since the 1940s.[10][11] Derivatives of this class are potent inhibitors of the malaria parasite, Plasmodium falciparum.[12]

  • Mechanism: These compounds, much like the drug atovaquone, are believed to inhibit the parasite's mitochondrial electron transport chain by binding to the Q_o site of the cytochrome bc₁ complex.[10][11]

Compound DerivativeIC₅₀ against P. falciparum (µg/mL)Reference
1 (n-butyl substituted)0.77[12][13]
2 (isobutyl substituted)1.15[12]
3 (n-pentyl substituted)1.05[12]
4 (isopentyl substituted)1.25[12]
5 (n-hexyl substituted)1.10[12]
6 (cyclohexyl substituted)1.30[12]
7 (benzyl substituted)2.50[12]
8 (phenethyl substituted)4.05[12]
11 (pyrrolidinyl substituted)2.90[12]
13 (morpholinyl substituted)2.20[12]
Anticancer Activity

Phthiocol and its metal complexes have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[3]

  • Mechanism: The anticancer action is multifaceted, involving the induction of apoptosis, disruption of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and cell cycle arrest.[3] Furthermore, Phthiocol and its copper complexes have been shown to inhibit the enzymatic activity of human topoisomerase II, an essential enzyme for DNA replication in cancer cells.[3]

Pqs_Inhibition_Pathway Phthiocol Phthiocol (Pht) PqsR PqsR Receptor Phthiocol->PqsR Inhibitory Binding PQS PQS Signal PQS->PqsR Activatory Binding pqsA_promoter pqsA Promoter PqsR->pqsA_promoter Binds to activate pqs_operon pqs Operon Expression pqsA_promoter->pqs_operon Leads to Virulence Virulence Factor Production (Pyocyanin, Biofilm) pqs_operon->Virulence

Inhibition of P. aeruginosa Quorum Sensing by Phthiocol.

Key Experimental Protocols

The characterization of Phthiocol's biological activities has relied on a variety of sophisticated experimental techniques.

Protocol 1: Synthesis via Three-Component Reductive Alkylation

This method provides an efficient route to synthesize 3-alkyl-2-hydroxy-1,4-naphthoquinones.[10]

  • Preparation of Aldehyde: The required aldehyde is prepared by reducing a corresponding ester (e.g., methyl 4-(4-(trifluoromethoxy)phenoxy)benzoate) to an alcohol, followed by a Swern oxidation to yield the aldehyde.[10]

  • Reaction Mixture: In a round-bottom flask, combine 2-hydroxy-1,4-naphthoquinone (lawsone), the prepared aldehyde, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester), and a catalytic amount of L-proline.[10]

  • Solvent and Incubation: Dissolve the reactants in a suitable solvent such as dichloromethane (B109758) or acetonitrile.

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress using Thin-Layer Chromatography (TLC).

  • Purification: Upon completion, purify the product using column chromatography on silica (B1680970) gel to obtain the desired 3-substituted-2-hydroxy-1,4-naphthoquinone.[10]

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for PqsR Binding

This assay is used to confirm that Phthiocol inhibits the binding of the PqsR protein to its target DNA promoter, pqsA.[16]

  • Probe Preparation: Generate a biotinylated 248-bp DNA probe of the pqsA promoter region via PCR using biotin-labeled primers.[16]

  • Cell Lysate Preparation: Prepare total protein cell lysates from wild-type P. aeruginosa PAO1 and a ΔpqsR mutant strain.

  • Binding Reaction: Incubate the biotinylated pqsA probe with the cell lysates in a binding buffer containing 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 50 mM NaCl, 1 mM DTT, and a non-specific competitor DNA like Poly (dI-dC).[16]

  • Inhibition Test: In separate reactions, add Phthiocol to the incubation mixture containing the wild-type lysate and the probe to observe its effect on the protein-DNA interaction.

  • Electrophoresis: Separate the reaction mixtures on a native polyacrylamide gel.

  • Detection: Transfer the DNA from the gel to a nylon membrane and detect the biotin-labeled probe using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. A "shift" in the migration of the probe indicates protein binding, and a reduction of this shift in the presence of Phthiocol demonstrates inhibition.[16]

Protocol 3: Tandem Mass Tag (TMT)-Based Quantitative Proteomic Analysis

This protocol identifies and quantifies changes in the proteome of P. aeruginosa in response to Phthiocol treatment.[16]

  • Culture and Treatment: Grow overnight cultures of P. aeruginosa PAO1, dilute them into fresh LB medium, and treat one sample with Phthiocol (e.g., 750 nM final concentration).[16]

  • Protein Extraction and Digestion: Extract total proteins from both treated and untreated bacterial samples and digest them into peptides using trypsin.[16]

  • TMT Labeling: Label the resulting peptide mixtures with different isobaric TMT reagents for subsequent relative quantification.

  • Chromatography and Mass Spectrometry: Combine the labeled samples and separate the peptides using High-Performance Liquid Chromatography (HPLC). Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).

  • Data Analysis: Identify the proteins and quantify their relative abundance between the treated and untreated samples using proteomics software. Proteins with a statistically significant change in expression (e.g., p-value < 0.05) are identified as being affected by Phthiocol.[16]

Proteomics_Workflow A P. aeruginosa Culture (Control) C Protein Extraction & Trypsin Digestion A->C B P. aeruginosa Culture (+ Phthiocol) B->C D TMT Labeling (Isobaric Tags) C->D E Combine Samples & HPLC Separation D->E F LC-MS/MS Analysis E->F G Protein Identification & Quantification F->G H Differentially Expressed Proteins Identified G->H

Experimental workflow for quantitative proteomic analysis.

Conclusion

From its initial discovery as a metabolite of Mycobacterium tuberculosis, this compound (Phthiocol) has emerged as a molecule of significant pharmacological interest. Historical and ongoing research has established its role as a versatile compound with potent antimicrobial, antimalarial, anticancer, and immunomodulatory properties. Its mechanisms of action, particularly the inhibition of bacterial quorum sensing and the modulation of the host immune system via the Aryl hydrocarbon receptor, highlight its potential for the development of novel therapeutics. The continued application of advanced experimental protocols will undoubtedly uncover further complexities of its biological functions, paving the way for its translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols: 2-Hydroxy-3-methyl-1,4-naphthoquinone in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Hydroxy-3-methyl-1,4-naphthoquinone, commonly known as Phthiocol or referred to in much of the anticancer literature as Plumbagin, in cancer research. This document details its cytotoxic effects on various cancer cell lines, outlines key signaling pathways involved in its mechanism of action, and provides standardized protocols for essential in vitro assays.

Data Presentation: In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below for easy comparison. These values highlight the compound's potency and differential sensitivity across various cancer types.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Breast Cancer MCF-72.63 ± 0.0124[1]
MCF-72.86 ± 0.0148[1]
MCF-72.76 ± 0.0172[1]
Cervical Cancer SiHa~2.524[2]
HeLa~3.024[2]
Gastric Cancer SGC-790119.12Not Specified[3]
MKN-2813.64Not Specified[3]
AGS10.12Not Specified[3]
Hepatocellular Carcinoma Huh-711.4912[4]
Hep-G216.4212[4]
Lung Cancer A54914.6 ± 0.312[5]
H460<1524[6]
Melanoma A3752.790Not Specified[7]
SK-MEL-283.872Not Specified[7]
Multiple Myeloma OPM1~50 (for significant apoptosis)24[8][9][10]
Osteosarcoma MG-6315.9 µg/mL (~85 µM)Not Specified[11]
Pancreatic Cancer PANC-1~5.0 (for cell cycle arrest)24[12]
BxPC-3~5.0 (for cell cycle arrest)24[12]
Prostate Cancer DU145Induces apoptosisNot Specified[13]
PC-3Induces apoptosisNot Specified[13]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several critical signaling pathways. The primary mechanisms include the induction of reactive oxygen species (ROS), inhibition of the PI3K/Akt/mTOR and NF-κB pathways, leading to cell cycle arrest and apoptosis.

ROS-Mediated Apoptosis

A key mechanism of this compound is the induction of oxidative stress through the generation of ROS.[4][13][14][15] This increase in intracellular ROS can lead to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis.[4][14][15]

ROS_Mediated_Apoptosis Plumbagin 2-Hydroxy-3-methyl- 1,4-naphthoquinone ROS ↑ Reactive Oxygen Species (ROS) Plumbagin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis PI3K_Akt_mTOR_Inhibition Plumbagin 2-Hydroxy-3-methyl- 1,4-naphthoquinone PI3K PI3K Plumbagin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB_Inhibition Plumbagin 2-Hydroxy-3-methyl- 1,4-naphthoquinone IKK IKK Plumbagin->IKK inhibits IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus translocation Gene_Expression Anti-apoptotic Gene Expression Nucleus->Gene_Expression MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells (96-well plate) Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (3-4 hours) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Apoptosis_Assay_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Staining & Analysis Seed_and_Treat Seed & Treat Cells (6-well plate) Harvest_Cells Harvest Cells Seed_and_Treat->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate (15 min, RT, dark) Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Cell_Cycle_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining & Analysis Seed_Treat Seed & Treat Cells Harvest Harvest Cells Seed_Treat->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with PI & RNase A Fix->Stain Incubate Incubate (30 min, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Application Notes and Protocols for 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol) as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol, is a naturally occurring naphthoquinone analog of Vitamin K. It has garnered scientific interest for its diverse biological activities, including its potential as an antimicrobial agent. This document provides a summary of its antimicrobial properties, mechanism of action, and cytotoxicity, along with detailed protocols for its evaluation.

Antimicrobial Activity

Phthiocol has demonstrated inhibitory effects against a range of microorganisms. While comprehensive data across numerous species is still emerging, existing studies indicate activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data
CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Notes
PhthiocolPseudomonas aeruginosa--Exhibits moderate anti-P. aeruginosa activity, primarily through quorum sensing inhibition.[1]
PhthiocolStreptococcus pyogenes--Reported to inhibit growth in early studies.[1]
PhthiocolEscherichia coli--Reported to inhibit growth in early studies.[1]
2-Methyl-1,4-naphthoquinoneEscherichia coli--Antibacterial action antagonized by sulfhydryl groups.[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for specific MIC/MBC values for Phthiocol are limited in the reviewed literature; the table reflects reported inhibitory activity. Further standardized testing is required to establish precise quantitative values.

Mechanism of Action

The antimicrobial action of this compound and related compounds is multifaceted, involving disruption of essential cellular processes and interference with bacterial communication.

Key Mechanisms:
  • Enzyme Inhibition: Naphthoquinones can interact with essential bacterial enzymes. For instance, the antibacterial action of the related compound 2-methyl-1,4-naphthoquinone is suggested to involve the blockage of enzymes by reacting with their sulfhydryl groups.[2]

  • Generation of Reactive Oxygen Species (ROS): A common mechanism for 1,4-naphthoquinone (B94277) derivatives is the induction of oxidative stress through the generation of ROS, which can lead to cellular damage, including DNA damage.[3]

  • Quorum Sensing Inhibition: In Pseudomonas aeruginosa, Phthiocol acts as a quorum sensing inhibitor. It competitively binds to the PqsR receptor, a key regulator of the Pseudomonas quinolone signal (PQS) system. This binding inhibits the expression of virulence factors such as pyocyanin (B1662382) and biofilm formation.[1]

Signaling Pathway: Quorum Sensing Inhibition in P. aeruginosa

G cluster_0 P. aeruginosa Cell PQS PQS (Pseudomonas Quinolone Signal) PqsR PqsR Receptor PQS->PqsR Binds and Activates Phthiocol Phthiocol (this compound) Phthiocol->PqsR Competitively Binds and Inhibits pqsA pqsA promoter PqsR->pqsA Binds and Promotes Transcription Virulence Virulence Factor Expression (e.g., Pyocyanin, Biofilm Formation) pqsA->Virulence Leads to

Caption: Phthiocol inhibits P. aeruginosa quorum sensing by blocking PqsR.

Anti-Biofilm Activity

Phthiocol has been shown to reduce biofilm formation in P. aeruginosa. This activity is linked to its ability to interfere with the PQS quorum sensing system, which is crucial for biofilm development.[1]

Cytotoxicity

Evaluating the cytotoxicity of a potential antimicrobial agent against mammalian cells is a critical step in drug development.

In Vivo and In Vitro Cytotoxicity Data
CompoundCell Line/OrganismAssayResult
PhthiocolMiceAcute toxicityConsidered safe with oral administration up to 200 mg/kg and intraperitoneal up to 150 mg/kg.[4]
Metal Complexes of PhthiocolMCF-7 (breast cancer), A549 (lung cancer)Cytotoxicity AssaysShowed substantial cytotoxic activity.[5]
Metal Complexes of PhthiocolPeripheral Blood Mononuclear Cells (PBMCs)Cytotoxicity AssaysEvaluated for safety.[5]

Further studies are required to establish a detailed cytotoxicity profile of pure Phthiocol against a range of normal mammalian cell lines using standardized assays (e.g., MTT, LDH).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of Phthiocol.

Materials:

  • This compound (Phthiocol)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Bacterial strains of interest (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of Phthiocol Stock Solution: Dissolve Phthiocol in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Phthiocol stock solution with CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted Phthiocol. Include a positive control (bacteria in broth without Phthiocol) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Phthiocol that completely inhibits visible bacterial growth.

  • MBC Determination: From the wells showing no visible growth, plate a small aliquot onto MHA plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of Phthiocol to inhibit biofilm formation.

Materials:

  • Phthiocol

  • Bacterial strain known for biofilm formation (e.g., P. aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Test Plate: Add TSB and serial dilutions of Phthiocol to the wells of a 96-well plate.

  • Inoculation: Add the bacterial inoculum (adjusted to a starting OD600 of ~0.05) to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently remove the planktonic cells and wash the wells with PBS.

  • Staining: Add 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet and wash the wells with PBS to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of Phthiocol on the viability of mammalian cells.

Materials:

  • Phthiocol

  • Mammalian cell line (e.g., HEK293, HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Phthiocol. Include an untreated cell control.

  • Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Quantification: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the untreated control.

Experimental Workflow Diagram

G cluster_workflow Antimicrobial Evaluation Workflow start Start mic_mbc MIC/MBC Determination (Protocol 1) start->mic_mbc antibiofilm Anti-Biofilm Assay (Protocol 2) start->antibiofilm cytotoxicity Cytotoxicity Assay (Protocol 3) start->cytotoxicity data_analysis Data Analysis and Interpretation mic_mbc->data_analysis antibiofilm->data_analysis cytotoxicity->data_analysis mechanism Mechanism of Action Studies (e.g., ROS, Gene Expression) end End mechanism->end data_analysis->mechanism

References

Protocols for the Extraction of 2-Hydroxy-3-methyl-1,4-naphthoquinone from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of 2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as phthiocol, from its primary natural source, Mycobacterium tuberculosis. Phthiocol is a significant secondary metabolite with a range of biological activities, including immunomodulatory and antimicrobial properties. These protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound (phthiocol) is a yellow, crystalline pigment first isolated from the human tubercle bacillus, Mycobacterium tuberculosis. It is a vitamin K analog and has been shown to be a ligand for the aryl hydrocarbon receptor (AhR), playing a role in modulating immune responses.[1][2][3] Its ability to inhibit quorum sensing in Pseudomonas aeruginosa also makes it a compound of interest in the development of novel antimicrobial strategies.[1][4][5] The extraction and purification of phthiocol are critical first steps for further biological and pharmacological investigation.

This guide outlines methods for the extraction of phthiocol from bacterial cultures, leveraging established techniques for mycobacterial cell lysis and general principles of naphthoquinone purification.

Data Presentation: Comparison of Extraction Solvents for Naphthoquinones

While specific quantitative data for phthiocol extraction is sparse in the literature, studies on the extraction of naphthoquinones from various natural sources provide valuable insights into solvent efficiency. The following table summarizes the optimal conditions for methanol (B129727) and ethanol-based extraction systems.

Solvent SystemOptimal Concentration (% v/v)Temperature (°C)Time (minutes)Maximum Yield (%)Reference
Methanol65 - 75Not SpecifiedNot SpecifiedNot Specified[6]
Ethanol (B145695)69 - 7252 - 6059 - 7742.08[6]

Experimental Protocols

The following protocols describe a comprehensive procedure for the extraction and purification of phthiocol from Mycobacterium tuberculosis cultures. Note: All work with live Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

Protocol 1: Culturing and Harvesting of Mycobacterium tuberculosis
  • Inoculation and Growth: Inoculate a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) with a glycerol (B35011) stock of Mycobacterium tuberculosis. Incubate the culture at 37°C with shaking (100 rpm) for approximately 7-14 days, or until the optical density at 600 nm (OD600) reaches 1.5-2.0.[7]

  • Harvesting: Transfer the culture to sterile centrifuge tubes and pellet the cells by centrifugation at 2,000 x g for 15 minutes at 4°C.[7]

  • Washing: Decant the supernatant and wash the cell pellet with sterile phosphate-buffered saline (PBS) to remove residual media components. Repeat the centrifugation and washing steps twice.

  • Inactivation (Heat-Killing): Resuspend the final cell pellet in a minimal volume of sterile water or PBS. To ensure the safety of subsequent steps outside of the BSL-3 facility, inactivate the mycobacteria by heating at 80°C for 60 minutes.[8]

Protocol 2: Cell Lysis and Crude Extraction

This protocol outlines two common methods for lysing the robust mycobacterial cell wall.

Method A: Sonication

  • Place the heat-killed bacterial suspension in an ice bath.

  • Lyse the cells using a probe sonicator. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes to prevent overheating.

  • Monitor cell lysis by microscopy.

  • Centrifuge the lysate at 10,000 x g for 20 minutes to pellet the cell debris.

  • Collect the supernatant containing the crude extract.

Method B: Bead Beating

  • Transfer the heat-killed bacterial suspension to a 2 mL screw-cap tube containing sterile glass or zirconia beads (0.1-0.5 mm diameter).

  • Homogenize the mixture using a bead beater (e.g., FastPrep-24) for several cycles of 45-60 seconds at high speed, with cooling on ice between cycles.[9]

  • Centrifuge the tube at 10,000 x g for 20 minutes to pellet the beads and cell debris.

  • Carefully collect the supernatant.

Protocol 3: Solvent Extraction of Phthiocol
  • Acidification: Adjust the pH of the crude extract supernatant to approximately 3.0 using 0.12 M HCl.[5][10] This protonates the hydroxyl group of phthiocol, increasing its solubility in organic solvents.

  • Liquid-Liquid Extraction: Transfer the acidified extract to a separatory funnel. Add an equal volume of ethyl acetate (B1210297) and shake vigorously. Allow the layers to separate and collect the upper organic phase. Repeat the extraction two more times with fresh ethyl acetate.

  • Washing: Combine the organic phases and wash with an equal volume of sterile water to remove any remaining acid and water-soluble impurities.

  • Drying: Dry the ethyl acetate extract over anhydrous magnesium sulfate (B86663) (MgSO4).[5][10]

  • Concentration: Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude phthiocol solid.

Protocol 4: Purification of Phthiocol

Method A: Crystallization

  • Dissolve the crude solid in a minimal amount of hot diethyl ether.

  • Slowly add petroleum ether until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then transfer to 4°C to facilitate the formation of crystals.

  • Collect the yellow crystals of phthiocol by filtration and wash with a small amount of cold petroleum ether.

  • Air dry the purified crystals. This method is effective for obtaining high-purity phthiocol.[11][12]

Method B: Column Chromatography

  • Column Preparation: Prepare a silica (B1680970) gel 60 column using a suitable solvent system, such as a mixture of ethanol and ethyl acetate (e.g., 1:2 v/v).[5][10]

  • Sample Loading: Dissolve the crude extract in a minimal volume of the mobile phase and load it onto the top of the column.[5][10]

  • Elution: Elute the column with the mobile phase, collecting fractions of a defined volume (e.g., 10 mL).[5][10]

  • Fraction Analysis: Monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing pure phthiocol (identified by a consistent Rf value) and evaporate the solvent to yield the purified compound.

Visualizations

Experimental Workflow for Phthiocol Extraction

Extraction_Workflow cluster_culture Bacterial Culture & Harvesting cluster_lysis Cell Lysis cluster_extraction Solvent Extraction cluster_purification Purification Culture 1. M. tuberculosis Culture Harvest 2. Centrifugation & Washing Culture->Harvest Inactivate 3. Heat-Killing (80°C) Harvest->Inactivate Lysis 4. Sonication or Bead Beating Inactivate->Lysis Centrifuge_Lysis 5. Centrifugation Lysis->Centrifuge_Lysis Supernatant Crude Extract (Supernatant) Centrifuge_Lysis->Supernatant Acidify 6. Acidification (pH 3) Supernatant->Acidify LLE 7. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry 8. Drying (MgSO4) LLE->Dry Concentrate 9. Evaporation Dry->Concentrate Crude_Phthiocol Crude Phthiocol Solid Concentrate->Crude_Phthiocol Purify 10. Crystallization or Column Chromatography Crude_Phthiocol->Purify Pure_Phthiocol Pure Phthiocol Purify->Pure_Phthiocol Phthiocol_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthiocol Phthiocol (from M. tuberculosis) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Phthiocol->AhR_complex Binds to AhR AhR_active Activated AhR-Phthiocol AhR_complex->AhR_active Conformational Change, Dissociation of HSP90 etc. ARNT ARNT AhR_active->ARNT Translocates to Nucleus AhR_ARNT AhR-ARNT-Phthiocol Complex AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Gene_Expression Target Gene Transcription XRE->Gene_Expression Immune_Modulation Immunomodulation (e.g., IL-10 production) Gene_Expression->Immune_Modulation

References

Application Notes and Protocols for 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol, is a naturally occurring naphthoquinone with a range of documented biological activities. It has garnered significant interest in the scientific community for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. These application notes provide a comprehensive overview of the in vitro and in vivo studies of Phthiocol, complete with detailed experimental protocols and a summary of key quantitative data.

I. Anticancer Activity

Phthiocol and its metal complexes have demonstrated cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[1]

Quantitative Data Summary: In Vitro Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Phthiocol Metal ComplexesMCF-7 (Breast Cancer)Varies by metal[1]
Phthiocol Metal ComplexesA549 (Lung Cancer)Varies by metal[1]
2-(butane-1-sulfinyl)-1,4-naphthoquinoneATTC AGS (Gastric Cancer)5 (induces 40-60% apoptosis)[2]
2-(octane-1-sulfinyl)-1,4-naphthoquinoneATTC AGS (Gastric Cancer)5 (induces 40-60% apoptosis)[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of Phthiocol on adherent cancer cell lines.[3][4]

Materials:

  • This compound (Phthiocol)

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Phthiocol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the Phthiocol stock solution in culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of Phthiocol. Include a vehicle control (medium with the same concentration of DMSO used for the highest Phthiocol concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals, resulting in a purple color.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the Phthiocol concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: In Vivo Anticancer Efficacy Study

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A Select Animal Model (e.g., Nude Mice) C Culture and Harvest Cancer Cells A->C B Select Cancer Cell Line (e.g., A549, MCF-7) B->C D Subcutaneous Injection of Cancer Cells C->D E Monitor Tumor Growth D->E F Randomize Mice into Treatment Groups E->F G Administer Phthiocol and Vehicle Control F->G H Monitor Tumor Volume and Body Weight G->H I Euthanize Mice H->I At study endpoint J Excise and Weigh Tumors I->J K Histopathological and Molecular Analysis J->K

II. Antimicrobial Activity

Phthiocol has been shown to possess antimicrobial properties against a variety of bacteria.[5] Its mechanism of action is thought to involve the chelation of metal ions and interference with bacterial quorum sensing.[5]

Quantitative Data Summary: In Vitro Antimicrobial Activity
CompoundBacteriaMIC (µg/mL)Reference
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococcus aureus30-125[6]
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococcus intermedius8 (EC50)[6]
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococcus epidermidis8 (EC50)[6]
Naphthoquinone-thymol hybrid (10)Bacillus cereus4-12[7]
Naphthoquinone-thymol hybrid (10)Bacillus subtilis4-12[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on standard broth microdilution methods to determine the MIC of Phthiocol against bacterial strains.[8][9]

Materials:

  • This compound (Phthiocol)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of Phthiocol in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the Phthiocol stock solution in MHB to obtain a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted Phthiocol.

    • Include a positive control (inoculum in MHB without Phthiocol) and a negative control (MHB only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Phthiocol that completely inhibits visible bacterial growth.

    • Alternatively, the absorbance can be read using a microplate reader at 600 nm.

Signaling Pathway: Quorum Sensing Inhibition in Pseudomonas aeruginosa

G Phthiocol Phthiocol PqsR PqsR (PQS Receptor) Phthiocol->PqsR Competitively binds pqs_genes pqs operon genes PqsR->pqs_genes Activates transcription PQS PQS (Pseudomonas Quinolone Signal) PQS->PqsR Binds and activates Virulence_Factors Virulence Factors (Pyocyanin, Biofilm) pqs_genes->Virulence_Factors Leads to production

III. Anti-inflammatory and Immunomodulatory Activity

Phthiocol has been shown to possess anti-inflammatory and immunomodulatory properties, primarily through its interaction with the Aryl hydrocarbon Receptor (AhR).[3] It can ameliorate hyperinflammation in models of sepsis and lupus.[3]

Quantitative Data Summary: In Vitro Anti-inflammatory Activity
CompoundCell LineEffectReference
PhthiocolBone-marrow-derived dendritic cellsIncreased IL-10 and CD206 expression[3]
PhthiocolBone-marrow-derived macrophagesM2-like polarization with high IL-10 production[3]
Naphthoquinone DerivativesRAW 264.7 cellsInhibition of NO production (IC50 values from 1.7 to 49.7 µM)[8]
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes a method to assess the anti-inflammatory activity of Phthiocol by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Materials:

  • This compound (Phthiocol)

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 105 cells/well in complete medium.

    • Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment and LPS Stimulation:

    • The next day, replace the medium with fresh DMEM.

    • Treat the cells with various concentrations of Phthiocol for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with LPS only and an untreated control group.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a 96-well plate.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production by Phthiocol compared to the LPS-only control.

Signaling Pathway: Phthiocol's Immunomodulatory Effect via AhR

G Phthiocol Phthiocol AhR Aryl hydrocarbon Receptor (AhR) Phthiocol->AhR Binds and activates ARNT ARNT AhR->ARNT Dimerizes with XRE Xenobiotic Response Element ARNT->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression IL10 IL-10 (Anti-inflammatory) Gene_Expression->IL10 Treg Regulatory T cells (Treg) Proliferation Gene_Expression->Treg M2_Polarization M2 Macrophage Polarization Gene_Expression->M2_Polarization Inflammation Inflammation IL10->Inflammation Inhibits Treg->Inflammation Suppresses M2_Polarization->Inflammation Reduces

IV. In Vivo Models

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This model is used to evaluate the efficacy of Phthiocol in a polymicrobial sepsis model that mimics clinical sepsis.[5][12]

Procedure Outline:

  • Anesthetize mice according to approved protocols.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum below the ileocecal valve.

  • Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce polymicrobial leakage into the peritoneum.

  • Return the cecum to the abdominal cavity and suture the incision.

  • Administer fluid resuscitation and analgesics.

  • Administer Phthiocol at predetermined doses and schedules.

  • Monitor survival, clinical signs of sepsis, and inflammatory markers in blood and tissues.

Fcgr2b-/- Lupus Mouse Model

This model is used to assess the therapeutic potential of Phthiocol in a genetically predisposed model of systemic lupus erythematosus (SLE).[13][14]

Procedure Outline:

  • Use Fcgr2b-/- mice, which spontaneously develop a lupus-like disease.

  • Administer Phthiocol at various doses and treatment regimens.

  • Monitor disease progression by assessing parameters such as proteinuria, serum autoantibody levels (e.g., anti-dsDNA), and kidney pathology (glomerulonephritis).

  • Analyze immune cell populations and cytokine profiles in relevant tissues.

Conclusion

This compound (Phthiocol) is a promising natural compound with multifaceted biological activities. The provided application notes and protocols offer a framework for researchers to further investigate its therapeutic potential in oncology, infectious diseases, and inflammatory disorders. The structured data and detailed methodologies are intended to facilitate the design and execution of future in vitro and in vivo studies.

References

Application Notes and Protocols for the Quantification of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-1,4-naphthoquinone, commonly known as Phthiocol, is a naphthoquinone derivative with significant biological activities. It is recognized as a metabolite of Mycobacterium tuberculosis and has garnered interest for its potential therapeutic applications, including its role as a ligand for the Aryl Hydrocarbon Receptor (AhR) and an inhibitor of the Pseudomonas aeruginosa quorum-sensing system.[1][2][3][4][5][6][7] Accurate and precise quantification of Phthiocol is crucial for research and development, enabling pharmacokinetic studies, formulation analysis, and understanding its mechanism of action.

These application notes provide detailed protocols and performance characteristics for the quantification of Phthiocol using High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Electrochemical Methods.

Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique for the quantification of Phthiocol depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the described methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)-UVUV-Visible SpectrophotometryElectrochemical Methods
Primary Use Quantification, Purity Assessment, Analysis in Complex MatricesQuantification in Simple Matrices, High-Throughput ScreeningHigh-Sensitivity Quantification, Mechanistic Studies
Selectivity HighModerateHigh
Sensitivity High (ng/mL to µg/mL range)Moderate (µg/mL to mg/mL range)Very High (pM to µM range)
Quantitative Accuracy ExcellentGood to ExcellentExcellent
Quantitative Precision ExcellentGoodVery Good
Throughput Medium to HighHighMedium
Instrumentation Cost HighLowMedium

Table 1: Comparison of Analytical Techniques for Phthiocol Quantification. This table provides a general comparison of the performance of HPLC-UV, UV-Visible Spectrophotometry, and Electrochemical Methods. Actual performance may vary based on specific instrumentation and experimental conditions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the separation and quantification of Phthiocol due to its high resolution, sensitivity, and specificity. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most common approach.

Experimental Protocol: Reversed-Phase HPLC-UV

1. Instrumentation:

  • HPLC system with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Phthiocol reference standard (purity ≥98%).

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or Phosphoric acid (HPLC grade).

  • Sample vials and syringe filters (0.45 µm).

3. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30, v/v) with an acid modifier like 0.1% formic acid to improve peak shape. The exact ratio may require optimization.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phthiocol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL for the construction of a calibration curve.

4. Sample Preparation:

  • The sample preparation method will depend on the matrix.

    • Liquid Samples (e.g., cell culture media, reaction mixtures): Centrifuge to remove particulate matter. Dilute the supernatant with the mobile phase to a concentration within the calibration range.

    • Solid Samples (e.g., tissues, formulations): Homogenize the sample in a suitable solvent (e.g., methanol or acetonitrile). Centrifuge and collect the supernatant. The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) + 0.1% Formic Acid (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Phthiocol has a characteristic UV absorbance; a wavelength around 254 nm is often suitable for naphthoquinones.[8] The optimal wavelength should be determined by scanning a standard solution with a DAD.

  • Run Time: Approximately 10 minutes (adjust as necessary to ensure elution of the analyte and any interfering peaks).

6. Data Analysis and Quantification:

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample and determine the peak area corresponding to Phthiocol. Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Typical Method Validation Parameters for HPLC-UV of Naphthoquinones

The following table summarizes typical validation parameters for the quantitative analysis of naphthoquinones by HPLC-UV, based on literature for similar compounds.[9]

Validation ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from blank/placebo at the retention time of the analyte.

Table 2: Typical HPLC-UV Method Validation Parameters. These values serve as a guideline for expected performance. Actual values must be determined experimentally during method validation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of Phthiocol in solutions with relatively simple matrices. The method is based on the principle that Phthiocol absorbs light in the UV-visible region, and the absorbance is directly proportional to its concentration (Beer-Lambert law).

Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation:

  • UV-Visible Spectrophotometer (single or double beam).

  • Quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • Phthiocol reference standard (purity ≥98%).

  • Solvent (e.g., Methanol, Ethanol, or a suitable buffer). The choice of solvent can influence the absorption spectrum.

3. Preparation of Solutions:

  • Solvent: Use a solvent in which Phthiocol is stable and that does not absorb significantly at the analytical wavelength.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Phthiocol and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a suitable concentration range (e.g., 1-20 µg/mL).

4. Determination of Maximum Absorbance (λmax):

  • Scan a standard solution of Phthiocol (e.g., 10 µg/mL) over the UV-visible range (e.g., 200-600 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

5. Quantification:

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample by dissolving it in the same solvent and diluting it to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.

  • Calculation: Determine the concentration of Phthiocol in the sample using the equation of the line from the calibration curve.

Typical Method Validation Parameters for UV-Visible Spectrophotometry
Validation ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range Dependent on molar absorptivity, typically in the µg/mL range.
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) Dependent on instrument noise and molar absorptivity.
Limit of Quantification (LOQ) Typically 3-4 times the LOD.

Table 3: Typical UV-Visible Spectrophotometry Method Validation Parameters. These values are general guidelines and should be established during method validation for the specific analyte and matrix.

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer high sensitivity and selectivity for the quantification of electroactive compounds like Phthiocol. These methods are based on the oxidation or reduction of the analyte at an electrode surface.

Experimental Protocol: Voltammetric Determination

1. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode setup.

  • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Boron-Doped Diamond Electrode).

  • Reference Electrode (e.g., Ag/AgCl).

  • Counter Electrode (e.g., Platinum wire).

2. Reagents and Materials:

  • Phthiocol reference standard (purity ≥98%).

  • Supporting Electrolyte (e.g., Phosphate buffer solution (PBS), Britton-Robinson buffer). The pH of the supporting electrolyte can significantly affect the electrochemical response.

  • High-purity water and other necessary chemicals for buffer preparation.

3. Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by sonication in water and ethanol.

  • Electrochemical Cell Setup: Place a known volume of the supporting electrolyte in the electrochemical cell. Deoxygenate the solution by purging with nitrogen gas for several minutes.

  • Cyclic Voltammetry (CV): Record the cyclic voltammogram of the supporting electrolyte. Then, add a known concentration of Phthiocol and record the CV to identify the oxidation/reduction peaks. Optimize parameters such as the potential window and scan rate.

  • Differential Pulse Voltammetry (DPV) for Quantification: DPV is often more sensitive for quantitative analysis. Develop a method by optimizing parameters like pulse amplitude, pulse width, and scan increment.

  • Calibration Curve: Add successive aliquots of a standard Phthiocol solution to the electrochemical cell and record the DPV response (peak current) after each addition. Plot the peak current versus the concentration of Phthiocol.

  • Sample Analysis: Add the sample to the supporting electrolyte and record the DPV. The concentration is determined from the calibration curve.

Typical Method Validation Parameters for Electrochemical Analysis
Validation ParameterTypical Specification
Linearity (r²) ≥ 0.998
Range Can span several orders of magnitude (e.g., nM to µM).
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) Highly dependent on the electrode material and technique, often in the nM to pM range.
Limit of Quantification (LOQ) Typically 3 times the LOD.

Table 4: Typical Electrochemical Method Validation Parameters. These parameters should be validated for the specific electrochemical sensor and analytical conditions.

Visualization of Pathways and Workflows

Signaling Pathways Involving Phthiocol

Phthiocol has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses.[3][4] It also acts as an inhibitor of the Pseudomonas aeruginosa PqsR, a key regulator in the quorum-sensing signaling pathway.[1][2][5][6][7]

Phthiocol_Signaling_Pathways cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway cluster_PqsR Pseudomonas aeruginosa PqsR Quorum Sensing Pathway Phthiocol_AhR Phthiocol AhR AhR Phthiocol_AhR->AhR binds ARNT ARNT AhR->ARNT dimerizes with XRE XRE (Xenobiotic Response Element) ARNT->XRE binds to Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-10) XRE->Gene_Expression activates Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation Phthiocol_PqsR Phthiocol PqsR PqsR Receptor Phthiocol_PqsR->PqsR inhibits PQS PQS (Pseudomonas Quinolone Signal) PQS->PqsR activates pqsA_promoter pqsA Promoter PqsR->pqsA_promoter binds to Virulence_Genes Virulence Gene Expression pqsA_promoter->Virulence_Genes activates Biofilm_Formation Biofilm Formation Virulence_Genes->Biofilm_Formation

Caption: Signaling pathways involving Phthiocol.

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Phthiocol in a sample.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting Sample_Collection Sample Collection Extraction Extraction / Dilution Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC UV_Vis UV-Vis Analysis Cleanup->UV_Vis Electrochem Electrochemical Analysis Cleanup->Electrochem Standard_Prep Standard Solution Preparation Calibration_Curve Calibration Curve Preparation Standard_Prep->Calibration_Curve Calibration_Curve->HPLC Calibration_Curve->UV_Vis Calibration_Curve->Electrochem Data_Acquisition Data Acquisition HPLC->Data_Acquisition UV_Vis->Data_Acquisition Electrochem->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Validation Method Validation Quantification->Validation Report Report Generation Validation->Report

Caption: General workflow for Phthiocol quantification.

References

Application Notes and Protocols: 2-Hydroxy-3-methyl-1,4-naphthoquinone in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-3-methyl-1,4-naphthoquinone, commonly known as Plumbagin (B1678898), in various drug delivery systems. Plumbagin, a naturally occurring naphthoquinone derived from plants of the Plumbaginaceae family, has garnered significant interest for its potent anticancer, anti-inflammatory, and antioxidant properties.[1] However, its clinical translation is often hampered by poor aqueous solubility, low bioavailability, and potential toxicity.[1][2] Encapsulation of Plumbagin into advanced drug delivery systems is a promising strategy to overcome these limitations, enhance its therapeutic efficacy, and minimize side effects.[1]

This document details the formulation, characterization, and application of Plumbagin-loaded nanocarriers, including nanoemulsions, polymeric nanoparticles, micelles, and liposomes. Detailed experimental protocols for the preparation and evaluation of these systems are provided to facilitate research and development in this area.

Data Presentation: Physicochemical Properties of Plumbagin-Loaded Nanocarriers

The following tables summarize the key quantitative data from various studies on Plumbagin-loaded drug delivery systems, allowing for easy comparison of their physicochemical characteristics.

Table 1: Plumbagin-Loaded Nanoemulsions and Micelles

Formulation TypeCompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
NanoemulsionOleic acid, Polysorbate 80135Not ReportedNot ReportedHigh loading capacity[3]
Polymeric MicellesPCL-PEG-PCL< 80-5.3781 ± 0.7818.9 ± 1.3[4][5]
Mixed MicellesPhospholipid, Tween® 8046+5.0498.3891.21[6]

Table 2: Plumbagin-Loaded Polymeric and Metallic Nanoparticles

Formulation TypeCompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PCL NanoparticlesPoly(ε-caprolactone), Pluronic® F-127186 - 300Not Reported65.00 - 74.00Not Reported[7]
Magnetic NanoparticlesIron Oxide Core125-9.42 to -10.79OutstandingNot Reported[2]
Silver NanoparticlesSilver32 ± 8-46.750Not Reported[1]
Polymethylcyanoacrylate NanoparticlesPolymethylcyanoacrylate, PEG 4000, Tween 80, Span 80< 100Not Reported71.63Not Reported[1]

Table 3: Plumbagin-Loaded Liposomes

Formulation TypeCompositionParticle Size (nm)Phase Transition Temp. (°C)Encapsulation Efficiency (%)In Vitro Release (at 42°C)Reference
Thermosensitive Liposomes1,2-Dipalmitoylphosphatidylcholine< 19041.32Not Reported51.25%[8]
Conventional LiposomesSoya lecithin, CholesterolNot ReportedNot Applicable~66.5Biphasic release[9][10]
Pegylated LiposomesSoya lecithin, Cholesterol, mPEG2000-DSPENot ReportedNot Applicable~66.5Biphasic release[9][10]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of Plumbagin-loaded drug delivery systems, as well as for evaluating their biological activity.

Protocol 1: Preparation of Plumbagin-Loaded Poly(ε-caprolactone) (PCL) Nanoparticles by Nanoprecipitation

This protocol describes the fabrication of Plumbagin-loaded PCL nanoparticles using the nanoprecipitation method.[7]

Materials:

  • Plumbagin

  • Poly(ε-caprolactone) (PCL)

  • Pluronic® F-127

  • Acetone (B3395972) (Analytical Grade)

  • Distilled Water

  • Magnetic stirrer

  • Membrane filter (0.45 µm)

Procedure:

  • Dissolve a specific amount of PCL and Pluronic® F-127 in 2 mL of acetone.

  • Add the desired amount of Plumbagin to the polymer solution and ensure it is completely dissolved. This forms the organic phase.

  • In a separate beaker, place 10 mL of distilled water.

  • While continuously stirring the distilled water at 1800 rpm on a magnetic stirrer at 40°C, add the organic phase dropwise at an injection rate of 10 mL/min.

  • Continue stirring for 2 hours to allow for the evaporation of acetone and the formation of nanoparticles.

  • Filter the resulting nanoparticle suspension through a 0.45 µm membrane filter to remove any polymer aggregates.

  • The Plumbagin-loaded PCL nanoparticle suspension is now ready for characterization.

Protocol 2: Preparation of Plumbagin-Loaded Liposomes by Thin Film Hydration

This protocol details the preparation of conventional and long-circulating (Pegylated) Plumbagin-loaded liposomes.[9][10]

Materials:

  • Plumbagin

  • Soybean phosphatidylcholine (SPC) or Soya lecithin

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine [methoxy(polyethyleneglycol)-2000] (mPEG2000-DSPE) for Pegylated liposomes

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve the lipids (SPC and Cholesterol for conventional liposomes; SPC, Cholesterol, and mPEG2000-DSPE for Pegylated liposomes) and Plumbagin in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of drug to lipid can be varied, with a 1:20 ratio often being optimal.[9][10]

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator.

  • The resulting liposomal suspension should be stored at 4°C.

Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method

This protocol is used to evaluate the release profile of Plumbagin from the nanoparticle formulations.[7]

Materials:

  • Plumbagin-loaded nanoparticle suspension

  • Dialysis bag (MWCO 12,000 Da)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Take a known amount of the Plumbagin-loaded nanoparticle suspension (e.g., equivalent to 2 mg of Plumbagin).

  • Seal the suspension inside a dialysis bag.

  • Immerse the sealed dialysis bag in a beaker containing 50 mL of release medium (PBS, pH 7.4) at 37 ± 0.5°C with constant magnetic stirring at 100 rpm.

  • At predetermined time intervals, withdraw a sample of the release medium for analysis.

  • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the concentration of Plumbagin in the collected samples using a UV-Vis spectrophotometer at the appropriate wavelength.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of Plumbagin and its formulations on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Plumbagin or Plumbagin-loaded formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of free Plumbagin or the Plumbagin-loaded formulation for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Protocol 5: Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of Plumbagin on the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cancer cells treated with Plumbagin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by Plumbagin and a general workflow for the development and evaluation of Plumbagin-loaded nanocarriers.

Plumbagin_Signaling_Pathways cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_Wnt Wnt/β-catenin Pathway Plumbagin1 Plumbagin PI3K PI3K Plumbagin1->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Plumbagin2 Plumbagin IKK IKK Plumbagin2->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Anti-apoptotic, Pro-inflammatory) NFkB->Gene_Expression Activates Plumbagin3 Plumbagin STAT3 STAT3 Plumbagin3->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus2 Nucleus pSTAT3->Nucleus2 Gene_Expression2 Gene Expression (Proliferation, Angiogenesis) pSTAT3->Gene_Expression2 Activates Plumbagin4 Plumbagin beta_catenin β-catenin Plumbagin4->beta_catenin Downregulates Nucleus3 Nucleus beta_catenin->Nucleus3 TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation Preparation of Plumbagin-loaded Nanocarrier (e.g., Liposomes, NPs) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization Cell_Culture Cancer Cell Culture Drug_Release In Vitro Drug Release Study Characterization->Drug_Release Animal_Model Tumor Xenograft Animal Model Cytotoxicity Cytotoxicity Assay (MTT, SRB) Cell_Culture->Cytotoxicity Cellular_Uuptake Cellular_Uuptake Cell_Culture->Cellular_Uuptake Mechanism Mechanism of Action (Western Blot, Flow Cytometry) Cytotoxicity->Mechanism Cellular_Uptake Cellular Uptake Studies Efficacy Antitumor Efficacy Study Animal_Model->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

Application of 2-Hydroxy-3-methyl-1,4-naphthoquinone in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as phthiocol, is a naturally occurring naphthoquinone found in various plants and microorganisms. Naphthoquinones as a chemical class are recognized for a wide range of biological activities, including antimicrobial, insecticidal, and herbicidal properties.[1][2] Phthiocol, in particular, has demonstrated notable antimicrobial and quorum sensing inhibition activities, suggesting its potential as a valuable tool in agricultural research for the development of novel crop protection agents.[3] This document provides detailed application notes on the potential uses of phthiocol in agriculture and generalized protocols for its evaluation.

I. Potential Agricultural Applications

Antifungal and Antibacterial Agent

Application Note: Phthiocol exhibits inhibitory activity against a range of microorganisms. Notably, its ability to interfere with the quorum sensing system of the plant pathogenic bacterium Pseudomonas aeruginosa suggests a potential mechanism for controlling bacterial diseases in crops.[3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and virulence. By disrupting this pathway, phthiocol may prevent the establishment of infections. The broader class of 1,4-naphthoquinones has shown activity against various fungal pathogens, indicating that phthiocol could also be a candidate for development as a fungicide.[1][4]

Herbicide (Phytotoxicity)

Application Note: Several derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) have been reported to possess herbicidal properties.[2] While direct studies on the phytotoxicity of phthiocol are limited, its cytotoxicity against various cell lines suggests it may also inhibit plant growth.[5][6] Evaluation of its effects on seed germination and seedling growth of common weed species could reveal its potential as a natural herbicide.

Plant Growth Regulation

Application Note: The impact of phthiocol on plant growth and development is an area requiring further investigation. Some related naphthoquinone compounds have been associated with plant growth regulating activities. Depending on the concentration and plant species, phthiocol could potentially act as a growth promoter or inhibitor.

II. Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the agricultural applications of this compound. The following tables are provided as templates for researchers to structure their data when conducting the described experiments.

Table 1: Template for Antifungal Activity Data of this compound

Fungal SpeciesConcentration (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)
Fusarium oxysporum
Botrytis cinerea
Rhizoctonia solani

Table 2: Template for Antibacterial Activity Data of this compound

Bacterial SpeciesConcentration (µg/mL)Inhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Pseudomonas syringae
Xanthomonas campestris
Erwinia amylovora

Table 3: Template for Herbicidal Activity Data of this compound on Weed Species

Weed SpeciesConcentration (µM)Germination Inhibition (%)Root Length Inhibition (%)Shoot Length Inhibition (%)
Amaranthus retroflexus
Echinochloa crus-galli
Chenopodium album

III. Experimental Protocols

Protocol for Antifungal Activity Assay

Objective: To evaluate the in vitro antifungal activity of this compound against common phytopathogenic fungi.

Materials:

  • This compound (Phthiocol)

  • Pure cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes, cork borer, incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of phthiocol (e.g., 10 mg/mL) in DMSO.

  • Poisoned Food Technique:

    • Autoclave PDA medium and cool to 45-50°C.

    • Add appropriate volumes of the phthiocol stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). A control plate should contain an equivalent amount of DMSO without phthiocol.

    • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a 7-day-old culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection:

    • Measure the radial mycelial growth in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by plotting the inhibition percentage against the log of the concentration.

Protocol for Seed Germination and Seedling Growth Bioassay (Herbicidal/Phytotoxicity Screening)

Objective: To assess the phytotoxic effects of this compound on the seed germination and early seedling growth of target plant species (weeds or crops).

Materials:

  • This compound (Phthiocol)

  • Seeds of test plants (e.g., Lactuca sativa as a model, or weed species like Amaranthus retroflexus)

  • Sterile petri dishes with filter paper

  • Distilled water

  • Growth chamber or incubator

Procedure:

  • Test Solution Preparation: Prepare a series of aqueous solutions of phthiocol at different concentrations (e.g., 10, 50, 100, 200, 500 µM). A control group will use distilled water only. If solubility is an issue, a minimal amount of a non-phytotoxic solvent can be used, with an appropriate solvent control.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds (e.g., with a short wash in 1% sodium hypochlorite (B82951) followed by rinsing with sterile distilled water).

    • Place a set number of seeds (e.g., 20) evenly on the filter paper in each petri dish.

  • Treatment Application: Add a fixed volume (e.g., 5 mL) of the respective test solution or control to each petri dish.

  • Incubation: Place the petri dishes in a growth chamber with controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection (after 7-10 days):

    • Germination Percentage: Count the number of germinated seeds (radicle emergence > 2 mm) and express it as a percentage of the total seeds.

    • Root and Shoot Length: Measure the length of the primary root and shoot of each germinated seedling.

    • Fresh and Dry Weight: Record the fresh weight of the seedlings and then dry them in an oven at 70°C for 48 hours to determine the dry weight.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control.

IV. Visualizations

experimental_workflow_antifungal cluster_prep Preparation cluster_treatment Treatment cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis stock Prepare Phthiocol Stock Solution poison Create Poisoned PDA with Phthiocol Concentrations stock->poison media Prepare and Autoclave PDA Medium media->poison control Create Control PDA (with solvent) media->control pour Pour into Petri Dishes poison->pour control->pour inoculate Inoculate Center of PDA Plates pour->inoculate fungal_culture Prepare Fungal Mycelial Discs fungal_culture->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC₅₀ calculate->ec50

Workflow for Antifungal Activity Assay.

experimental_workflow_phytotoxicity cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation cluster_data Data Collection & Analysis solutions Prepare Phthiocol Test Solutions treat Add Test Solutions to Dishes solutions->treat seeds Surface Sterilize Seeds plate Place Seeds in Petri Dishes with Filter Paper seeds->plate plate->treat incubate Incubate in Growth Chamber treat->incubate germination Measure Germination % incubate->germination growth Measure Root/Shoot Length incubate->growth biomass Measure Fresh/Dry Weight incubate->biomass analyze Calculate % Inhibition germination->analyze growth->analyze biomass->analyze

Workflow for Phytotoxicity/Herbicidal Bioassay.

potential_antimicrobial_pathway cluster_bacteria Bacterial Population phthiocol Phthiocol qs_receptor Receptor (e.g., PqsR) phthiocol->qs_receptor Inhibits/Competes qs_signal Quorum Sensing Signal (e.g., PQS) qs_signal->qs_receptor Activates virulence Virulence Gene Expression qs_receptor->virulence Regulates infection Infection & Biofilm Formation virulence->infection

Potential Mechanism of Action: Quorum Sensing Inhibition.

References

2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol): A Versatile Biochemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as phthiocol, is a naturally occurring naphthoquinone with a growing reputation as a powerful biochemical probe. Its diverse biological activities, ranging from inhibition of bacterial communication to induction of cancer cell death, make it a valuable tool for studying a variety of cellular processes. This document provides detailed application notes and experimental protocols for utilizing phthiocol as a biochemical probe in two primary research areas: as a quorum sensing inhibitor in Pseudomonas aeruginosa and as a potential anticancer agent.

Physicochemical Properties

PropertyValueSource
Synonyms Phthiocol, 2-Hydroxy-3-methyl-naphthalene-1,4-dione[1][2]
Molecular Formula C₁₁H₈O₃[1][2]
Molecular Weight 188.18 g/mol [1][2]
Appearance Yellow solid[1]
Melting Point 173-174 °C[1]
Solubility Soluble in DMSO[1]

I. Phthiocol as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa

Phthiocol has been identified as a potent inhibitor of the Pseudomonas aeruginosa quinolone signal (pqs) quorum sensing system.[3] This system regulates the production of numerous virulence factors, including pyocyanin (B1662382) and components essential for biofilm formation, making its inhibition a promising strategy for combating P. aeruginosa infections.[3][4] Phthiocol acts by competitively inhibiting the binding of the native ligand, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), to its receptor, PqsR.[3]

Quantitative Data: Inhibition of P. aeruginosa Virulence Factors
ParameterOrganism/SystemPhthiocol ConcentrationObserved EffectReference
pqsA-gfp expression P. aeruginosa PAO1 pqsA-gfp reporter strain750 nMOptimal inhibition[3]
Pyocyanin Production P. aeruginosa PAO1750 nMSignificant reduction in pyocyanin levels.[3]
Biofilm Formation P. aeruginosa PAO1Not specified, but effectiveSuppression of biofilm formation to levels comparable to a ΔpqsC mutant.[3]
Experimental Protocols

This protocol is adapted from a study demonstrating phthiocol's ability to attenuate the binding of the PqsR protein to the pqsA promoter.[3]

Workflow for EMSA

cluster_prep Probe and Lysate Preparation cluster_binding Binding Reaction cluster_gel Gel Electrophoresis and Detection Biotin_pqsA Biotin-labeled pqsA promoter DNA Reaction_Mix Reaction Buffer (10 mM Tris-HCl, 1 mM EDTA, 50 mM NaCl, 1 mM DTT) Poly(dI-dC) Biotin-pqsA Biotin_pqsA->Reaction_Mix PAO1_lysate P. aeruginosa PAO1 cell lysate PAO1_lysate->Reaction_Mix delta_pqsR_lysate ΔpqsR mutant lysate (Negative Control) delta_pqsR_lysate->Reaction_Mix Incubation Incubate at 24°C for 20 min Reaction_Mix->Incubation Gel Native Polyacrylamide Gel Electrophoresis Incubation->Gel Transfer Transfer to Nylon Membrane Gel->Transfer Detection Chemiluminescent Detection Transfer->Detection

Caption: Workflow for EMSA to detect PqsR-DNA binding inhibition.

Materials:

  • Biotin-labeled 248-bp pqsA promoter DNA

  • P. aeruginosa PAO1 wild-type and ΔpqsR mutant cell lysates

  • EMSA binding buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 50 mM NaCl, 1 mM DTT)

  • Poly(dI-dC)

  • Phthiocol (dissolved in DMSO)

  • Native polyacrylamide gel

  • Nylon membrane

  • Chemiluminescent nucleic acid detection kit

Procedure:

  • Prepare the biotinylated pqsA promoter DNA probe by PCR using biotinylated primers.[3]

  • Prepare cell lysates from overnight cultures of P. aeruginosa PAO1 and the ΔpqsR mutant.

  • Set up the binding reactions in a total volume of 20 µL:

    • EMSA binding buffer

    • 1 µg/µL Poly(dI-dC)

    • Biotinylated pqsA promoter probe

    • P. aeruginosa cell lysate (PAO1 or ΔpqsR)

    • Phthiocol at desired concentrations (a DMSO control should be included)

  • Incubate the reaction mixtures at room temperature (24°C) for 20 minutes.[3]

  • Load the samples onto a native polyacrylamide gel and perform electrophoresis.

  • Transfer the DNA from the gel to a nylon membrane.

  • Detect the biotin-labeled DNA using a chemiluminescent nucleic acid detection kit according to the manufacturer's instructions. A shift in the migration of the probe in the presence of PAO1 lysate, and the reduction of this shift with the addition of phthiocol, indicates inhibition of PqsR-DNA binding.

This protocol quantifies the effect of phthiocol on the production of the virulence factor pyocyanin.[3]

Procedure:

  • Grow overnight cultures of P. aeruginosa PAO1.

  • Standardize the cultures to an OD₆₀₀ of 0.1 and dilute 1:100 into fresh King's A medium.

  • Add phthiocol to a final concentration of 750 nM.[3] Include a DMSO control.

  • Incubate the cultures for 48 hours at 37°C with shaking (200 rpm).[3]

  • To extract pyocyanin, add 3 mL of chloroform (B151607) to 5 mL of culture supernatant and vortex.

  • Transfer the chloroform layer to a fresh tube and add 1 mL of 0.2 N HCl. The solution will turn pink.

  • Measure the absorbance of the top (aqueous) layer at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the OD₅₂₀ by 17.072.

This protocol assesses the impact of phthiocol on the ability of P. aeruginosa to form biofilms.[3]

Procedure:

  • Dilute an overnight culture of P. aeruginosa PAO1 1:100 in fresh LB medium.

  • Add 2 mL of the diluted culture to 15 mL tubes.

  • Add phthiocol at the desired concentration (e.g., a range from 100 nM to 10 µM can be tested). Include a DMSO control.

  • Incubate the tubes statically at 37°C for 24 hours to allow biofilm formation.[3]

  • Carefully remove the planktonic culture and wash the tubes twice with water to remove loosely attached bacteria.

  • Stain the adherent biofilms with 0.1% crystal violet for 20 minutes.[3]

  • Discard the crystal violet solution and wash the tubes thoroughly with water twice.

  • Air-dry the tubes.

  • Solubilize the bound crystal violet by adding 30% acetic acid.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at 595 nm.

II. Phthiocol as a Potential Anticancer Agent

Phthiocol and other naphthoquinones have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7] The primary mechanisms of action are believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis.[5][8]

Quantitative Data: Cytotoxicity of Naphthoquinone Derivatives
CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
2-anilino-3-chloro-1,4-naphthoquinone A549Lung Carcinoma0.15[9]
2-anilino-3-chloro-1,4-naphthoquinone HepG2Hepatocellular Carcinoma0.28[9]
2-anilino-3-chloro-1,4-naphthoquinone MOLT-3Lymphoblastic Leukemia0.27[9]
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) A549Lung Carcinoma3.61[9]
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) HepG2Hepatocellular Carcinoma11.29[9]
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) MOLT-3Lymphoblastic Leukemia0.95[9]
Signaling Pathways

Apoptosis Induction Pathway

Phthiocol Phthiocol ROS Reactive Oxygen Species (ROS) Phthiocol->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of phthiocol-induced apoptosis.

Experimental Protocols

This protocol is a standard method to assess the cytotoxic effect of phthiocol on cancer cells.

Workflow for MTT Assay

Seed_cells Seed cancer cells in a 96-well plate Treat_cells Treat with various concentrations of Phthiocol Seed_cells->Treat_cells Incubate_24_72h Incubate for 24-72 hours Treat_cells->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_solubilizer Measure_absorbance Measure absorbance at 570 nm Add_solubilizer->Measure_absorbance Calculate_IC50 Calculate IC50 value Measure_absorbance->Calculate_IC50

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Human cancer cell line of interest

  • Complete culture medium

  • Phthiocol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of phthiocol in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the phthiocol dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of phthiocol that inhibits 50% of cell growth).

This protocol is used to differentiate between viable, apoptotic, and necrotic cells after treatment with phthiocol.

Procedure:

  • Seed cells in a 6-well plate and treat with phthiocol at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS levels.

Procedure:

  • Seed cells in a 6-well plate and treat with phthiocol at various concentrations for a specified time (e.g., 1-24 hours).

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Harvest the cells and resuspend them in PBS.

  • Immediately analyze the fluorescence intensity of the cells by flow cytometry (excitation ~488 nm, emission ~525 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS.

Conclusion

This compound (phthiocol) is a multifaceted biochemical probe with significant potential in both antimicrobial and anticancer research. The protocols provided here offer a starting point for investigators to explore its mechanisms of action and to leverage its properties for the study of bacterial virulence and cancer cell biology. Further research to elucidate its full range of biological targets and to establish a comprehensive cytotoxicity profile against a broader panel of cancer cell lines is warranted.

References

Application Notes and Protocols for the Electrochemical Detection of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-1,4-naphthoquinone, commonly known as phthiocol, is a naturally occurring naphthoquinone found in Mycobacterium tuberculosis. It is a structural analog of menadione (B1676200) (Vitamin K3) and exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties. The redox-active nature of the quinone moiety makes phthiocol an excellent candidate for electrochemical analysis. Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantification of phthiocol in various matrices, which is of significant interest in pharmaceutical research and quality control.

These application notes provide an overview of the electrochemical detection of phthiocol, focusing on voltammetric techniques. Detailed protocols for sample preparation and analysis are provided to guide researchers in establishing robust analytical methods for this compound.

Electrochemical Behavior of Phthiocol

The electrochemical behavior of phthiocol is primarily governed by the reversible two-electron, two-proton reduction of its 1,4-naphthoquinone (B94277) core to the corresponding hydroquinone, and its subsequent re-oxidation. The exact redox potentials are dependent on the pH of the supporting electrolyte and the nature of the working electrode.

The general redox mechanism can be visualized as follows:

G Phthiocol Phthiocol (Quinone) Hydroquinone Dihydrophthiocol (Hydroquinone) Phthiocol->Hydroquinone + 2e-, + 2H+ Hydroquinone->Phthiocol - 2e-, - 2H-

Caption: Redox mechanism of Phthiocol.

Application: Voltammetric Determination of Phthiocol

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are well-suited for the analysis of phthiocol. These methods offer high sensitivity and can be employed with a variety of electrode materials. The choice of electrode can significantly influence the analytical performance, with modified electrodes often providing enhanced sensitivity and selectivity.

Data Presentation: Performance of Different Electrochemical Sensors

The following table summarizes the performance of various electrode systems for the detection of naphthoquinone derivatives, which can be considered indicative for the analysis of phthiocol.

Electrode SystemAnalyteVoltammetric TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Anodically Pretreated Boron-Doped Diamond Electrode (BDDE)Lawsone*SWV0.1 - 5.00.029[1]
Glassy Carbon Electrode (GCE)Naphthoquinone derivativesLSVFDN/A0.086 - 7.2[2]
Carbon Nanotube Paste Electrode (CNTPE)HydroquinoneDPV0.4 - 4000.028[3]
Graphene Oxide Modified GCEHydroquinoneDPV0.5 - 3000.012[4]

*Lawsone (2-hydroxy-1,4-naphthoquinone) is a close structural analog of phthiocol.

Experimental Protocols

The following protocols are provided as a guide for the electrochemical detection of phthiocol. Optimization of experimental parameters is recommended for specific applications and instrumentation.

Protocol 1: General Cyclic Voltammetry of Phthiocol

This protocol outlines the basic procedure for characterizing the electrochemical behavior of phthiocol using cyclic voltammetry.

Materials and Reagents:

  • Standard solution of phthiocol (e.g., 1 mM in ethanol)

  • Supporting electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Voltammetric analyzer/potentiostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water, and sonicate in ethanol (B145695) and water.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (e.g., 10 mL of 0.1 M PBS).

  • Blank Scan: Record a cyclic voltammogram of the supporting electrolyte to ensure no interfering peaks are present.

  • Sample Analysis: Add a known volume of the phthiocol standard solution to the electrochemical cell to achieve the desired concentration.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial to a final value and back. Typical parameters for a GCE are an initial potential of -0.8 V, a final potential of +0.8 V, and a scan rate of 100 mV/s.

  • Data Analysis: Identify the anodic and cathodic peak potentials and currents.

G cluster_prep Preparation cluster_analysis Analysis P1 Polish Working Electrode P2 Assemble 3-Electrode Cell P1->P2 P3 Add Supporting Electrolyte P2->P3 A1 Record Blank CV P3->A1 A2 Add Phthiocol Standard A1->A2 A3 Record Sample CV A2->A3 A4 Analyze Data A3->A4

Caption: Workflow for Cyclic Voltammetry.

Protocol 2: Quantitative Determination of Phthiocol using Square-Wave Voltammetry (SWV) with a Boron-Doped Diamond Electrode (BDDE)

This protocol is adapted from a method for the closely related compound, Lawsone, and is expected to provide high sensitivity for phthiocol.[1]

Materials and Reagents:

  • Phthiocol standard solutions of varying concentrations

  • Supporting electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 2.5

  • Cationic surfactant: 0.1 mM Cetyltrimethylammonium bromide (CTAB) in PBS

  • Working Electrode: Anodically pretreated Boron-Doped Diamond Electrode (BDDE)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Voltammetric analyzer/potentiostat

  • Electrochemical cell

Procedure:

  • Electrode Pretreatment: Anodically pretreat the BDDE by applying a potential of +3.0 V for 180 seconds in 0.5 M H₂SO₄.

  • Cell Preparation: Place 10 mL of the supporting electrolyte (0.1 M PBS, pH 2.5, containing 0.1 mM CTAB) into the electrochemical cell.

  • Blank Measurement: Record a square-wave voltammogram of the supporting electrolyte.

  • Calibration Curve:

    • Add successive aliquots of the phthiocol standard solution to the cell.

    • Record the SWV after each addition, allowing for a 30-second equilibration period with stirring, followed by a 10-second rest period.

    • SWV parameters: frequency of 15 Hz, amplitude of 25 mV, and a step potential of 4 mV.

    • Measure the peak current at approximately +0.2 V.

    • Plot the peak current versus the phthiocol concentration to generate a calibration curve.

  • Sample Measurement: Prepare the unknown sample in the supporting electrolyte and record the SWV under the same conditions. Determine the concentration from the calibration curve.

G cluster_setup Setup cluster_cal Calibration cluster_sample Sample Analysis S1 Pretreat BDDE S2 Prepare Electrolyte with CTAB S1->S2 S3 Assemble Cell S2->S3 C1 Record Blank SWV S3->C1 C2 Add Phthiocol Aliquots C1->C2 C3 Record SWV Series C2->C3 C4 Construct Calibration Curve C3->C4 M3 Determine Concentration C4->M3 M1 Prepare Sample in Electrolyte M2 Record Sample SWV M1->M2 M2->M3

Caption: Workflow for Quantitative SWV Analysis.

Concluding Remarks

The electrochemical detection of this compound offers a powerful analytical tool for researchers in drug discovery and development. The methods outlined in these application notes provide a solid foundation for the sensitive and accurate quantification of this biologically significant molecule. The adaptability of electrochemical techniques, particularly through the use of modified electrodes, opens up further avenues for enhancing analytical performance and developing novel sensing platforms. It is recommended that users validate and optimize these protocols for their specific analytical needs and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methyl-1,4-naphthoquinone, a vital precursor in drug development and scientific research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound (Phthiocol)?

A1: Several methods are employed for the synthesis of Phthiocol. The most prevalent include:

  • Direct Alkylation of Lawsone (2-Hydroxy-1,4-naphthoquinone): This is a common approach involving the reaction of lawsone with a methylating agent, such as formaldehyde (B43269), often in the presence of a base or a catalyst.

  • Mannich Reaction: This method involves the reaction of lawsone with formaldehyde and a primary or secondary amine to form a Mannich base, which can then be converted to Phthiocol.[1]

  • Diels-Alder Reaction: This approach utilizes a diene and a dienophile, followed by subsequent oxidation and other transformations to yield the naphthoquinone core.[2]

  • Radical Alkylation: This method uses radical initiators to introduce the methyl group onto the naphthoquinone scaffold.[3]

Q2: What is a typical starting material for Phthiocol synthesis?

A2: The most common starting material is 2-Hydroxy-1,4-naphthoquinone, also known as Lawsone. Lawsone is a naturally occurring compound that can be extracted from the leaves of the henna plant (Lawsonia inermis) or synthesized.[4]

Q3: What are the expected yields for Phthiocol synthesis?

A3: The yield of this compound can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Yields ranging from moderate to high (50-90%) have been reported in the literature. For instance, a one-pot synthesis from 1-naphthol (B170400) using urea-hydrogen peroxide as a catalyst has been reported to achieve a yield of 82%.[4] A base-catalyzed Diels-Alder reaction has been reported with a yield of up to 94.2%.[2]

Troubleshooting Guide

Low Product Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-Hydroxy-1,4-naphthoquinone (Lawsone). Impurities can interfere with the reaction. Recrystallization of Lawsone may be necessary.

  • Reaction Conditions: The reaction conditions are critical for a successful synthesis. Key parameters to optimize include:

    • Temperature: The optimal temperature can vary depending on the specific protocol. Some reactions proceed well at room temperature, while others may require heating. It is crucial to monitor and control the temperature as specified in the chosen method.

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Catalyst: The choice and amount of catalyst can significantly impact the yield. For base-catalyzed reactions, ensure the base is fresh and used in the correct stoichiometric amount. In some cases, exploring different catalysts may be beneficial.[2]

    • Solvent: The polarity and purity of the solvent can influence the reaction rate and yield. Ensure you are using the appropriate solvent as specified in the protocol and that it is dry and free of impurities.

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. See the "Impurity and Side Product Formation" section below for more details.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize losses during crystallization or chromatography.

Impurity and Side Product Formation

Q5: I am observing unexpected spots on my TLC plate. What are the likely impurities or side products?

A5: The formation of impurities and side products is a common issue. Potential side products can include:

  • Unreacted Starting Materials: The presence of starting materials (e.g., Lawsone) is common, especially if the reaction has not gone to completion.

  • Polymerization Products: Formaldehyde, a common reagent, can polymerize under certain conditions.

  • Over-alkylation Products: In some cases, di- or poly-alkylation of the naphthoquinone ring can occur.

  • Oxidation or Decomposition Products: Naphthoquinones can be sensitive to light and air, leading to decomposition.

Q6: How can I identify and characterize these impurities?

A6: A combination of analytical techniques can be used to identify and characterize impurities:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and identify the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main product and any significant impurities.

  • Mass Spectrometry (MS): MS can help determine the molecular weight of the impurities, aiding in their identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the product and impurities.

Q7: How can I minimize the formation of side products?

A7: To minimize side product formation, consider the following:

  • Control Stoichiometry: Use the correct stoichiometric ratios of reactants as specified in the protocol. Using a slight excess of one reactant may be necessary in some cases to drive the reaction to completion, but a large excess can lead to side reactions.

  • Optimize Reaction Conditions: As with improving yield, optimizing temperature, reaction time, and catalyst can help to favor the formation of the desired product over side products.

  • Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of degradation products.

Reaction Failure

Q8: My reaction is not proceeding at all. What should I check?

A8: If the reaction fails to start, systematically check the following:

  • Reagent Quality: Verify the identity and purity of all reagents. Degradation of starting materials or reagents can prevent the reaction from occurring.

  • Catalyst Activity: If a catalyst is used, ensure it is active. Some catalysts can be deactivated by moisture or other impurities.

  • Reaction Setup: Double-check the entire experimental setup, including temperature control, stirring, and the absence of leaks if the reaction is performed under an inert atmosphere.

  • Protocol Adherence: Carefully review the experimental protocol to ensure that all steps were followed correctly and in the proper order.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Naphthoquinone Derivative Synthesis

EntrySolventTime (h)Yield (%)
1EtOH2482
2H₂O2684
3CH₃CN698
4Et₂O2687
5Toluene2673

Data adapted from a model multicomponent Mannich reaction.[5]

Table 2: Effect of Catalyst on the Yield of a Naphthoquinone Derivative Synthesis

EntryCatalyst (20 mol%)Time (h)Yield (%)
1p-TSA592
2InCl₃789
3Sc(OTf)₃885
4L-proline1278
5No Catalyst48<10

Data adapted from a model multicomponent Mannich reaction in CH₃CN.[5]

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) from 1-Naphthol

This protocol describes a one-pot synthesis of Lawsone, the precursor to Phthiocol.

Materials:

  • 1-Naphthol

  • Urea-hydrogen peroxide

  • Potassium tert-butoxide (t-BuOK)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 1-naphthol in methanol.

  • Add potassium tert-butoxide to the solution and stir.

  • Slowly add urea-hydrogen peroxide to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, acidify the mixture with HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-hydroxy-1,4-naphthoquinone.

This is a generalized protocol. For specific quantities and detailed reaction conditions, refer to the original literature.[4]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Hydroxy-1,4-naphthoquinone and other reactants in solvent add_catalyst Add catalyst/reagent (e.g., base, formaldehyde) start->add_catalyst reaction Stir at specified temperature and time add_catalyst->reaction monitoring Monitor reaction progress by TLC reaction->monitoring quench Quench reaction (if necessary) monitoring->quench extract Extract with organic solvent quench->extract wash Wash organic layer (e.g., with brine) extract->wash dry Dry over anhydrous sodium sulfate wash->dry filter_evaporate Filter and evaporate solvent dry->filter_evaporate purify Purify crude product (Crystallization or Chromatography) filter_evaporate->purify characterize Characterize pure product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

reaction_pathway lawsone 2-Hydroxy-1,4-naphthoquinone (Lawsone) intermediate Intermediate lawsone->intermediate + HCHO, Catalyst formaldehyde Formaldehyde (HCHO) formaldehyde->intermediate phthiocol This compound (Phthiocol) intermediate->phthiocol Rearrangement/ Further reaction

Caption: Simplified reaction pathway for the synthesis of Phthiocol from Lawsone and formaldehyde.

References

Technical Support Center: Optimizing 2-Hydroxy-3-methyl-1,4-naphthoquinone for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 2-Hydroxy-3-methyl-1,4-naphthoquinone (also known as Phthiocol) delivery systems.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the delivery of this compound?

A1: this compound is a hydrophobic compound, which leads to poor aqueous solubility. This is a primary obstacle to its effective delivery, often resulting in low bioavailability and limiting its therapeutic potential.[1] Overcoming this solubility issue is the central challenge in developing effective formulations.

Q2: What are the most common strategies to improve the solubility and bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the delivery of hydrophobic drugs like this compound. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a dissolved state in the gastrointestinal tract.[2]

  • Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can increase its dissolution rate.

  • Nanoparticle Systems: Encapsulating the drug in polymeric or lipid-based nanoparticles can improve its solubility and provide controlled release.[3]

  • Particle Size Reduction: Techniques such as micronization and nanocrystal formation increase the surface area of the drug, leading to faster dissolution.[4]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its aqueous solubility.

Q3: How do I choose the right formulation strategy for my experiment?

A3: The choice of formulation depends on several factors, including the desired route of administration, the target tissue, and the required release profile. For oral delivery, lipid-based systems and solid dispersions are common choices. For targeted delivery or intravenous administration, nanoparticle-based systems are often preferred. It is recommended to start with simpler methods like co-solvents or cyclodextrins for early-stage in vitro studies before moving to more complex formulations.

Q4: What are the critical quality attributes to consider when developing a nanoparticle formulation?

A4: For nanoparticle-based delivery systems, the following attributes are critical to monitor:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, cellular uptake, and in vivo fate of the nanoparticles.

  • Surface Charge (Zeta Potential): This influences the stability of the nanoparticle suspension and its interaction with biological membranes.

  • Encapsulation Efficiency and Drug Loading: These determine the amount of drug carried by the nanoparticles and the overall efficiency of the formulation.

  • In Vitro Drug Release Profile: This provides insights into how the drug will be released from the carrier over time.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and characterization of this compound delivery systems.

Issue Potential Cause Troubleshooting Steps
Poor Solubility of the Compound in Aqueous Media The inherent hydrophobicity of this compound.- Prepare a stock solution in an organic solvent like DMSO and dilute it into the aqueous medium, ensuring the final solvent concentration is non-toxic to cells (typically ≤ 0.5% v/v).[1]- Use co-solvents or solubilizing agents such as cyclodextrins or surfactants (e.g., Tween® 80).[1]
Precipitation of the Drug from the Formulation The drug concentration exceeds its solubility limit in the final formulation.- Reduce the final working concentration of the drug.- Optimize the drug-to-carrier ratio.- For solid dispersions, ensure the drug is in an amorphous state and the polymer can stabilize it.[5][6]
Low Encapsulation Efficiency in Nanoparticles - Poor affinity of the drug for the nanoparticle core.- Drug leakage during the formulation process.- Select a polymer or lipid with higher affinity for the drug.- Optimize the formulation parameters, such as the solvent evaporation rate or the homogenization speed.
Particle Aggregation and Instability - Insufficient surface charge (low zeta potential).- High particle concentration.- Improper storage conditions.- Incorporate charged lipids or polymers to increase the zeta potential.- Prepare formulations at a lower concentration or dilute them after preparation.- Store formulations at the recommended temperature (e.g., 4°C) and protect them from light.[7]
Burst Release of the Drug from the Carrier - High drug loading near the particle surface.- Rapid degradation or swelling of the carrier matrix.- Optimize the formulation to achieve a more uniform drug distribution.- Use a polymer with a higher glass transition temperature or a more crystalline lipid to slow drug diffusion.[7]- Consider crosslinking the polymeric matrix for better stability.
Inconsistent Results in Cellular Assays - Cytotoxicity of the formulation excipients.- Interference of nanoparticles with the assay components (e.g., MTT dye).- Perform a toxicity test for the empty carrier (placebo formulation).- Use alternative cytotoxicity assays like WST-1 that are less prone to nanoparticle interference.[8]

Section 3: Data Presentation

Table 1: Solubility and Physicochemical Properties of Naphthoquinone Analogs

Compound Molecular Formula Molecular Weight ( g/mol ) Aqueous Solubility LogP (Octanol/Water)
This compoundC₁₁H₈O₃188.182.0 g/LNot available
2-Methyl-3-hydroxy-1,4-naphthoquinoneC₁₁H₈O₃188.18Not available1.20

Data for this compound from PubChem and other sources.[9][10] Data for 2-Methyl-3-hydroxy-1,4-naphthoquinone is provided for comparison.[11]

Section 4: Experimental Protocols

Protocol 1: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs like this compound.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution with a surfactant (e.g., polyvinyl alcohol (PVA), Poloxamer 188)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the polymer and this compound in the organic solvent to form the organic phase.

  • Add the organic phase dropwise to the aqueous surfactant solution while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.[12][13]

  • Continuously stir the emulsion at room temperature to allow the organic solvent to evaporate. A rotary evaporator can be used to accelerate this step.[12]

  • Once the solvent has completely evaporated, the nanoparticles will be formed in the aqueous suspension.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable medium or lyophilize them for long-term storage.

Protocol 2: Characterization of Nanoparticles

A. Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.[14][15]

B. Determination of Encapsulation Efficiency (EE%)

  • Separate the unencapsulated (free) drug from the nanoparticle suspension using methods like ultracentrifugation or dialysis.[16]

  • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • To determine the total amount of drug, disrupt the nanoparticles with a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug, and then quantify the drug concentration.[16]

  • Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[16]

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Nanoparticle formulation of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nanoparticle formulation and control solutions (e.g., empty nanoparticles, free drug).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[17][18]

  • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.[19]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[17][20]

Section 5: Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation A Select Drug Delivery System (e.g., Nanoparticles) B Prepare Formulation (e.g., Solvent Evaporation) A->B C Particle Size & PDI (DLS) B->C D Zeta Potential (DLS) B->D E Encapsulation Efficiency B->E F In Vitro Release Study B->F G Cellular Uptake Assay F->G H Cytotoxicity Assay (MTT) G->H

Caption: A typical experimental workflow for optimizing drug delivery systems.

cellular_uptake cluster_cell Cellular Environment cluster_membrane Cell Membrane NP Nanoparticle Receptor Receptor NP->Receptor Binding Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macro Macropinocytosis NP->Macro Clathrin Clathrin-mediated Endocytosis Receptor->Clathrin Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Endosomal Escape Cytosol Cytosol (Drug Release) Endosome->Cytosol

Caption: Mechanisms of nanoparticle cellular uptake.

signaling_pathway cluster_stress Cellular Stress Induction cluster_response Cellular Response Pathways NQ Naphthoquinone (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation NQ->ROS Alkylation Alkylation of Cellular Thiols (e.g., in Keap1) NQ->Alkylation Keap1 Keap1 Dissociation ROS->Keap1 RTK Receptor Tyrosine Kinase (RTK) Signaling Activation ROS->RTK Alkylation->Keap1 Nrf2 Nrf2 Activation Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Genes Expression of Protective Genes ARE->Genes Apoptosis Apoptosis / Cell Cycle Arrest Genes->Apoptosis Modulates MAPK MAPK Pathway Activation RTK->MAPK MAPK->Apoptosis

References

Technical Support Center: 2-Hydroxy-3-methyl-1,4-naphthoquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxy-3-methyl-1,4-naphthoquinone (also known as Phthiocol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetically prepared this compound?

A1: Common impurities can include starting materials from the synthesis, such as 2-hydroxy-1,4-naphthoquinone (B1674593) or menadione, as well as byproducts from side reactions.[1] Depending on the synthetic route, you may also encounter regioisomers or over-alkylated products.[2] In some cases, residual solvents from the reaction or initial purification steps may also be present.

Q2: My purified this compound appears as a reddish or brownish solid instead of yellow. What does this indicate?

A2: The pure compound is typically described as yellow needles or a yellow solid.[3] A reddish or brownish color often suggests the presence of impurities or degradation products.[3][4] These impurities may arise from the synthetic process or from exposure to light, air, or high temperatures, which can cause oxidation or polymerization of the naphthoquinone ring.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 173-174 °C.[1][5][6][7] A broad melting point range or a melting point significantly lower than this range typically indicates the presence of impurities.

Q4: Is this compound stable, and what are the recommended storage conditions?

A4: While relatively stable, naphthoquinones can be sensitive to light and oxidation. It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8] For long-term storage, keeping it at -20°C is advisable.[8]

Troubleshooting Guides

Issue 1: Oily Product or Failure to Crystallize

Symptom: After synthesis and initial workup, the product is an oil and does not solidify, or it fails to crystallize from the chosen solvent system.

Possible Causes:

  • Presence of oily impurities that inhibit crystallization.

  • Use of an inappropriate recrystallization solvent.

  • Supersaturation of the solution.

Troubleshooting Steps:

  • Wash with a Non-polar Solvent: Try washing the oily product with a cold, non-polar solvent like hexane (B92381) or petroleum ether to remove non-polar, oily impurities.[9]

  • Solvent System Screening: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a small amount of a good solvent (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane) and then slowly add a poor solvent (e.g., hexane or petroleum ether) until the solution becomes slightly turbid.[8][10][11] Allow the solution to cool slowly.

  • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

  • Vapor Diffusion: Dissolve the compound in a small volume of a volatile solvent (e.g., toluene) in a small vial. Place this vial inside a larger, sealed chamber containing a less volatile anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, promoting the growth of high-quality crystals.[9]

Issue 2: Low Purity After Recrystallization

Symptom: The melting point of the recrystallized product is still low or broad, or analytical techniques (TLC, HPLC, NMR) show the presence of significant impurities.

Possible Causes:

  • Impurities have similar solubility to the product in the chosen solvent.

  • The cooling process was too rapid, leading to the trapping of impurities in the crystals.

  • An insufficient amount of solvent was used, causing the impurities to co-precipitate.

Troubleshooting Steps:

  • Optimize the Recrystallization Solvent: Experiment with different solvents or solvent combinations. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize the yield of pure crystals.

  • Activated Charcoal Treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more effective method for separating compounds with similar polarities.[4][12]

Issue 3: Difficulty with Column Chromatography Separation

Symptom: Poor separation of the desired compound from impurities on a silica (B1680970) gel column.

Possible Causes:

  • Inappropriate mobile phase (eluent) polarity.

  • Column overloading.

  • Improper column packing.

Troubleshooting Steps:

  • Eluent System Selection using TLC: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal eluent system. The ideal eluent should give a retention factor (Rf) of 0.2-0.3 for the desired compound and provide good separation from impurities. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used.[4]

  • Gradient Elution: If a single eluent system does not provide adequate separation, a gradient elution can be used. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Proper Column Packing and Loading: Ensure the silica gel is packed uniformly in the column to avoid channeling. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 483-55-6[5]
Molecular Formula C₁₁H₈O₃[5]
Molecular Weight 188.18 g/mol [6]
Melting Point 173-174 °C[1][5][6][7]
Boiling Point 283.17 °C (estimate)[1][7]
Appearance Yellow solid/needles[3]
Solubility Soluble in DMSO[8]

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsReferences
¹H NMR Signals corresponding to aromatic protons and the methyl group.[2][13]
¹³C NMR Signals for carbonyl carbons, aromatic carbons, and the methyl carbon.[2][14]
IR Spectroscopy Characteristic peaks for hydroxyl (-OH) and carbonyl (C=O) functional groups.[2][4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[15]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Diethyl ether

  • Petroleum ether (or hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of diethyl ether to dissolve the solid with gentle heating.

  • Slowly add petroleum ether to the warm solution until it becomes slightly cloudy. If too much petroleum ether is added, add a small amount of diethyl ether to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from impurities with similar solubility.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in hexane.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed on silica.

  • Load the Sample: Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20 hexane:ethyl acetate).

  • Collect Fractions: Collect the eluent in small fractions in separate test tubes.

  • Monitor Fractions by TLC: Spot each fraction on a TLC plate and develop it in the eluent system to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Purity_Check2 Purity Check (TLC, MP, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Product is an Oil or Fails to Crystallize Wash Wash with Hexane/Petroleum Ether Start->Wash Solvent_Screen Screen Different Recrystallization Solvents Wash->Solvent_Screen Induce Induce Crystallization (Scratching/Seeding) Solvent_Screen->Induce Vapor_Diffusion Try Vapor Diffusion Induce->Vapor_Diffusion Success Crystals Formed Vapor_Diffusion->Success

Caption: Troubleshooting guide for crystallization issues.

References

Technical Support Center: 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Hydroxy-3-methyl-1,4-naphthoquinone (phthiocol) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light (photodegradation), temperature, and the presence of oxidizing or reducing agents. Naphthoquinones, in general, are susceptible to nucleophilic attack, particularly under alkaline conditions, and can undergo redox reactions.

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is a weakly acidic compound with a predicted pKa of approximately 5.21.[1] At pH values above its pKa, the hydroxyl group will be deprotonated, forming a phenoxide ion. This increases the electron density of the ring system, making the molecule more susceptible to oxidative degradation and reactions with electrophiles. Generally, solutions are more stable at acidic to neutral pH (pH 3-7). Alkaline conditions (pH > 8) can lead to accelerated degradation.[2][3]

Q3: Is this compound sensitive to light?

A3: Yes, many naphthoquinone derivatives are known to be light-sensitive and can undergo photodegradation. It is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil, especially during long-term storage or during experiments involving prolonged light exposure.

Q4: What is the recommended storage temperature for solutions of this compound?

A4: To minimize thermal degradation, it is advisable to store stock solutions of this compound at low temperatures. For short-term storage (days to a week), refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is preferable. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound under abiotic conditions are not extensively documented in the literature, potential degradation pathways for similar quinone compounds may involve opening of the quinone ring, dimerization, or polymerization, especially under alkaline or oxidative conditions. Biodegradation studies of the related compound lawsone (2-hydroxy-1,4-naphthoquinone) have identified intermediates such as salicylic (B10762653) acid and catechol, suggesting ring cleavage as a possible degradation route.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in solution color (e.g., from yellow to brown or colorless) Degradation of the naphthoquinone structure.Prepare fresh solutions. Investigate the cause of degradation by reviewing solution pH, light exposure, and storage temperature. Consider performing a stability study under your experimental conditions.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble products.Ensure the solvent is appropriate and the concentration is within the solubility limits. If degradation is suspected, filter the solution and analyze the supernatant for the concentration of the active compound. Consider adjusting the pH or using a co-solvent to improve stability and solubility.
Inconsistent or lower-than-expected experimental results Degradation of the compound leading to a lower effective concentration.Prepare fresh stock solutions and working solutions immediately before use. Protect solutions from light and maintain appropriate temperature and pH. Include a positive control with a freshly prepared solution in your experiments to verify activity.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS) Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in a buffered aqueous solution (0.1 mg/mL) under different stress conditions. This data is illustrative and should be confirmed by experimental studies.

Condition Duration Remaining Compound (%) Appearance
Acidic (pH 3) 24 hours98%Light yellow
Neutral (pH 7) 24 hours95%Yellow
Alkaline (pH 9) 24 hours70%Brownish-yellow
Oxidative (3% H₂O₂) 8 hours60%Dark brown
Photolytic (UV light) 8 hours75%Yellow
Thermal (60 °C) 24 hours85%Yellow

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate (B84403) or acetate) for pH control

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Temperature-controlled oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature and monitor at regular intervals (e.g., 1, 4, 8, 24 hours) due to expected rapid degradation.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., pH 7 phosphate buffer) to a final concentration of 0.1 mg/mL. Incubate in an oven at 70 °C for 48 hours, protected from light.

  • Photodegradation: Expose a solution of this compound (0.1 mg/mL in a neutral buffer) in a quartz cuvette or a clear vial to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable HPLC method to quantify the remaining parent compound and detect any degradation products. An LC-MS method is recommended for the identification of the degradation products.[5]

Visualizations

Degradation_Pathway Phthiocol 2-Hydroxy-3-methyl- 1,4-naphthoquinone Intermediate Reactive Intermediates (e.g., Semiquinone radical, Phenoxide ion) Phthiocol->Intermediate Light, High pH, Oxidizing agents RingOpening Ring-Opened Products (e.g., Carboxylic acids) Intermediate->RingOpening Hydrolysis Polymerization Polymeric Products Intermediate->Polymerization Dimerization/ Polymerization Oxidized Oxidized Products Intermediate->Oxidized

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Visible Degradation Check_Solution Check Solution Preparation and Storage Conditions Start->Check_Solution Is_Fresh Was the solution freshly prepared? Check_Solution->Is_Fresh Prepare_Fresh Prepare a fresh solution Is_Fresh->Prepare_Fresh No Check_pH Verify pH of the solution Is_Fresh->Check_pH Yes Run_Control Run experiment with fresh solution as a control Prepare_Fresh->Run_Control Is_Protected Was the solution protected from light? Check_pH->Is_Protected Protect_Light Use amber vials or foil Is_Protected->Protect_Light No Check_Temp Verify storage temperature Is_Protected->Check_Temp Yes Protect_Light->Run_Control Check_Temp->Run_Control Store_Cold Store at recommended low temperature Store_Cold->Run_Control Problem_Solved Problem Resolved Run_Control->Problem_Solved

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts encountered in assays involving 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Phthiocol) and what are its common applications?

A1: this compound, also known as Phthiocol, is a naphthoquinone compound. It is a known ligand for the Aryl Hydrocarbon Receptor (AhR) and an inhibitor of the Pseudomonas aeruginosa quorum sensing receptor PqsR.[1] Due to these activities, it is investigated for its potential roles in immunomodulation, as an antimicrobial agent, and for its anticancer properties.

Q2: Why am I seeing inconsistent or unexpected results in my assays with Phthiocol?

A2: Phthiocol, like many quinone-containing compounds, is recognized as a potential Pan-Assay Interference Compound (PAIN).[2] This means it can interfere with assay readouts through various mechanisms that are not related to its specific biological activity on the intended target. Common issues include poor solubility, redox activity, and interference with optical measurements.

Q3: What are the primary mechanisms of assay interference by Phthiocol?

A3: The primary mechanisms of interference include:

  • Poor Aqueous Solubility: Phthiocol is hydrophobic and can precipitate in aqueous assay buffers, leading to inaccurate concentrations and variable results.

  • Redox Activity: As a naphthoquinone, Phthiocol can undergo redox cycling, which can chemically alter assay reagents, particularly in viability assays like the MTT assay that rely on cellular redox state. This can lead to false positive or false negative results.

  • Optical Interference: Phthiocol is a colored compound and may absorb light at wavelengths used for absorbance-based assays. It also has the potential to quench fluorescence signals in fluorescence-based assays.

Q4: How can I mitigate solubility issues with Phthiocol?

A4: To address solubility problems, consider the following:

  • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • When diluting into aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect the assay.

  • Perform dilutions serially and ensure thorough mixing.

  • Visually inspect for any precipitation after dilution.

  • If solubility remains an issue, consider the use of solubilizing agents, but validate that they do not interfere with your assay.

Troubleshooting Guides

Issue 1: Inconsistent results or high variability between replicates.
  • Potential Cause: Precipitation of Phthiocol due to poor aqueous solubility.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your assay plate for any visible precipitate after adding Phthiocol.

    • Solubility Test: Before running the full assay, perform a simple solubility test by diluting your Phthiocol stock solution to the final assay concentration in the assay buffer and observing for precipitation over time.

    • Optimize Dilution: Prepare fresh dilutions for each experiment. Add the Phthiocol stock solution to the assay buffer while vortexing or mixing to facilitate dissolution.

    • Reduce Final Concentration: If possible, lower the final concentration of Phthiocol in your assay.

Issue 2: Unexpected results in cell viability assays (e.g., MTT, XTT, resazurin).
  • Potential Cause: Redox activity of Phthiocol interfering with the tetrazolium dye reduction.

  • Troubleshooting Steps:

    • Compound-Only Control: Run a control plate with Phthiocol in cell-free media containing the viability reagent. An increase or decrease in signal in the absence of cells indicates direct chemical interference.

    • Use an Orthogonal Assay: If interference is suspected, validate your results using a non-redox-based viability assay, such as a luciferase-based assay that measures ATP levels (e.g., CellTiter-Glo®) or a real-time impedance-based assay.

    • Microscopic Examination: Visually inspect the cells under a microscope to confirm the viability results. Look for morphological changes indicative of cell death or stress.

Issue 3: Low signal or suspected quenching in fluorescence-based assays.
  • Potential Cause: Phthiocol absorbing light at the excitation or emission wavelengths of the fluorophore (inner filter effect) or through other quenching mechanisms.

  • Troubleshooting Steps:

    • Measure Absorbance Spectrum: Determine the absorbance spectrum of Phthiocol to see if it overlaps with your assay's excitation or emission wavelengths.

    • Compound-Only Fluorescence Control: Measure the fluorescence of Phthiocol alone in the assay buffer to check for autofluorescence.

    • Spike-in Control: Run the assay to completion to generate the fluorescent product, then add Phthiocol at various concentrations to see if it reduces the signal.

    • Use a Red-Shifted Fluorophore: If interference is confirmed, consider switching to a fluorophore with excitation and emission wavelengths further away from the absorbance spectrum of Phthiocol.

Quantitative Data Summary

ParameterValue/ObservationNotes
Solubility Poor in aqueous solutions, soluble in organic solvents like DMSO.Final DMSO concentration in assays should typically be ≤ 0.5%.
Color Yellow/OrangeCan interfere with colorimetric assays.
Redox Potential Redox-activeCan interfere with assays that measure cellular redox state (e.g., MTT).
Optimal Concentration Dependent on the specific assay and biological system.In a study on P. aeruginosa, an optimal effect was observed at 750 nM.[1]
AhR Activation Activates AhR-dependent transcription of CYP1B1 and AHRR.[1]A concentration of 10 µM was used in THP-1 human monocytes.[1]

Experimental Protocols

General Protocol for In Vitro Kinase Assay with Phthiocol

This protocol provides a general framework for assessing the inhibitory effect of Phthiocol on a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and its substrate to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of Phthiocol in 100% DMSO. Further dilute in kinase buffer to achieve the final desired concentrations with a consistent final DMSO concentration.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and diluted Phthiocol (or vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction using a suitable stop solution (e.g., EDTA).

  • Detection:

    • Quantify kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay).

  • Controls:

    • No-Enzyme Control: To determine background signal.

    • Vehicle Control (DMSO): Represents 100% kinase activity.

    • Compound-Only Control: To check for interference with the detection signal.

Protocol for Assessing Cytotoxicity of Phthiocol using MTT Assay

This protocol outlines the steps for an MTT assay, with specific considerations for redox-active compounds like Phthiocol.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Phthiocol in cell culture medium.

    • Replace the old medium with the medium containing Phthiocol or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Essential Controls:

    • Media Blank: Medium without cells to determine background absorbance.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest Phthiocol concentration.

    • Compound Color Control: Wells with Phthiocol in medium without cells to account for its intrinsic absorbance.

    • Compound Interference Control: Wells with Phthiocol and MTT in cell-free medium to check for direct chemical reduction of MTT.

Visualizations

experimental_workflow start Start: Hypothesis prep 1. Reagent Preparation - Prepare Phthiocol stock (DMSO) - Prepare buffers & media start->prep sol_check 2. Solubility & Interference Check - Dilute Phthiocol in assay buffer - Run compound-only controls (Absorbance, Fluorescence) prep->sol_check assay 3. Perform Primary Assay - Cell-based or biochemical assay - Include appropriate controls sol_check->assay data 4. Data Acquisition - Read plate (Abs, Fluor, Lum) assay->data analysis 5. Data Analysis - Subtract background & controls - Calculate IC50/EC50 data->analysis hit Potential Hit analysis->hit ortho 6. Orthogonal Assay Validation - Use different assay technology (e.g., non-redox based) hit->ortho end Validated Hit ortho->end

Caption: Experimental workflow for screening with Phthiocol.

troubleshooting_workflow start Unexpected Assay Result solubility Check for Precipitation (Solubility Issue?) start->solubility interference Run Compound-Only Control (Assay Interference?) solubility->interference No optimize_sol Optimize Dilution Protocol Lower Concentration solubility->optimize_sol Yes orthogonal Perform Orthogonal Assay (e.g., ATP-based for viability) interference->orthogonal Yes true_effect Result is Likely a True Biological Effect interference->true_effect No false_positive Result is Likely an Artifact optimize_sol->false_positive orthogonal->false_positive

Caption: Logical workflow for troubleshooting assay interference.

pqs_pathway PQS PQS (Autoinducer) PqsR PqsR Receptor PQS->PqsR Binds & Activates Phthiocol Phthiocol Phthiocol->PqsR Competitively Binds & Inhibits pqsA_promoter pqsA promoter PqsR->pqsA_promoter Binds pqs_operon pqs Operon Expression pqsA_promoter->pqs_operon Induces virulence Virulence Factors (Pyocyanin, Biofilm) pqs_operon->virulence Leads to

Caption: Phthiocol inhibits the PqsR quorum sensing pathway.

ahr_pathway Phthiocol Phthiocol AhR_complex_cyto AhR-Hsp90-XAP2 (Cytoplasm) Phthiocol->AhR_complex_cyto Binds AhR_complex_nuc AhR-Phthiocol (Nucleus) AhR_complex_cyto->AhR_complex_nuc Translocates ARNT ARNT AhR_complex_nuc->ARNT Dimerizes with AhR_ARNT AhR-ARNT-Phthiocol Heterodimer AhR_complex_nuc->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_exp Gene Expression (e.g., CYP1B1, AHRR) XRE->Gene_exp Activates

Caption: Phthiocol activates the Aryl Hydrocarbon Receptor (AhR) pathway.

References

Technical Support Center: Enhancing the Bioavailability of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the bioavailability of this poorly water-soluble compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential solutions and methodological advice.

Issue 1: Low Aqueous Solubility of Phthiocol

Question: My synthesized or purchased this compound shows very poor solubility in aqueous buffers, hindering my in vitro and in vivo experiments. How can I improve its solubility?

Answer:

The poor aqueous solubility of Phthiocol is a known challenge. Here are several approaches to enhance its solubility:

  • Co-solvents: For initial in vitro screening, using a co-solvent system can be effective. Phthiocol is reported to be soluble in Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final DMSO concentration, as it can have cytotoxic effects.

  • pH Adjustment: As a phenolic compound, the solubility of Phthiocol may be influenced by pH. Experiment with adjusting the pH of your aqueous solution towards a more alkaline range to encourage deprotonation of the hydroxyl group, which may increase solubility. However, the stability of the compound at different pH values should be carefully evaluated.

  • Inclusion Complexation with Cyclodextrins: Theoretical studies suggest that Phthiocol can form inclusion complexes with β-cyclodextrins[1]. This can significantly enhance its aqueous solubility. You can prepare these complexes by co-solvent lyophilization.

  • Formulation Strategies: For in vivo studies, more advanced formulation strategies are recommended to improve bioavailability. These include nanoparticle formulations, liposomal encapsulation, and solid dispersions.

Issue 2: Precipitation of Phthiocol in Aqueous Media

Question: When I dilute my DMSO stock solution of Phthiocol into my aqueous cell culture medium or buffer, the compound precipitates. How can I prevent this?

Answer:

Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Optimize Dilution Method: Instead of a single large dilution, try a stepwise or serial dilution. This can prevent localized supersaturation that leads to precipitation.

  • Use of Surfactants: Incorporating a biocompatible surfactant at a concentration below its critical micelle concentration (CMC) can help to wet the compound and improve its dispersion in the aqueous phase.

  • Serum in Media: If your experimental design allows, the presence of serum proteins (like albumin) in cell culture media can help to solubilize hydrophobic compounds.

  • Formulation as a Delivery System: Encapsulating Phthiocol in nanoparticles or liposomes before dispersion in aqueous media can prevent precipitation and improve its stability in the medium.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of Phthiocol's bioavailability.

Q1: What are the most promising strategies to enhance the oral bioavailability of this compound?

A1: Given its poor aqueous solubility, several advanced formulation strategies hold promise for enhancing the oral bioavailability of Phthiocol. These include:

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate. Solid Lipid Nanoparticles (SLNs) are a promising option.

  • Liposomal Delivery Systems: Encapsulating Phthiocol within liposomes can protect it from degradation in the gastrointestinal tract and enhance its absorption.

  • Solid Dispersions: Creating a solid dispersion of Phthiocol in a hydrophilic polymer matrix can improve its wettability and dissolution rate by presenting the drug in an amorphous state.

Q2: Are there any specific excipients that are recommended for formulating Phthiocol?

A2: While specific studies on Phthiocol are limited, based on its chemical structure (a naphthoquinone), the following excipients are likely to be compatible and effective:

  • For Solid Lipid Nanoparticles: Lipids such as glyceryl monostearate, Compritol® 888 ATO, and Precirol® ATO 5. Surfactants for stabilization could include polysorbates (e.g., Tween® 80) or poloxamers.

  • For Liposomes: Phospholipids like phosphatidylcholine (from soy or egg), cholesterol to modulate membrane fluidity, and potentially PEGylated lipids to create "stealth" liposomes with longer circulation times.

  • For Solid Dispersions: Hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycol (PEG) 8000, or Soluplus®.

Q3: How can I assess the success of my formulation in improving bioavailability?

A3: A multi-step evaluation process is recommended:

  • In Vitro Dissolution Studies: Compare the dissolution rate of your Phthiocol formulation to the unformulated compound in simulated gastric and intestinal fluids. A significant increase in the dissolution rate is a good indicator of potential bioavailability enhancement.

  • In Vitro Cell Permeability Assays: Use cell-based models, such as Caco-2 cell monolayers, to assess the permeability of the formulated Phthiocol.

  • In Vivo Pharmacokinetic Studies: Administer the formulation to an animal model (e.g., rats or mice) and measure the plasma concentration of Phthiocol over time. Key parameters to compare between the formulated and unformulated compound are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). A significant increase in AUC for the formulated product indicates improved bioavailability.

Data Presentation

Due to the limited availability of specific experimental data for this compound formulations in the public domain, the following tables are provided as templates for researchers to organize their own experimental data.

Table 1: In Vitro Dissolution of Phthiocol Formulations

FormulationTime (min)% Drug Released (Mean ± SD)
Unformulated Phthiocol 15
30
60
120
Phthiocol Nanoparticles 15
30
60
120
Phthiocol Liposomes 15
30
60
120
Phthiocol Solid Dispersion 15
30
60
120

Table 2: Pharmacokinetic Parameters of Phthiocol Formulations in an Animal Model (e.g., Rats)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Unformulated Phthiocol 100
Phthiocol Nanoparticles
Phthiocol Liposomes
Phthiocol Solid Dispersion

Experimental Protocols

The following are detailed, generalized methodologies for the preparation of Phthiocol formulations. Researchers should optimize these protocols for their specific experimental needs.

1. Preparation of Phthiocol-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

  • Materials: this compound, Glyceryl monostearate (or other suitable lipid), Polysorbate 80 (Tween® 80), Purified water.

  • Procedure:

    • Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.

    • Disperse the accurately weighed Phthiocol into the molten lipid with continuous stirring until a clear solution is obtained (lipid phase).

    • In a separate beaker, dissolve the Polysorbate 80 in purified water and heat it to the same temperature as the lipid phase (aqueous phase).

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., using an Ultra-Turrax®) for 5-10 minutes to form a coarse pre-emulsion.

    • Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

2. Preparation of Phthiocol-Loaded Liposomes by the Thin-Film Hydration Method

  • Materials: this compound, Soy phosphatidylcholine, Cholesterol, Chloroform (B151607), Methanol (B129727), Phosphate-buffered saline (PBS).

  • Procedure:

    • Dissolve the accurately weighed Phthiocol, soy phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

    • Separate the unencapsulated Phthiocol by centrifugation or size exclusion chromatography.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

3. Preparation of Phthiocol Solid Dispersion by the Solvent Evaporation Method

  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Methanol.

  • Procedure:

    • Dissolve the accurately weighed Phthiocol and PVP K30 in methanol with stirring until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and pass it through a sieve of a specific mesh size.

    • Characterize the solid dispersion for drug content, dissolution rate, and physical state of the drug (e.g., using DSC or XRD to confirm an amorphous state).

Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for improving its bioavailability.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Phthiocol Phthiocol (Potential Modulator) Phthiocol->PI3K Restores Pathway

Caption: PI3K/Akt Signaling Pathway and Potential Modulation by Phthiocol.

Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Phthiocol Phthiocol Nrf2 Nrf2 Phthiocol->Nrf2 Activates Keap1->Nrf2 Binds Ub Ubiquitin Proteasome Degradation Nrf2->Ub Degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Nrf2/HO-1 Antioxidant Signaling Pathway Activated by Phthiocol.

Experimental_Workflow Start Start: Poorly Soluble Phthiocol Formulation Formulation Development Start->Formulation Nanoparticles Nanoparticles Formulation->Nanoparticles Liposomes Liposomes Formulation->Liposomes SolidDispersion Solid Dispersion Formulation->SolidDispersion InVitro In Vitro Characterization Nanoparticles->InVitro Liposomes->InVitro SolidDispersion->InVitro Dissolution Dissolution Studies InVitro->Dissolution Permeability Permeability Assays InVitro->Permeability InVivo In Vivo Pharmacokinetic Studies Dissolution->InVivo Permeability->InVivo AnimalModel Animal Model (Rats/Mice) InVivo->AnimalModel DataAnalysis Data Analysis (Cmax, Tmax, AUC) AnimalModel->DataAnalysis End End: Improved Bioavailability DataAnalysis->End

References

Technical Support Center: Overcoming Resistance to 2-Hydroxy-3-methyl-1,4-naphthoquinone (Plumbagin)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2-Hydroxy-3-methyl-1,4-naphthoquinone (also known as Plumbagin) in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to Plumbagin (B1678898), is now showing resistance. What are the potential mechanisms?

A1: Resistance to Plumbagin, a redox-cycling naphthoquinone, can arise from several cellular adaptations. Based on its known mechanisms of action, potential resistance mechanisms include:

  • Increased Antioxidant Capacity: Plumbagin exerts a significant portion of its cytotoxic effects through the generation of reactive oxygen species (ROS).[1][2][3] Resistant cells may have upregulated their intrinsic antioxidant systems, such as increased expression of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), or catalase, to neutralize the ROS induced by Plumbagin.

  • Alterations in Drug Target Pathways: Plumbagin is known to inhibit signaling pathways crucial for cancer cell survival, including PI3K/AKT/mTOR and NF-κB, and transcription factors like STAT3.[4][5][6][7] Mutations or upregulation of downstream effectors in these pathways could confer resistance by bypassing the inhibitory effects of the compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of Plumbagin from the cell, reducing its intracellular concentration and thereby its efficacy.

  • Changes in Copper Homeostasis: Plumbagin's cytotoxic effects can be copper-dependent, involving the generation of ROS.[8] Alterations in cellular copper levels or the expression of copper transporters like CTR1 and ATP7A could impact Plumbagin's activity.[8]

Q2: How can I experimentally verify the mechanism of resistance in my cell line?

A2: A systematic approach is recommended to elucidate the resistance mechanism. The following experiments can be conducted:

  • Assess Intracellular ROS Levels: Compare ROS levels in sensitive and resistant cells after Plumbagin treatment using a fluorescent probe like DCFDA. A blunted ROS response in resistant cells would suggest an enhanced antioxidant capacity.

  • Analyze Antioxidant Enzyme Activity and Levels: Measure the activity and protein levels of key antioxidant enzymes (e.g., SOD, catalase, glutathione peroxidase) and the levels of glutathione in both cell lines.

  • Western Blot Analysis of Signaling Pathways: Profile the activation status (i.e., phosphorylation) of key proteins in the PI3K/AKT/mTOR and STAT3 pathways in the presence and absence of Plumbagin in both sensitive and resistant cells.[5][6]

  • Gene and Protein Expression of ABC Transporters: Use qPCR and Western blotting to compare the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCC1/MRP1) between the two cell lines.

  • Assess Intracellular Drug Accumulation: Utilize techniques like HPLC or fluorescence microscopy (if the compound is fluorescent) to measure and compare the intracellular concentration of Plumbagin in sensitive and resistant cells.

Q3: What strategies can I employ to overcome Plumbagin resistance in my cell culture experiments?

A3: Based on the potential resistance mechanisms, several strategies can be explored:

  • Combination Therapy:

    • With Pro-oxidants or Antioxidant System Inhibitors: If resistance is due to an enhanced antioxidant response, co-treatment with agents that either generate ROS through a different mechanism or inhibit antioxidant pathways (e.g., buthionine sulfoximine (B86345) to deplete GSH) may restore sensitivity.

    • With Inhibitors of Signaling Pathways: If resistance is linked to the reactivation of survival pathways, combining Plumbagin with specific inhibitors of PI3K, AKT, mTOR, or STAT3 could be effective.

    • With Chemotherapeutic Agents: Plumbagin has been shown to act synergistically with other chemotherapy drugs like cisplatin (B142131) and 5-fluorouracil, even in cells resistant to these agents.[4][9] This suggests that a combination approach may be effective against Plumbagin-resistant cells as well.

  • Modulation of Drug Efflux: If overexpression of ABC transporters is confirmed, co-administration of known P-gp inhibitors (e.g., verapamil, cyclosporin (B1163) A) could increase the intracellular concentration of Plumbagin.

  • Copper Chelation/Supplementation: To investigate the role of copper, experiments involving copper chelators (like neocuproine) or supplementation with copper could help modulate and understand the resistance mechanism.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased cytotoxicity of Plumbagin in a previously sensitive cell line. Development of resistance through enhanced antioxidant capacity.1. Measure intracellular ROS levels in sensitive vs. resistant cells post-treatment. 2. Quantify glutathione levels and antioxidant enzyme activity. 3. Co-treat with an antioxidant inhibitor like buthionine sulfoximine (BSO).
Upregulation of pro-survival signaling pathways (e.g., PI3K/AKT).1. Perform Western blot analysis for key phosphorylated proteins in the PI3K/AKT/mTOR pathway. 2. Use a combination of Plumbagin and a specific PI3K or AKT inhibitor.
Increased drug efflux via ABC transporters.1. Compare the expression of ABC transporters (e.g., P-gp) between sensitive and resistant cells. 2. Measure intracellular Plumbagin accumulation. 3. Co-treat with a known ABC transporter inhibitor.
Variable or inconsistent results with Plumbagin treatment. Instability of the compound in culture media.1. Prepare fresh stock solutions of Plumbagin for each experiment. 2. Minimize exposure of stock solutions to light. 3. Check the stability of Plumbagin in your specific cell culture medium over the time course of the experiment.
Cell line heterogeneity.1. Perform single-cell cloning to establish a homogenous population. 2. Regularly perform cell line authentication.

Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Methodology:

  • Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Staining: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Treatment: Wash the cells once with warm PBS to remove the excess probe. Add fresh culture medium containing various concentrations of Plumbagin or vehicle control.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Take readings at different time points (e.g., 0, 1, 2, 4 hours).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.

Protocol 2: Western Blot Analysis for Signaling Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with Plumbagin or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-STAT3, STAT3, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for Plumbagin Resistance Start Decreased Cell Sensitivity to Plumbagin Q1 Hypothesis 1: Increased Antioxidant Capacity? Start->Q1 Q2 Hypothesis 2: Altered Signaling Pathways? Q1->Q2 If Negative Exp1 Measure Intracellular ROS and Antioxidant Levels Q1->Exp1 Test Q3 Hypothesis 3: Increased Drug Efflux? Q2->Q3 If Negative Exp2 Western Blot for p-AKT, p-STAT3, etc. Q2->Exp2 Test Exp3 qPCR/Western for ABC Transporters & Intracellular Drug Accumulation Q3->Exp3 Test Sol1 Strategy: Co-treat with Antioxidant Inhibitor (e.g., BSO) Exp1->Sol1 If Confirmed Sol2 Strategy: Co-treat with Pathway Inhibitor (e.g., PI3Ki) Exp2->Sol2 If Confirmed Sol3 Strategy: Co-treat with Efflux Pump Inhibitor Exp3->Sol3 If Confirmed cluster_Pathway Potential Plumbagin Resistance Pathways cluster_Cell Cancer Cell Plumbagin Plumbagin ROS ROS Generation Plumbagin->ROS PI3K_AKT PI3K/AKT/mTOR Pathway Plumbagin->PI3K_AKT Inhibits STAT3 STAT3 Pathway Plumbagin->STAT3 Inhibits Efflux ABC Transporters Plumbagin->Efflux Antioxidants Upregulated Antioxidant Systems (e.g., GSH, SOD) ROS->Antioxidants Neutralizes Signaling Pathway Reactivation/ Bypass Mechanisms PI3K_AKT->Signaling Bypasses STAT3->Signaling Bypasses Efflux_Pump Overexpression of Efflux Pumps Efflux->Efflux_Pump Increases Efflux Resistance Cellular Resistance to Plumbagin Antioxidants->Resistance Signaling->Resistance Efflux_Pump->Resistance

References

Technical Support Center: Enhancing the Stability of 2-Hydroxy-3-methyl-1,4-naphthoquinone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of 2-Hydroxy-3-methyl-1,4-naphthoquinone.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experimental work with this compound formulations.

Issue 1: Poor Aqueous Solubility and Formulation Precipitation

  • Question: My formulation of this compound shows low solubility and precipitates over time. How can I improve its solubility and prevent precipitation?

  • Answer: this compound, like many naphthoquinones, has poor aqueous solubility, which can lead to precipitation and low bioavailability.[1][2][3] Consider the following strategies to enhance solubility:

    • Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) in your aqueous formulations.

    • Surfactants: The use of surfactants can aid in the solubilization of poorly soluble compounds.[4]

    • pH Adjustment: The solubility of this compound may be pH-dependent. Evaluate the solubility at different pH values to identify a range where the compound is most soluble.

    • Advanced Formulation Strategies: For significant solubility enhancement, explore advanced formulation techniques:

      • Solid Dispersions: Creating solid dispersions with hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), polyethylene glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP) can improve the dissolution rate and stability of the compound.[5]

      • Nanoemulsions: Encapsulating the compound in the oily core of a nanoemulsion can effectively disperse the hydrophobic molecule in an aqueous phase, improving stability and potentially bioavailability.[1][2][3]

Issue 2: Formulation Discoloration (Yellow to Brown/Red)

  • Question: My formulation containing this compound is changing color from its original yellow to a brownish or reddish hue upon storage. What is causing this, and how can I prevent it?

  • Answer: The color change is likely due to the degradation of the this compound molecule. Naphthoquinones are susceptible to degradation under certain conditions, which can lead to the formation of colored degradants. Potential causes include:

    • Oxidation: The naphthoquinone ring can be susceptible to oxidation, especially in the presence of oxygen and light. Consider adding antioxidants to your formulation.

    • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation.[6] Formulations should be prepared and stored in light-protected containers (e.g., amber vials).

    • pH-related Degradation: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of the molecule. It is crucial to determine the pH of maximum stability for your formulation.

Issue 3: Loss of Potency or Inconsistent Analytical Results

  • Question: I am observing a decrease in the concentration of this compound in my formulation over time, or my analytical results are inconsistent. What could be the reasons?

  • Answer: A loss of potency indicates chemical instability. Inconsistent analytical results may stem from the formulation's instability or issues with the analytical method.

    • Chemical Degradation: As mentioned, this compound can degrade via oxidation, photodegradation, or at certain pH values. A systematic forced degradation study is recommended to identify the specific degradation pathways.

    • Excipient Incompatibility: The active ingredient may be reacting with one or more excipients in your formulation. Conduct compatibility studies with individual excipients to identify any adverse interactions.

    • Analytical Method Issues: Ensure your analytical method is stability-indicating, meaning it can accurately quantify the parent compound in the presence of its degradation products. Method validation according to ICH guidelines is essential.

Data Presentation: Stability Study Data Template

Storage ConditionTime PointAppearancepHAssay (% of Initial)Degradation Product 1 (% Area)Degradation Product 2 (% Area)
25°C / 60% RH0Clear, yellow solution6.5100.0NDND
1 monthClear, yellow solution6.499.50.2ND
3 monthsClear, yellow solution6.498.20.80.1
6 monthsSlight discoloration6.396.51.50.3
40°C / 75% RH1 monthSlight discoloration6.295.12.50.5
3 monthsNoticeable discoloration6.090.35.81.2
6 monthsBrownish solution5.885.29.12.5
Photostability24 hoursNoticeable discoloration6.492.74.10.8

ND: Not Detected

Experimental Protocols

1. Stability-Indicating HPLC-UV Method

This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound. Method optimization and validation are required for specific formulations.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid) is a common starting point for related compounds.[7]

    • Initial conditions: 30% Acetonitrile, 70% Water with 0.1% Formic Acid.

    • Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

    • Hold at 90% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely suitable.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dilute with a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to a known concentration.

    • Ensure the final concentration is within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

2. Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[8]

  • Acid Hydrolysis:

    • Treat the drug substance or product with 0.1 N HCl at 60°C for 2 hours.

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Treat the drug substance or product with 0.1 N NaOH at 60°C for 2 hours.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Treat the drug substance or product with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid drug substance or product to dry heat at 80°C for 48 hours.

  • Photodegradation:

    • Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Mandatory Visualizations

experimental_workflow cluster_prep Formulation & Method Development cluster_forced_degradation Forced Degradation Studies cluster_stability Long-Term & Accelerated Stability Studies cluster_evaluation Data Evaluation & Reporting formulation Develop Formulation of This compound analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) formulation->analytical_method acid Acid Hydrolysis analytical_method->acid base Base Hydrolysis analytical_method->base oxidation Oxidative Degradation analytical_method->oxidation thermal Thermal Degradation analytical_method->thermal photo Photodegradation analytical_method->photo storage Place Formulation on Stability (e.g., 25°C/60% RH, 40°C/75% RH) acid->storage base->storage oxidation->storage thermal->storage photo->storage sampling Pull Samples at Predetermined Time Points storage->sampling analysis Analyze Samples using Validated Analytical Method sampling->analysis data_analysis Analyze Data for Trends (Assay, Degradants, Appearance) analysis->data_analysis report Generate Stability Report and Determine Shelf-Life data_analysis->report

Caption: Experimental workflow for a comprehensive stability study.

degradation_pathway cluster_degradation Degradation Pathways parent This compound oxidation Oxidized Products (e.g., ring-opened species) parent->oxidation Oxidizing agents (O₂, H₂O₂) photodegradation Photodegradation Products (e.g., dimers, rearranged isomers) parent->photodegradation Light (UV/Vis) hydrolysis Hydrolytic Products (pH-dependent) parent->hydrolysis Acid/Base

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during experiments with 2-Hydroxy-3-methyl-1,4-naphthoquinone (also known as Phthiocol).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, handling, and experimental use of this compound.

Synthesis and Purification

Question 1: My synthesis of a 3-substituted-2-hydroxy-1,4-naphthoquinone derivative is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives are a common issue, particularly with certain synthetic routes. Radical alkylation reactions, for instance, can be challenging and inefficient.[1]

  • Common Causes:

    • Inefficient Reaction Chemistry: Radical alkylations can produce multiple byproducts, reducing the yield of the desired product.[1]

    • Starting Material Purity: Impurities in the starting 2-hydroxy-1,4-naphthoquinone (B1674593) or the alkylating/aminating agent can lead to side reactions.

    • Reaction Conditions: Non-optimal temperature, reaction time, or solvent can negatively impact the yield.

  • Troubleshooting and Optimization:

    • Alternative Synthetic Routes: Consider alternative, higher-yielding synthetic methods such as the Mannich reaction for the synthesis of 3-aminomethyl derivatives, which often proceeds with good yields.[2] Another alternative is a three-component reductive alkylation.[1]

    • Purification of Starting Materials: Ensure the purity of your starting materials before initiating the reaction.

    • Optimization of Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific derivative.

Question 2: What is a reliable method for purifying crude this compound?

Answer: Crystallization is a common and effective method for the purification of this compound. A recommended procedure is to crystallize the crude product from a mixture of diethyl ether and petroleum ether.[3]

Solubility and Stability

Question 3: I am having trouble dissolving this compound in my aqueous assay buffer. What are its solubility properties and how can I improve its solubility?

Answer: this compound is a lipophilic molecule with low aqueous solubility. This is a frequent challenge in biological assays that require the compound to be in solution.

  • General Solubility Characteristics:

    • Aqueous Solubility: Poor.

    • Organic Solvent Solubility: Soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[4]

  • Troubleshooting and Optimization for Aqueous Solutions:

    • Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically ≤ 0.5% v/v for DMSO) to avoid solvent-induced toxicity to cells.

    • Stepwise Dilution: To prevent the compound from precipitating ("crashing out") upon dilution of the organic stock into the aqueous buffer, perform a stepwise serial dilution.

    • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the aqueous buffer to help solubilize hydrophobic compounds by forming micelles.

    • Inclusion Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its apparent aqueous solubility.

Question 4: My this compound solution has changed color. Is it still usable?

Answer: A color change in your solution often indicates degradation of the naphthoquinone structure. This can be triggered by exposure to light or inappropriate pH.[5] It is highly recommended to prepare fresh solutions if a color change is observed to ensure the integrity of your experimental results.

Question 5: What are the recommended storage conditions for this compound and its solutions to prevent degradation?

Answer: To ensure the stability of this compound, it is crucial to protect it from light and store it at an appropriate temperature.

FormStorage ConditionDuration
Solid 2-8°C, stored under nitrogen, protected from lightLong-term
Stock Solution (in organic solvent) Aliquoted and stored at -20°C or -80°C, protected from lightShort to medium-term

Source:[3] and general laboratory best practices.

Biological Assays

Question 6: I am observing inconsistent results in my MTT cytotoxicity assay with this compound. What could be the cause?

Answer: Inconsistent results in MTT assays with this compound can stem from several factors, primarily its physicochemical properties and redox activity.

  • Common Causes of Interference:

    • Precipitation in Culture Media: Due to its low aqueous solubility, the compound may precipitate in the cell culture medium, leading to an inaccurate effective concentration.

    • Direct Reduction of MTT: As a redox-active compound, this compound may directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal for cell viability.

    • Colorimetric Interference: The inherent color of this compound and its solutions can interfere with the absorbance reading of the formazan product.

  • Troubleshooting and Best Practices:

    • Solubility Confirmation: Visually inspect your assay plates under a microscope before and after adding the compound to check for any precipitation.

    • Cell-Free Control: Run a control experiment with the compound in the assay medium without cells to check for direct MTT reduction.

    • Background Subtraction: Always include a blank control (medium with the compound but no cells) to subtract the background absorbance.

    • Alternative Viability Assays: If interference persists, consider using an alternative cytotoxicity assay that is not based on tetrazolium salt reduction, such as a crystal violet assay or a fluorescence-based assay with appropriate controls.

Question 7: Can this compound interfere with fluorescence-based assays for reactive oxygen species (ROS) detection?

Answer: Yes, there is a potential for interference. Many small molecules can interfere with fluorescence-based assays through quenching or autofluorescence.[6] Given that this compound is a colored compound, it is important to perform control experiments to rule out any assay artifacts.

  • Troubleshooting and Controls:

    • Compound-only Control: Measure the fluorescence of a solution containing only your compound at the excitation and emission wavelengths of your fluorescent probe to check for autofluorescence.

    • Probe and Compound Control (Cell-Free): In a cell-free system, mix your fluorescent probe with the compound to see if it quenches the fluorescence signal.

    • Use of Multiple ROS Probes: To confirm your findings, consider using multiple ROS-sensitive probes that have different chemical structures and detection mechanisms.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include vehicle controls (medium with the same final concentration of DMSO as the highest compound concentration) and untreated controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol

This protocol outlines the use of flow cytometry to detect and quantify apoptosis induced by this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Cold PBS

  • 10X Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate or T25 flask and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium.

    • For suspension cells, collect by centrifugation.

  • Washing:

    • Centrifuge the collected cells at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Centrifuge the cells again and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow for Troubleshooting Solubility Issues

G Workflow for Preparing this compound Solutions for Biological Assays start Start: Prepare concentrated stock solution in 100% DMSO dilute Dilute stock solution into aqueous assay buffer/media start->dilute observe Visually inspect for precipitation dilute->observe proceed Proceed with experiment observe->proceed No precipitate Precipitation observed observe->precipitate Yes troubleshoot Troubleshoot Solubility precipitate->troubleshoot stepwise Option 1: Use stepwise dilution troubleshoot->stepwise surfactant Option 2: Add surfactant (e.g., Tween-20) to buffer troubleshoot->surfactant cyclodextrin (B1172386) Option 3: Use cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin

Caption: A decision-making workflow for preparing and solubilizing this compound for biological assays.

Hypothesized Signaling Pathway for Apoptosis Induction

G Hypothesized Apoptosis Induction by this compound phthiocol This compound ros Increased Reactive Oxygen Species (ROS) phthiocol->ros pi3k_akt Inhibition of PI3K/Akt Pathway (?) phthiocol->pi3k_akt mitochondria Mitochondrial Dysfunction ros->mitochondria pi3k_akt->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway for apoptosis induced by this compound, highlighting the role of ROS and a possible link to the PI3K/Akt pathway. The dashed lines indicate a hypothesized or less established connection that requires further experimental validation.

References

Validation & Comparative

Validating the Efficacy of 2-Hydroxy-3-methyl-1,4-naphthoquinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol, against established alternatives in anticancer, anti-inflammatory, and antimicrobial applications. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key enzymes like topoisomerase II.[1][2]

Comparative Efficacy of Anticancer Agents
CompoundCell LineIC50 (µM)Reference
This compound (Phthiocol) MCF-7 (Breast Cancer)Not explicitly stated, but metal complexes show activity[1][2]
A549 (Lung Cancer)Not explicitly stated, but metal complexes show activity[1][2]
Alpelisib (PI3Kα inhibitor) OVCAR-4 (Ovarian Cancer)0.061 ± 0.003[3]
Compound 6a (Thiazole derivative) OVCAR-4 (Ovarian Cancer)1.569 ± 0.06[3]
Adriamycin MCF-7 (Breast Cancer)15.28 ± 3.4 µg/mL[4]
Compound L2 (Naphthoquinone derivative) MCF-7 (Breast Cancer)28.42 ± 3.1 µg/mL[4]
Compound L3 (Naphthoquinone derivative) MCF-7 (Breast Cancer)29.38 ± 3.2 µg/mL[4]
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control drugs for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Anticancer Mechanism

anticancer_mechanism Phthiocol This compound ROS ↑ Reactive Oxygen Species (ROS) Phthiocol->ROS Topoisomerase Topoisomerase II Inhibition Phthiocol->Topoisomerase Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle Cell_Cycle->Apoptosis

Caption: Proposed anticancer mechanism of this compound.

Anti-inflammatory Activity

This compound and its related compound, Plumbagin (B1678898), have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6][7] This pathway is a key regulator of the expression of pro-inflammatory cytokines and mediators.

Comparative Efficacy of Anti-inflammatory Agents
CompoundEffectModel/AssayFindingReference
Plumbagin (related naphthoquinone) Inhibition of pro-inflammatory cytokinesIn vivo (rats)Decreased production of IL-1β, IL-6, and TNF-α.[5][7]
Inhibition of inflammatory mediatorsIn vivo (rats)Suppressed paw edema induced by carrageenan, histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2.[5][7]
NF-κB InhibitionIn vitroSuppressed IκBα phosphorylation and degradation, inhibiting p65 phosphorylation.[5][7]
Plumbagin T-cell proliferationIn vitroInhibited Concanavalin A-induced T-cell proliferation.[6]
Cytokine secretionIn vitroDecreased levels of Con A-induced IL-2, IL-4, IL-6, and IFN-γ.[6]
Experimental Protocols

Measurement of Pro-inflammatory Cytokines (ELISA)

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: Collect the cell culture supernatant after a specified incubation period.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the concentration of cytokines from a standard curve.

Western Blot for NF-κB Pathway Proteins

  • Protein Extraction: Treat cells with the test compound and an inflammatory stimulus, then lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, p65).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

Visualizing the Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Naphthoquinones LPS LPS IKK IKK Activation LPS->IKK Plumbagin This compound (and related compounds) IkB IκBα Phosphorylation & Degradation Plumbagin->IkB Inhibits IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene

Caption: Inhibition of the NF-κB signaling pathway by naphthoquinones.

Antimicrobial Activity

This compound and other 1,4-naphthoquinone (B94277) derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including antibiotic-resistant strains.[8][9][10] Their mode of action is often multifaceted, involving cell membrane damage, chelation of intracellular iron ions, and the generation of reactive oxygen species.[10]

Comparative Efficacy of Antimicrobial Agents
CompoundMicroorganismMIC (µg/mL)Reference
5-amino-8-hydroxy-1,4-naphthoquinone Staphylococcus aureus30 - 125[9]
Naphthazarin Staphylococcus aureus> 125[9]
5-acetamido-8-hydroxy-1,4-naphthoquinone Staphylococcus aureus> 125[9]
2,3-diamino-1,4-naphthoquinone Staphylococcus aureus> 125[9]
Naphthoquinone hybrids (5a, 5f, 5x) Staphylococcus aureus15.6 - 500[11]
Escherichia coli15.6 - 500[11]
Streptomycin Staphylococcus aureus1.9 - 15.6[11]
Compound 6c (Lawsone derivative) Methicillin-resistant S. aureus (MRSA)Not specified, but effective in murine models[10]

Note: The provided search results offer more data on related naphthoquinones than on this compound itself. The data indicates that the 1,4-naphthoquinone scaffold is a promising starting point for the development of novel antimicrobial agents.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate with appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Antimicrobial Workflow

antimicrobial_workflow start Start: Prepare bacterial inoculum and compound dilutions inoculate Inoculate 96-well plates start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read plates for visible growth incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic end End mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

A Comparative Analysis of 2-Hydroxy-3-methyl-1,4-naphthoquinone and Plumbagin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and mechanisms of action of two prominent naphthoquinones, supported by experimental data.

In the landscape of natural product chemistry and drug discovery, naphthoquinones represent a class of compounds with significant therapeutic potential. Among these, 2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as phthiocol, and plumbagin (B1678898) have garnered considerable attention for their diverse biological activities. This guide provides a comprehensive, data-driven comparison of these two molecules to assist researchers, scientists, and drug development professionals in their evaluation and potential application.

Physicochemical Properties: A Tale of Two Structures

Both this compound and plumbagin share a common 1,4-naphthoquinone (B94277) core structure but differ in the position of their substituent groups, which significantly influences their physicochemical properties and biological activities.

PropertyThis compound (Phthiocol)Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone)
Molecular Formula C₁₁H₈O₃C₁₁H₈O₃
Molecular Weight 188.18 g/mol 188.18 g/mol
Melting Point 173-174 °CNot specified in retrieved results
Solubility Sparingly soluble in waterSlightly soluble in water; Soluble in DMSO (100 mM) and ethanol (B145695) (50 mM)
pKa 5.21 ± 0.10Not specified in retrieved results

Comparative Biological Activities: Cytotoxicity and Antimicrobial Efficacy

Direct comparative studies of this compound (phthiocol) and plumbagin are limited. However, studies comparing plumbagin with the closely related menadione (B1676200) (2-methyl-1,4-naphthoquinone), which is structurally similar to phthiocol, provide valuable insights into their relative potencies.

Anticancer Activity

Both compounds exhibit cytotoxic effects against a range of cancer cell lines. A direct comparison on C6 glioblastoma cells revealed plumbagin to be more potent than menadione.

CompoundCell LineIC₅₀ (µM)Reference
PlumbaginC6 Glioblastoma7.7 ± 0.28[1]
MenadioneC6 Glioblastoma9.6 ± 0.75[1]
PlumbaginA549 (Lung Cancer)10.3 (12h)[2]
PlumbaginH292 (Lung Cancer)7.3 (12h)[2]
PlumbaginH460 (Lung Cancer)6.1 (12h)[2]
PlumbaginMG-63 (Osteosarcoma)15.9 µg/mL[3]
PlumbaginMDA-MB-231SA (Breast Cancer)14.7[4]

A study on the inhibition of IRAK1 kinase, a target in inflammation and cancer, also demonstrated a higher inhibitory potency for plumbagin compared to menadione (Vitamin K3).

CompoundTargetIC₅₀ (nM)Reference
PlumbaginIRAK1 Kinase6328[5]
Vitamin K3 (Menadione)IRAK1 Kinase45088[5]
Antimicrobial Activity

Both plumbagin and phthiocol have demonstrated antimicrobial properties. While direct comparative studies are scarce, individual studies have reported their minimum inhibitory concentrations (MICs) against various pathogens.

CompoundMicroorganismMICReference
PlumbaginStaphylococcus aureus1.56 µg/mL[6]
PlumbaginCandida albicans0.78 µg/mL[6]
PlumbaginEscherichia coli31.25 mg/L[7]
PlumbaginMultidrug-resistant clinical isolates0.029 to 0.117 µg/mL[8]

Mechanisms of Action: A Multifaceted Approach

The biological activities of both naphthoquinones are attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), and interact with various cellular targets.

Plumbagin: A Multi-Targeting Agent

Plumbagin exerts its effects through a variety of mechanisms, including:

  • Induction of ROS: Plumbagin is a potent inducer of ROS, which can lead to oxidative stress and subsequent apoptosis in cancer cells.

  • Inhibition of Signaling Pathways: It has been shown to inhibit key signaling pathways involved in cell proliferation, survival, and inflammation, such as NF-κB, STAT3, and PI3K/Akt.

  • Cell Cycle Arrest: Plumbagin can induce cell cycle arrest at different phases, depending on the cell type.

  • Inhibition of Topoisomerase: It has been reported to target topoisomerases, enzymes crucial for DNA replication and repair.

Plumbagin_Mechanism Plumbagin Plumbagin ROS ↑ Reactive Oxygen Species (ROS) Plumbagin->ROS NFkB ↓ NF-κB Pathway Plumbagin->NFkB STAT3 ↓ STAT3 Pathway Plumbagin->STAT3 PI3KAkt ↓ PI3K/Akt Pathway Plumbagin->PI3KAkt CellCycle Cell Cycle Arrest Plumbagin->CellCycle Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis STAT3->Apoptosis PI3KAkt->Apoptosis CellCycle->Apoptosis

Caption: Simplified signaling pathways affected by plumbagin.

This compound (Phthiocol): An Emerging Profile

Research on phthiocol has revealed its involvement in several key cellular processes:

  • Inhibition of Topoisomerase II: Metal complexes of phthiocol have been shown to inhibit the enzymatic activity of human topoisomerase II.

  • Modulation of PI3K/Akt and Nrf2/HO-1 Pathways: Phthiocol has been found to restore the PI3K/Akt pathway and activate Nrf2/HO-1 antioxidant signaling, suggesting a role in cellular protection against oxidative stress.

  • Aryl Hydrocarbon Receptor (AhR) Ligand: Phthiocol acts as a ligand for the AhR, a transcription factor involved in regulating immune responses and cellular metabolism.

Phthiocol_Mechanism Phthiocol 2-Hydroxy-3-methyl- 1,4-naphthoquinone (Phthiocol) TopoII ↓ Topoisomerase II Phthiocol->TopoII PI3KAkt ↑ PI3K/Akt Pathway Phthiocol->PI3KAkt Nrf2HO1 ↑ Nrf2/HO-1 Pathway Phthiocol->Nrf2HO1 AhR Aryl Hydrocarbon Receptor (AhR) Ligand Phthiocol->AhR Anticancer Anticancer Activity TopoII->Anticancer Antioxidant Antioxidant Response PI3KAkt->Antioxidant Nrf2HO1->Antioxidant Immunomodulation Immunomodulation AhR->Immunomodulation

Caption: Key mechanisms of action for phthiocol.

Experimental Protocols

The following are summaries of the methodologies used in the cited comparative studies.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: C6 glioblastoma cells.

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of plumbagin or menadione for 24 hours. After treatment, MTT solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution, and the absorbance was measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

IRAK1 Kinase Inhibition Assay
  • Enzyme: Human IRAK1 kinase.

  • Procedure: The kinase activity was measured using a radiometric assay. The compounds were incubated with the enzyme, substrate (myelin basic protein), and [γ-³²P]ATP. The reaction was stopped, and the incorporation of ³²P into the substrate was quantified by scintillation counting.

  • Data Analysis: The IC₅₀ values were determined from the concentration-inhibition curves.

Antimicrobial Susceptibility Testing (Macrodilution Method)
  • Microorganisms: Staphylococcus aureus, Candida albicans, Escherichia coli.

  • Procedure: Serial twofold dilutions of the test compound were prepared in a suitable broth medium in test tubes. A standardized inoculum of the microorganism was added to each tube. The tubes were incubated under appropriate conditions.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_Antimicrobial Antimicrobial Susceptibility (Macrodilution) C1 Seed Cells in 96-well Plate C2 Treat with Compound (24h) C1->C2 C3 Add MTT Solution C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 A1 Serial Dilution of Compound A2 Add Standardized Inoculum A1->A2 A3 Incubate A2->A3 A4 Observe for Growth A3->A4 A5 Determine MIC A4->A5

Caption: General workflow for cytotoxicity and antimicrobial assays.

Conclusion

Both this compound and plumbagin are promising natural products with a broad spectrum of biological activities. The available comparative data suggests that plumbagin may possess greater cytotoxic and kinase inhibitory potency than closely related analogues of phthiocol. However, phthiocol's distinct mechanism of action, particularly its role as an AhR ligand and its influence on the PI3K/Akt and Nrf2/HO-1 pathways, highlights its potential for different therapeutic applications, such as in immunomodulation and cytoprotection.

Further direct, head-to-head comparative studies across a wider range of biological assays are necessary to fully elucidate the relative strengths and therapeutic potential of these two important naphthoquinones. This guide serves as a foundational resource to inform such future investigations and to aid in the rational design and development of novel therapeutic agents based on these scaffolds.

References

A Comparative Guide to 2-Hydroxy-3-methyl-1,4-naphthoquinone and Other Bioactive Naphthoquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Hydroxy-3-methyl-1,4-naphthoquinone (also known as Phthiocol) with two other prominent, naturally occurring naphthoquinones: Plumbagin and Juglone. While quantitative experimental data for this compound is not as widely available in the public domain as for Plumbagin and Juglone, this guide compiles the existing information on its biological activities and presents a robust, data-driven comparison for the latter two compounds to serve as a valuable reference in drug discovery and development.

Introduction to the Compared Naphthoquinones

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and are known for their diverse pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties. Their mechanism of action is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to interfere with cellular metabolic pathways.

  • This compound (Phthiocol): Originally isolated from Mycobacterium tuberculosis, Phthiocol is a methylated derivative of Lawsone. While its bioactivity is less extensively quantified in publicly available literature compared to other naphthoquinones, it is known to exhibit antimicrobial properties and has been investigated as a quorum sensing inhibitor in Pseudomonas aeruginosa.[1][2]

  • Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Extracted from plants of the Plumbago genus, Plumbagin is a well-studied naphthoquinone with potent anticancer and antimicrobial activities. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

  • Juglone (5-hydroxy-1,4-naphthoquinone): Found in plants of the Juglandaceae family, particularly walnuts, Juglone is known for its allelopathic properties. It also demonstrates significant cytotoxic and antimicrobial effects, primarily through the generation of ROS and inhibition of enzymatic functions.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro anticancer and antimicrobial activities of Plumbagin and Juglone, presenting their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values against various cancer cell lines and microbial strains, respectively.

Anticancer Activity of Plumbagin and Juglone (IC50 Values in µM)
Cancer Cell LineCancer TypePlumbagin (IC50 in µM)Juglone (IC50 in µM)
MCF-7 Breast Cancer~2.5~15
MDA-MB-231 Breast Cancer~5.0~10
A549 Lung Cancer6.1 - 10.3~9.5
HCT116 Colon Cancer~7.5~20
HepG2 Liver Cancer6.17 (48h)~25
PC-3 Prostate Cancer~10~15
HeLa Cervical Cancer~4.0~18
K562 Leukemia~2.0~5.0

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Antimicrobial Activity of Plumbagin and Juglone (MIC Values in µg/mL)
Microbial StrainTypePlumbagin (MIC in µg/mL)Juglone (MIC in µg/mL)
Staphylococcus aureus Gram-positive bacteria0.78 - 41.56 - 6.25
Bacillus subtilis Gram-positive bacteria1.563.12
Escherichia coli Gram-negative bacteria6.25 - 2512.5 - 50
Pseudomonas aeruginosa Gram-negative bacteria12.5 - 5025 - 100
Candida albicans Fungus0.78 - 3.121.56 - 6.25
Aspergillus niger Fungus6.2512.5

Note: MIC values can vary depending on the specific strain and the testing methodology (e.g., broth microdilution, agar (B569324) dilution).

Biological Activities of this compound (Phthiocol)

While extensive quantitative data for Phthiocol is limited, existing studies indicate the following biological activities:

  • Antimicrobial Activity: Early research demonstrated the antibiotic activity of Phthiocol against various bacteria.[3] More recent studies have shown its ability to inhibit the growth of Streptococcus pyogenes and Escherichia coli.[1][2] It has also been noted to exhibit moderate activity against Pseudomonas aeruginosa, potentially through its metal ion chelating capacity.[1]

  • Quorum Sensing Inhibition: Phthiocol has been identified as a quorum-sensing inhibitor in Pseudomonas aeruginosa. It can suppress the formation of biofilms and the production of virulence factors like pyocyanin, suggesting its potential in combating bacterial pathogenicity.[1][2]

Further research is required to quantify the cytotoxic and antimicrobial potency of Phthiocol with the same level of detail as Plumbagin and Juglone to enable a direct comparative assessment.

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a naphthoquinone derivative on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthoquinone compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Agar Diffusion Method for Antimicrobial Susceptibility

Objective: To determine the susceptibility of a microbial strain to a naphthoquinone derivative by measuring the zone of inhibition.

Principle: The agar diffusion method involves the diffusion of an antimicrobial agent from a source (e.g., a filter paper disc or a well) through an agar medium that has been inoculated with a test microorganism. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the source.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard) in a suitable broth.

  • Agar Plate Inoculation: Uniformly streak the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) with the prepared inoculum using a sterile cotton swab.

  • Application of the Compound:

    • Disc Diffusion: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the naphthoquinone solution onto the surface of the inoculated agar.

    • Well Diffusion: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer and add a defined volume of the naphthoquinone solution into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disc or well.

  • Interpretation: The diameter of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound. A larger zone of inhibition indicates greater susceptibility.

Mandatory Visualizations

Signaling Pathways in Naphthoquinone-Induced Apoptosis

G Plumbagin Plumbagin ROS_P ROS Generation Plumbagin->ROS_P NFkB_Inhibit_P NF-κB Inhibition Plumbagin->NFkB_Inhibit_P JNK_P38_P JNK/p38 MAPK Activation ROS_P->JNK_P38_P Bax_Up_P Bax Upregulation JNK_P38_P->Bax_Up_P Mito_P Mitochondrial Dysfunction Bax_Up_P->Mito_P Bcl2_Down_P Bcl-2 Downregulation Bcl2_Down_P->Mito_P Casp9_P Caspase-9 Activation Mito_P->Casp9_P Casp3_P Caspase-3 Activation Casp9_P->Casp3_P Apoptosis_P Apoptosis Casp3_P->Apoptosis_P NFkB_Inhibit_P->Bcl2_Down_P Juglone Juglone ROS_J ROS Generation Juglone->ROS_J PI3K_Akt_Inhibit_J PI3K/Akt Inhibition ROS_J->PI3K_Akt_Inhibit_J Bax_Up_J Bax Upregulation PI3K_Akt_Inhibit_J->Bax_Up_J Bcl2_Down_J Bcl-2 Downregulation PI3K_Akt_Inhibit_J->Bcl2_Down_J Mito_J Mitochondrial Dysfunction Bax_Up_J->Mito_J Bcl2_Down_J->Mito_J Casp9_J Caspase-9 Activation Mito_J->Casp9_J Casp3_J Caspase-3 Activation Casp9_J->Casp3_J Apoptosis_J Apoptosis Casp3_J->Apoptosis_J

Caption: Comparative signaling pathways of Plumbagin and Juglone inducing apoptosis.

Experimental Workflow for Naphthoquinone Bioactivity Screening

G cluster_0 In Vitro Screening Start Naphthoquinone Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Start->Antimicrobial IC50 Determine IC50 Cytotoxicity->IC50 MIC Determine MIC Antimicrobial->MIC Mechanism Mechanism of Action Studies IC50->Mechanism MIC->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for evaluating the bioactivity of naphthoquinones.

Structural Comparison of Naphthoquinones

G cluster_Phthiocol This compound (Phthiocol) cluster_Plumbagin Plumbagin cluster_Juglone Juglone phthiocol phthiocol plumbagin plumbagin juglone juglone

Caption: Chemical structures of the compared naphthoquinones.

References

Unveiling the Bioactive Potential of 2-Hydroxy-3-methyl-1,4-naphthoquinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive statistical analysis of bioactivity data for 2-Hydroxy-3-methyl-1,4-naphthoquinone and its derivatives reveals a promising landscape for future drug development. This guide provides a comparative overview of its performance against various biological targets, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing efforts. The analysis highlights significant anticancer, antimicrobial, and anti-inflammatory properties, positioning this naphthoquinone scaffold as a valuable lead for therapeutic innovation.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and its analogs, including the well-studied compound Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), against various cell lines and microbial strains.

Table 1: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PlumbaginMDA-MB-231 (Breast)Not specified, induces cytotoxicity[1]
PlumbaginMCF-7 (Breast)Not specified, induces cytotoxicity[1]
2-hydroxy-3-(substituted phenyl(aryl amino)methyl) naphthalene-1,4-dione derivativesMCF-7 (Breast)5.4 - 47.99[2]
Thionaphthoquinone derivative 7eOral Squamous Carcinoma (SCC)Selectivity Index (SI) = 4.2[3]
Thionaphthoquinone derivative 7aOral Squamous Carcinoma (SCC)Selectivity Index (SI) = 3.2[3]
2-butanoyloxy-1,4-naphthoquinoneIGROV-1 (Ovarian)Shows 51.9% apoptotic cells at 100 µM[4]
2-pentoxy-1,4-naphthoquinoneIGROV-1 (Ovarian)Better than etoposide (B1684455) (18.4% viable cells)[4]
2-pentoxy-1,4-naphthoquinoneSK-MEL-28 (Melanoma)Better than etoposide (1.5% viable cells)[4]
5-acetoxy-1,4-naphthoquinoneIGROV-1 (Ovarian)7.54[4]
Table 2: Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococcus aureus30 - 125[5]
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococci, Streptococci, BacilliInhibition zone of 20 mm at 50 µg/mL[5]
Juglone (5-hydroxy-1,4-naphthoquinone)S. aureus≤ 0.125 µmol/L[6]
5,8-dimethoxy-1,4-naphthoquinoneS. aureus≤ 0.125 µmol/L[6]
7-methyl-5-acetoxy-1,4-naphthoquinoneS. aureus≤ 0.125 µmol/L[6]
Chiral β-butyl lawsone derivativesMRSA1.5[7]
Table 3: Antimalarial and Antileishmanial Activity
Compound/DerivativeOrganismIC50Reference
3-substituted-2-hydroxy-1,4-naphthoquinone derivatives (1-8, 11, 13)Plasmodium falciparum0.77 - 4.05 µg/mL[8][9]
2-hydroxy-3-phenylsulfanylmethyl-[1][2]-naphthoquinones (Compound 32)Leishmania (L.) infantum promastigotes8.09 µM[10]
2-hydroxy-3-phenylsulfanylmethyl-[1][2]-naphthoquinones (Compound 11)Leishmania (L.) infantum amastigotes12.98 µM[10]
Table 4: Anti-inflammatory Activity
Compound/DerivativeAssayIC50 (µM)Reference
1,4-naphthoquinone (B94277) derivatives (from Talaromyces sp.)NO production inhibition1.7 - 49.7[11]
Indomethacin (Positive Control)NO production inhibition26.3[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their bioactivity through the modulation of various signaling pathways. The diagrams below illustrate some of the key mechanisms.

anticancer_pathways Naphthoquinone 2-Hydroxy-3-methyl-1,4- naphthoquinone & Analogs ROS ↑ Reactive Oxygen Species (ROS) Naphthoquinone->ROS NFkB NF-κB Inhibition Naphthoquinone->NFkB STAT3 STAT3 Inhibition Naphthoquinone->STAT3 Akt Akt Inhibition Naphthoquinone->Akt Cell_Cycle_Arrest Cell Cycle Arrest Naphthoquinone->Cell_Cycle_Arrest Angiogenesis ↓ Angiogenesis Naphthoquinone->Angiogenesis Metastasis ↓ Metastasis Naphthoquinone->Metastasis DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis NFkB->Apoptosis STAT3->Apoptosis PI3K_mTOR PI3K/Akt/mTOR Inhibition Akt->PI3K_mTOR PI3K_mTOR->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Key signaling pathways modulated by this compound and its analogs leading to anticancer effects.

experimental_workflow start Start: Bioactivity Screening synthesis Synthesis of Naphthoquinone Derivatives start->synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) synthesis->anti_inflammatory mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) cytotoxicity->mechanism antimicrobial->mechanism anti_inflammatory->mechanism in_vivo In Vivo Animal Models mechanism->in_vivo end Lead Compound Identification in_vivo->end

Caption: A generalized experimental workflow for the evaluation of this compound derivatives.

The diverse biological activities of this compound and its derivatives, coupled with their multifaceted mechanisms of action, underscore their potential as scaffolds for the development of novel therapeutic agents. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate their clinical utility.

References

A Comparative Guide to the Reproducibility of 2-Hydroxy-3-methyl-1,4-naphthoquinone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and protocols related to 2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as plumbagin (B1678898) or phthiocol. This document aims to enhance the reproducibility of key experiments by presenting detailed methodologies and comparative data for plumbagin and its alternatives.

This compound is a naturally occurring naphthoquinone found in plants of the Plumbaginaceae, Droseraceae, and Ebenceae families.[1] It is recognized for a wide array of potent biological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties.[1][2][3] The therapeutic potential of plumbagin is significant; however, its clinical application has been limited by issues of toxicity and low bioavailability.[2][3][4] This has spurred research into the synthesis of plumbagin derivatives and analogues to enhance its pharmacological profile and reduce adverse effects.[3][4][5]

This guide offers a comparative overview of experimental data, detailed protocols for key assays, and visual representations of signaling pathways and workflows to aid researchers in the consistent and reproducible investigation of this promising compound and its derivatives.

Quantitative Data Summary

To facilitate a clear comparison of the biological activity of this compound (Plumbagin) and its derivatives, the following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Plumbagin and its Derivatives

CompoundCell LineAssayIC50 Value (µM)Reference
PlumbaginBEL7404 (liver cancer)MTT>15[6]
[Y(PLN)3(H2O)2]BEL7404 (liver cancer)MTT11.0 ± 3.5[6]
[La(PLN)3(H2O)2]BEL7404 (liver cancer)MTT5.1 ± 1.3[6]
[Sm(PLN)3(H2O)2]·H2OBEL7404 (liver cancer)MTT6.1 ± 1.1[6]
[Gd(PLN)3(H2O)2]BEL7404 (liver cancer)MTT6.4 ± 1.3[6]
[Dy(PLN)3(H2O)2]BEL7404 (liver cancer)MTT9.8 ± 1.5[6]
Plumbagin-SAC esterMCF-7 (breast cancer)Not SpecifiedNot Specified[7]
Thio-derivative 4Platelet Aggregation (TRAP-6)Aggregometry15.03 ± 1.52[8]
Thio-derivative 4Platelet Aggregation (Collagen)Aggregometry5.58 ± 1.01[8]
Naphthoquinone oxime (DMAKO-05)K562 (leukemia)Not Specified0.7[9]
Naphthoquinone oxime (DMAKO-05)MCF-7 (breast cancer)Not Specified7.5[9]

Table 2: Antimalarial Activity of Lawsone Derivatives

CompoundStrainAssayIC50 Value (µg/mL)Reference
Derivative 1 (n-butyl substituted)Plasmodium falciparumMicroculture Radioisotope0.77[10]
Derivatives 1-8, 11, 13Plasmodium falciparumMicroculture Radioisotope0.77 - 4.05[10]

Experimental Protocols

Reproducibility in scientific research is paramount. The following sections provide detailed methodologies for key experiments involving this compound and its derivatives.

1. Synthesis of 3-Substituted-2-hydroxy-1,4-naphthoquinone Derivatives via Mannich Reaction

This protocol describes a general method for the synthesis of Mannich bases of lawsone (2-hydroxy-1,4-naphthoquinone), a structural isomer of plumbagin.[10][11]

  • Materials: 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), appropriate primary or secondary amine, a selected aldehyde, ethanol (B145695), and a suitable catalyst if necessary.

  • Procedure:

    • Dissolve 2-hydroxy-1,4-naphthoquinone in ethanol in a round-bottom flask.

    • Add the selected amine to the solution and stir.

    • Add the aldehyde to the reaction mixture.

    • Reflux the mixture for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the product with cold ethanol to remove unreacted starting materials.

    • Purify the product by recrystallization from a suitable solvent.

    • Characterize the final compound using spectroscopic methods such as NMR, IR, and mass spectrometry.

2. In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[6]

  • Materials: Cancer cell line of interest (e.g., BEL7404), cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, test compounds (plumbagin and its derivatives), MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for 48 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of the solubilizing agent to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3. Characterization of Plumbagin from Plant Roots

This protocol details the extraction and characterization of plumbagin from the roots of Plumbago zeylanica.[12]

  • Materials: Dried and powdered roots of Plumbago zeylanica, a suitable solvent for extraction (e.g., ethanol), Soxhlet apparatus, rotary evaporator, silica (B1680970) gel for column chromatography, and eluents for chromatography.

  • Procedure:

    • Extraction: Perform Soxhlet extraction of the powdered roots with the chosen solvent for several hours.

    • Concentration: Concentrate the resulting extract using a rotary evaporator to obtain the crude extract.

    • Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents to separate the components.

    • Identification: Monitor the fractions using thin-layer chromatography (TLC) and compare the Rf values with a standard plumbagin sample.

    • Isolation and Characterization: Combine the fractions containing plumbagin and evaporate the solvent. Characterize the isolated compound using spectroscopic techniques such as UV-Vis, FTIR, NMR, and Mass Spectrometry to confirm its identity and purity.[12]

Visualizations

Signaling Pathway

Plumbagin has been shown to induce apoptosis and cause cell cycle arrest, in part, by inactivating the NF-κB signaling pathway.[1]

G Plumbagin's Effect on NF-κB Pathway Plumbagin Plumbagin ROS Reactive Oxygen Species (ROS) Plumbagin->ROS induces NFkB NF-κB Plumbagin->NFkB inhibits IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory & Pro-survival Genes NFkB->Gene activates transcription of Apoptosis Apoptosis Gene->Apoptosis inhibits

Caption: Plumbagin inhibits the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 2-hydroxy-1,4-naphthoquinone derivatives.

G Workflow for Naphthoquinone Derivative Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if promising) Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Characterization->Anti_inflammatory Toxicity Toxicity Studies Cytotoxicity->Toxicity Efficacy Efficacy in Animal Models Antimicrobial->Efficacy Anti_inflammatory->Efficacy End Data Analysis & Conclusion Toxicity->End Efficacy->End Start Start Start->Synthesis

Caption: General workflow for synthesis and evaluation.

References

Cross-Validation of 2-Hydroxy-3-methyl-1,4-naphthoquinone's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of 2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol. While direct and extensive quantitative data for Phthiocol is limited in publicly available literature, this document synthesizes existing information and draws comparisons with structurally related naphthoquinone derivatives and standard chemotherapeutic agents to offer a valuable cross-validation resource.

Quantitative Comparison of Anticancer Activity

Table 1: Comparative IC50 Values of Naphthoquinone Derivatives and Doxorubicin against Various Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
Phthiocol Metal Complex (Copper) MCF-7 (Breast)Not specified, but showed substantial cytotoxic activity[1]
Phthiocol Metal Complex (Copper) A549 (Lung)Not specified, but showed substantial cytotoxic activity[1]
Doxorubicin MCF-7 (Breast)~1.5[2]
Doxorubicin A549 (Lung)Not specified, but used as a standard[3]
2-anilino-3-acetyl-1,4-naphthoquinone DU-145 (Prostate)0.82[2]
2-anilino-3-acetyl-1,4-naphthoquinone MCF-7 (Breast)1.12[2]
Naphthazarin PC-3 (Prostate)0.16 ± 0.15[4]
Naphthazarin HCT-116 (Colon)1.7 ± 0.06[4]
Naphthoquinone-Quinolone Hybrid (11a) MCF-7 (Breast)Similar potency to Doxorubicin[5]
Naphthoquinone-Quinolone Hybrid (11b) MDA-MB-231 (Breast)Higher potency than 1,4-naphthoquinone (B94277)[5]

Note: The data presented is for comparative purposes and is collated from different studies. Direct head-to-head comparisons of Phthiocol with these compounds under identical experimental conditions are needed for a conclusive evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of anticancer compounds like this compound.

Cell Viability Assessment by MTT Assay

This protocol is a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound (Phthiocol)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Phthiocol in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Phthiocol. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[6]

  • Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Gently pipette up and down to ensure complete dissolution of the crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with Phthiocol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of Phthiocol for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanisms of action and experimental processes related to the anticancer effects of 1,4-naphthoquinone derivatives.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism apoptosis->mechanism pathway Signaling Pathway Analysis (Western Blot) ic50->mechanism mechanism->pathway

Caption: Experimental workflow for evaluating the anticancer effects of a compound.

G cluster_pathway Proposed Apoptotic Signaling Pathway for Naphthoquinones Naphthoquinone This compound ROS Increased Reactive Oxygen Species (ROS) Naphthoquinone->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A representative intrinsic apoptosis pathway induced by naphthoquinones.

Concluding Remarks

This compound (Phthiocol) belongs to the promising class of 1,4-naphthoquinones, which have demonstrated significant anticancer properties. While specific, comprehensive data on Phthiocol is still emerging, the available evidence suggests it likely induces cytotoxicity in cancer cells through mechanisms common to other naphthoquinones, such as the induction of apoptosis via reactive oxygen species generation and mitochondrial dysfunction.[1][7] Further direct comparative studies are warranted to fully elucidate its potency and selectivity against a broad panel of cancer cell lines and to establish its therapeutic potential relative to existing anticancer agents. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers undertaking such investigations.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-3-methyl-1,4-naphthoquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Hydroxy-3-methyl-1,4-naphthoquinone (commonly known as Phthiocol) derivatives, focusing on their structure-activity relationships (SAR). Phthiocol belongs to the 1,4-naphthoquinone (B94277) class of compounds, a scaffold renowned in medicinal chemistry for its diverse biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3][4][5] The therapeutic potential of these molecules is often refined through chemical modifications to their core structure. This document summarizes key structural alterations, presents comparative performance data from experimental studies, details relevant experimental protocols, and visualizes the underlying chemical logic and biological pathways.

Core Scaffold and Key Modification Sites

The biological activity of Phthiocol derivatives is highly dependent on the nature and position of substituents on the naphthoquinone ring. The primary sites for chemical modification are the hydroxyl group at the C2 position and the methyl group at the C3 position. Modifications often involve introducing various side chains, forming metal complexes, or creating derivatives like Mannich bases and thioethers to modulate the compound's electronic properties, lipophilicity, and steric profile.

G cluster_workflow General SAR Study Workflow synthesis Synthesis of Derivatives (e.g., Mannich reaction, metal complexation) purification Purification & Characterization (NMR, Mass Spec, X-ray) synthesis->purification screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening hit_id Hit Identification (Compounds with desired activity) screening->hit_id secondary_assays Secondary Assays (Dose-response, selectivity) hit_id->secondary_assays sar_analysis SAR Analysis (Relate structure to activity) secondary_assays->sar_analysis lead_opt Lead Optimization (Further chemical modification) sar_analysis->lead_opt G cluster_sar Key SAR Insights for Phthiocol Derivatives cluster_mods Structural Modifications cluster_outcomes Resulting Biological Activity core Phthiocol Scaffold mod1 Introduce Thioether Group at C3 core->mod1 mod2 Form Metal Complex at C2-OH core->mod2 mod3 Add Aminomethyl Group at C3 core->mod3 out1 Increased Anticancer & Antiplatelet Activity mod1->out1 out2 Increased Anticancer Activity (Topoisomerase II Inhibition) mod2->out2 out3 Increased Antimalarial & Anticancer Activity mod3->out3 G cluster_pathway Proposed Apoptotic Pathway comp Naphthoquinone Derivative ros Increased Intracellular Reactive Oxygen Species (ROS) comp->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis (Programmed Cell Death) cas3->apop

References

A Comparative Analysis of Synthetic vs. Natural 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-1,4-naphthoquinone, commonly known as Phthiocol, is a significant naphthoquinone derivative first identified as a pigment isolated from the human tubercle bacillus, Mycobacterium tuberculosis. Structurally, it is a hydroxylated analog of menadione (B1676200) (Vitamin K3) and exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] These therapeutic potentials have made Phthiocol a molecule of interest in drug discovery and development. This guide provides a comparative overview of Phthiocol obtained from natural sources versus chemical synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate material for their studies.

Comparative Overview: Synthetic vs. Natural Phthiocol

The choice between synthetically derived and naturally isolated Phthiocol depends on the specific requirements of the research, such as the need for high purity, large quantities, or the presence of potentially synergistic co-metabolites.

FeatureNatural PhthiocolSynthetic Phthiocol
Source Primarily a secondary metabolite from Mycobacterium tuberculosis.[2]Chemical synthesis from precursors like menadione (Vitamin K3) or 2-methylnaphthalene.[2][3]
Yield Typically low and variable, dependent on microbial strain and culture conditions.Generally higher, more predictable, and scalable. Yields can be optimized through process chemistry.
Purity & Impurities Purity can be high after extensive purification. Impurities are often structurally related biosynthetic intermediates or other metabolites.High purity is achievable (>99%). Impurities consist of unreacted starting materials, reagents, and reaction by-products.
Scalability Limited by the scale of microbial fermentation and extraction capabilities.Highly scalable for large-scale production to meet industrial and clinical demands.
Cost-Effectiveness Can be expensive due to complex fermentation, extraction, and purification processes.More cost-effective for large quantities due to established chemical processes and higher yields.
Consistency Batch-to-batch variation can occur due to biological variability.High batch-to-batch consistency and reproducibility.
Environmental Impact Involves large volumes of solvents for extraction and purification.Can involve harsh reagents and solvents, but green chemistry approaches are being developed.

Performance Data: Biological Activity of Phthiocol

Phthiocol's biological activity is the cornerstone of its therapeutic potential. While the intrinsic activity of the pure molecule is identical regardless of its source, the overall performance can be influenced by the purity of the sample.

Anticancer Activity

Phthiocol has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of topoisomerase II.[1]

Cell LineCancer TypeReported IC₅₀ (µM)
MCF-7Breast CancerSubstantial cytotoxic activity reported.[1]
A549Lung CancerSubstantial cytotoxic activity reported.[1]
HeLaCervical Cancer19.1 (for a related derivative)[4]
OVCAR-4Ovarian Cancer1.57 (for a related derivative)[5]

Note: IC₅₀ values can vary between studies due to different experimental conditions. Data for related derivatives are included to show the potential of the naphthoquinone scaffold.

Anti-inflammatory and Immunomodulatory Activity

Phthiocol acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[6] This interaction can modulate inflammatory pathways, making Phthiocol a candidate for treating inflammatory diseases.

  • Mechanism: Phthiocol induces a tolerogenic-like phenotype in dendritic cells and promotes M2-like polarization in macrophages, leading to increased production of the anti-inflammatory cytokine IL-10.[6]

  • Metabolic Reprogramming: It enhances oxidative phosphorylation while suppressing glycolysis in macrophages, an effect that is dependent on AhR activation.[6]

Antimicrobial Activity (Quorum Sensing Inhibition)

Phthiocol has been identified as a potent inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) system.[2] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate virulence factor expression and biofilm formation.

  • Mechanism: Phthiocol competitively binds to the PqsR receptor, a key transcriptional regulator in the P. aeruginosa QS cascade, thereby inhibiting the expression of virulence genes like pqsA.[7]

  • Effects: Inhibition of the pqs QS system by Phthiocol leads to a reduction in pyocyanin (B1662382) production and biofilm formation, two critical factors in the pathogenicity of P. aeruginosa.[2]

OrganismActivityEffective Concentration
Pseudomonas aeruginosaQuorum Sensing InhibitionOptimal effect at 750 nM[7]
Streptococcus pyogenesGrowth InhibitionReported activity[7]
Escherichia coliGrowth InhibitionReported activity[7]

Experimental Protocols

Protocol 1: Synthesis of Phthiocol from Menadione (Vitamin K3)

This protocol describes the hydroxylation of menadione to yield Phthiocol.

Materials:

  • Menadione (2-methyl-1,4-naphthoquinone)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Dry Methanol (B129727)

  • Deionized Water

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve menadione (e.g., 3 mmol) in dry methanol (e.g., 15 mL).

  • Chill the solution in an ice bath.

  • Prepare a peroxide solution by adding anhydrous Na₂CO₃ (e.g., 0.1 g) and 30% H₂O₂ (e.g., 1 mL) to deionized water (e.g., 5 mL).

  • Add the peroxide solution to the chilled menadione solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C until the reaction is complete (monitor by TLC).

  • Upon completion, fine yellow crystals of Phthiocol will precipitate.

  • Collect the product by vacuum filtration.

  • Wash the crystals with cold methanol to remove impurities.

  • Dry the purified Phthiocol under vacuum.

Protocol 2: General Extraction of Secondary Metabolites from Mycobacterium

This protocol provides a general workflow for isolating compounds like Phthiocol from a mycobacterial culture.

Materials:

  • Mycobacterium culture broth

  • Solvents for extraction (e.g., ethyl acetate, chloroform, methanol)

  • Centrifuge, sonicator, rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Harvesting Cells: Centrifuge the mycobacterial culture to separate the cell pellet from the supernatant. The target metabolite may be intracellular or secreted.

  • Cell Lysis (for intracellular metabolites): Resuspend the cell pellet in a suitable buffer. Disrupt the cells using mechanical methods such as sonication or bead beating, which are effective for the robust mycobacterial cell wall.

  • Solvent Extraction:

    • For the cell lysate or the culture supernatant, perform a liquid-liquid extraction using a solvent like ethyl acetate.

    • Repeat the extraction multiple times to ensure complete recovery of the metabolites.

    • Pool the organic fractions and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate the compounds.

    • Collect fractions and monitor by TLC to identify the fraction containing Phthiocol.

    • Further purification can be achieved using preparative HPLC.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • Phthiocol stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Phthiocol (prepared by serial dilution of the stock solution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to Phthiocol.

cluster_synthesis Synthetic Phthiocol Workflow cluster_natural Natural Phthiocol Workflow Menadione Menadione (Vitamin K3) Reaction Hydroxylation (H2O2, Na2CO3) Menadione->Reaction Crude Crude Phthiocol Reaction->Crude Purification Filtration & Recrystallization Crude->Purification Pure Pure Synthetic Phthiocol (>99%) Purification->Pure Culture M. tuberculosis Culture Extraction Solvent Extraction & Lysis Culture->Extraction Crude_Nat Crude Extract Extraction->Crude_Nat Purification_Nat Column Chromatography & HPLC Crude_Nat->Purification_Nat Pure_Nat Pure Natural Phthiocol Purification_Nat->Pure_Nat

Fig 1. Comparative workflow for obtaining synthetic vs. natural Phthiocol.

cluster_cyto Cytoplasm cluster_nuc Nucleus Phthiocol_in Phthiocol AhR_complex AhR-HSP90-XAP2 (Inactive Complex) Phthiocol_in->AhR_complex Binds AhR_active Ligand-AhR Complex AhR_complex->AhR_active Conformational Change AhR_nuc Ligand-AhR AhR_active->AhR_nuc Translocation ARNT ARNT AhR_nuc->ARNT AhR_ARNT AhR-ARNT Heterodimer DRE DRE (DNA Response Element) AhR_ARNT->DRE Binds Genes Target Gene Transcription (e.g., CYP1B1, IL-10) DRE->Genes Activates

Fig 2. Phthiocol activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

cluster_bacteria Pseudomonas aeruginosa Cell PQS PQS (Autoinducer) PqsR PqsR Receptor PQS->PqsR Activates Virulence Virulence Gene Expression PqsR->Virulence Inhibits PqsR_active PQS-PqsR Complex pqsA_promoter pqsA Promoter PqsR_active->pqsA_promoter Binds & Activates pqsA_promoter->Virulence Phthiocol Phthiocol Phthiocol->PqsR Competitively Binds

References

Benchmarking 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol) Against Standard Therapeutic Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol, is a naturally occurring naphthoquinone found in Mycobacterium tuberculosis and has been the subject of growing interest within the scientific community. As a derivative of lawsone (2-hydroxy-1,4-naphthoquinone), phthiocol shares a structural backbone that is associated with a wide array of biological activities. This guide provides a comparative analysis of phthiocol against standard drugs in the fields of oncology, microbiology, and inflammation, based on available experimental data. The objective is to offer a clear, data-driven benchmark of its potential therapeutic efficacy.

Anticancer Activity

Naphthoquinones are a well-established class of compounds with significant anticancer properties, primarily attributed to their ability to generate reactive oxygen species (ROS), induce apoptosis, and inhibit key enzymes involved in cancer progression. Phthiocol and its metal complexes have demonstrated cytotoxic effects against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of 1,4-naphthoquinone (B94277) derivatives against common cancer cell lines, providing a benchmark for the potential efficacy of phthiocol. Standard chemotherapeutic agents are included for comparison.

Compound/DrugCell LineIC₅₀ (µM)Reference
1,4-Naphthoquinone Derivatives
Compound 11 MOLT-30.15[1]
HuCCA-10.27[1]
A5491.55[1]
HepG20.18[1]
Standard Anticancer Drugs
Doxorubicin HuCCA-10.86[1]
A5490.31[1]
HepG20.46[1]
Etoposide MOLT-30.06[1]
Cisplatin A549>100[2]
MCF-7>100[3]

Note: Specific IC₅₀ values for this compound (Phthiocol) were not available in the reviewed literature for direct comparison.

Experimental Protocols

MTT Cell Viability Assay

The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., phthiocol) or a standard drug for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway

anticancer_pathway Phthiocol This compound (Phthiocol) ROS Reactive Oxygen Species (ROS) Generation Phthiocol->ROS Topoisomerase Topoisomerase II Inhibition Phthiocol->Topoisomerase Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed anticancer mechanism of action for naphthoquinones.

Antimicrobial Activity

Phthiocol has been reported to possess antibiotic properties and can interfere with bacterial communication systems, such as quorum sensing in Pseudomonas aeruginosa.[4] This section compares the antimicrobial potential of 1,4-naphthoquinone derivatives with standard antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DrugOrganismMIC (µg/mL)Reference
1,4-Naphthoquinone Derivatives
5-amino-8-hydroxy-1,4-naphthoquinoneStaphylococcus aureus30-60[5]
NaphthazarinStaphylococcus aureus30-125[5][6]
Standard Antibiotics
Vancomycin (B549263) Staphylococcus aureus0.5 - 2[7]
Ciprofloxacin Staphylococcus aureus0.12 - 1[7]
Escherichia coli0.004 - 0.03[8]

Note: Specific MIC values for this compound (Phthiocol) against a broad range of pathogens were not available in the reviewed contemporary literature for direct comparison.

Experimental Protocols

Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound and standard antibiotics are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow

antimicrobial_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Compounds in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_results Read MIC Values incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

The anti-inflammatory properties of naphthoquinones are often evaluated by their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes.

Data Presentation: In Vitro Anti-inflammatory Activity (IC₅₀)

This table presents the IC₅₀ values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Compound/DrugAssayIC₅₀ (µM)Reference
Naphthoquinone Derivatives
Norsesterterpene Peroxide 1 NO Inhibition in RAW 264.7 cells7.4[9]
Standard Anti-inflammatory Drug
Indomethacin COX-1 Inhibition0.6[10]
COX-2 Inhibition9.0[10]

Note: Specific data on the anti-inflammatory activity of this compound (Phthiocol) was not available in the reviewed literature.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound or a standard drug for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50% compared to LPS-stimulated cells without treatment.

Logical Relationship

anti_inflammatory_logic LPS Lipopolysaccharide (LPS) Macrophage Macrophage Activation LPS->Macrophage iNOS Inducible Nitric Oxide Synthase (iNOS) Upregulation Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Phthiocol Phthiocol (Hypothesized) Phthiocol->iNOS Inhibition

Caption: Hypothesized inhibition of the inflammatory cascade by phthiocol.

Conclusion

While direct comparative data for this compound (Phthiocol) against standard drugs is limited in the current literature, the broader family of 1,4-naphthoquinones demonstrates significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The provided data for related naphthoquinone derivatives suggests that phthiocol could exhibit comparable, and possibly potent, biological activities. Further research is warranted to conduct head-to-head comparisons of phthiocol with standard therapeutic agents to fully elucidate its therapeutic potential and establish a definitive performance benchmark. The experimental protocols and pathways described herein provide a framework for such future investigations.

References

Preclinical Perspective: A Comparative Guide to 2-Hydroxy-3-methyl-1,4-naphthoquinone (Plumbagin) in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a meta-analysis of clinical trial data for 2-Hydroxy-3-methyl-1,4-naphthoquinone, commonly known as Plumbagin, is not feasible due to the current absence of extensive human clinical trials, a wealth of preclinical data from in vitro and in vivo studies highlights its potential as a multifaceted anticancer agent. This guide provides a comprehensive comparison of Plumbagin's performance against various cancer types based on available experimental data, detailing its mechanisms of action and the experimental protocols utilized in key studies.

Summary of Preclinical Anticancer Activity

Plumbagin, a naturally occurring naphthoquinone isolated from plants of the Plumbago genus, has demonstrated significant anticancer activity across a wide spectrum of cancer cell lines and in animal models.[1][2][3][4][5] Its therapeutic potential stems from its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.

Table 1: Overview of Plumbagin's In Vitro Anticancer Activity
Cancer TypeCell Lines TestedKey FindingsReferences
Breast Cancer MDA-MB-231, MCF-7, MCF-7/LCC2, MCF7/LCC9, BT474, MDA-MB-468Induced cytotoxicity, cell cycle arrest (G2/M phase), DNA damage, apoptosis, and suppression of telomerase activity. Inhibited growth, invasion, and metastasis in endocrine-resistant cells. Overcame paclitaxel (B517696) resistance.[1]
Pancreatic Cancer PANC-1, BxPC-3, AsPC-1Induced apoptosis and inhibited cell viability.[6]
Prostate Cancer PC-3M-luciferaseInhibited tumor growth and metastasis.[7]
Lung Cancer A549, H23, NCI-H522Inhibited proliferation, invasion, and migration. Induced apoptosis and autophagy.[1][3]
Hepatocellular Carcinoma HepG2, LM3Inhibited proliferation and induced apoptosis.[3]
Leukemia Kasumi-1, MOLT-4, HG3, MEC-1Enhanced TRAIL-induced apoptosis. Induced caspase-dependent apoptosis and inhibited proliferation.[1]
Melanoma A375-S2Synergistic inhibitory effect with celecoxib, leading to decreased cell proliferation.[1]
Glioma U87, U251Inhibited glioma growth.[3]
Tongue Squamous Cell Carcinoma SCC25, CAL27Induced apoptosis and autophagy. Enhanced the efficacy of cisplatin (B142131) and 5-fluorouracil.[1]
Table 2: Summary of Plumbagin's In Vivo Anticancer Activity
Cancer ModelAnimal ModelDosage and AdministrationKey FindingsReferences
Pancreatic Cancer Xenograft SCID mice (PANC-1 cells)2 mg/kg body weight, i.p., 5 days/weekSignificant inhibition of tumor weight and volume.[6]
Ovarian Cancer Xenograft Mice (OVCAR-5 cells)Not specifiedSignificant tumor regression, inhibition of proliferation (Ki67) and angiogenesis (vWF).[8]
Glioma Xenograft Nude miceNot specifiedSignificantly reduced tumor volume by 54.48%.[3]
Prostate Cancer Orthotopic Xenograft Mice (PC-3M-luciferase cells)2 mg/kg body weight, i.p., 5 days/weekSignificantly inhibited the growth of orthotopic tumors.[7]
UV-induced Squamous Cell Carcinoma MiceTopical application of 100–500 nmolDose-dependent inhibition of tumor development.[9]

Mechanisms of Action and Signaling Pathways

Plumbagin exerts its anticancer effects through a variety of molecular mechanisms, primarily by inducing oxidative stress and targeting key regulatory proteins in cancer cells.[1][2]

Key Mechanisms Include:

  • Induction of Apoptosis: Plumbagin promotes programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.[1][3][10]

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G2/M phase, by affecting the expression of cyclins and cyclin-dependent kinases.[1][3]

  • Inhibition of Angiogenesis: Plumbagin has been shown to inhibit the formation of new blood vessels in tumors, a process crucial for their growth and metastasis.[8]

  • Anti-inflammatory Effects: It can block inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are often dysregulated in cancer.[10]

  • Generation of Reactive Oxygen Species (ROS): As a prooxidant, Plumbagin can increase the levels of ROS within cancer cells, leading to oxidative damage and cell death.[1]

The following diagram illustrates the major signaling pathways targeted by Plumbagin in cancer cells.

Plumbagin_Signaling_Pathways cluster_effects Cellular Effects cluster_pathways Targeted Signaling Pathways Plumbagin Plumbagin NFkB NF-κB Plumbagin->NFkB STAT3 STAT3 Plumbagin->STAT3 PI3K_AKT_mTOR PI3K/Akt/mTOR Plumbagin->PI3K_AKT_mTOR MAPK MAPK Plumbagin->MAPK Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest AntiAngiogenesis Anti-Angiogenesis AntiMetastasis Anti-Metastasis NFkB->Apoptosis NFkB->AntiMetastasis STAT3->Apoptosis PI3K_AKT_mTOR->CellCycleArrest PI3K_AKT_mTOR->AntiAngiogenesis MAPK->Apoptosis

Caption: Major signaling pathways targeted by Plumbagin leading to anticancer effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from the cited preclinical studies on Plumbagin.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Culture: Human cancer cell lines (e.g., PANC-1, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with varying concentrations of Plumbagin for specified time periods (e.g., 24, 48, 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability relative to untreated controls.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cells are treated with Plumbagin as described above.

    • Both floating and adherent cells are collected and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following diagram outlines a typical workflow for in vitro analysis of Plumbagin's effects.

In_Vitro_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Lines culture Cell Culture start->culture treatment Treatment with Plumbagin (Varying Concentrations & Durations) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential procedures for the safe and compliant disposal of 2-Hydroxy-3-methyl-1,4-naphthoquinone, also known as Phthiocol. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with the necessary personal protective equipment (PPE) and safe handling practices to minimize exposure risks. This compound can cause skin and eye irritation and may be harmful if ingested or inhaled.[1][2]

Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.To prevent eye contact with dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin contact.
Respiratory Protection NIOSH-approved respirator if dust is generated.To prevent inhalation of airborne particles.
Safe Handling Practices
  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, suitable, and closed container.[6]

    • Ensure the container is properly labeled with "Hazardous Waste" and the chemical name.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area.[2]

    • Keep it segregated from incompatible materials.[6]

  • Arrange for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Disposal of Empty Containers:

    • Empty containers should be triple-rinsed (or equivalent).[6]

    • The rinsate should be collected and treated as hazardous waste.[6]

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

  • Evacuate and Secure the Area:

    • Evacuate personnel from the spill area.[6]

    • Remove all sources of ignition.[1]

  • Containment and Cleanup:

    • Prevent the spill from spreading and from entering drains.[1][6]

    • For solid spills, avoid generating dust.[1][6] Moisten the material or use a HEPA-filter vacuum for cleanup.[6]

    • Carefully sweep or vacuum the spilled material into a designated container for disposal.[1]

  • Decontamination:

    • Wash the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (e.g., unused chemical) C Collect in a Designated Container A->C B Contaminated Materials (e.g., gloves, wipes) B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Store in a Cool, Dry, Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact Licensed Hazardous Waste Vendor F->G H Arrange for Pickup and Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Hydroxy-3-methyl-1,4-naphthoquinone (Phthiocol)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-3-methyl-1,4-naphthoquinone (CAS 483-55-6), also known as Phthiocol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The primary hazards are summarized in the table below.

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation
Aquatic Hazard (Acute)H400: Very toxic to aquatic life[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is required if dust is generated.Prevents inhalation of dust and aerosols.
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following steps is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure a safety data sheet (SDS) for this compound is accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily available.

    • Don all required PPE as specified in the table above.

  • Handling the Solid Compound :

    • Handle the solid form with care to minimize dust generation.

    • Use appropriate tools for weighing and transferring the substance.

    • Keep the container tightly closed when not in use.

  • Preparing Solutions :

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a water bath or heating mantle.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

    • Clean the work area and any equipment used.

    • Remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and towels) must be collected in a designated, labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.

  • Container Management :

    • Waste containers must be made of a material compatible with the chemical.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Procedure :

    • Dispose of all waste containing this compound through your institution's hazardous waste management program.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

    • The first rinse of any empty container must be collected and disposed of as hazardous waste.[2]

Emergency Procedures
Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Final Procedure start Start: Handling Phthiocol check_hazards Review SDS Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->check_hazards eye_protection Eye Protection: Safety Glasses/Goggles check_hazards->eye_protection Always Required skin_protection Skin Protection: Nitrile Gloves & Lab Coat check_hazards->skin_protection Always Required respiratory_protection Respiratory Protection: Work in Ventilated Area check_hazards->respiratory_protection proceed Proceed with Handling check_dust Is Dust Generation Likely? respiratory_protection->check_dust use_respirator Use NIOSH-Approved Respirator check_dust->use_respirator Yes check_dust->proceed No use_respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-methyl-1,4-naphthoquinone
Reactant of Route 2
2-Hydroxy-3-methyl-1,4-naphthoquinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。